2-Ethylhexyl 2-ethylhexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGJMIVSYHBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052478 | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7425-14-1 | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl-2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430RJA6715 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethylhexyl 2-ethylhexanoate chemical properties and structure
An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate: Chemical Properties, Structure, and Applications
Introduction
This compound is a synthetic ester that has garnered significant interest across various industrial and research sectors. It is formed from the esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[1][2] This branched-chain ester is a clear, colorless liquid with a characteristic fruity odor.[3] Its unique physicochemical properties, such as low viscosity, good solvency, and emolliency, make it a versatile ingredient in cosmetics, personal care products, lubricants, and as a solvent in various formulations.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
A clear understanding of the chemical identity and structure of this compound is fundamental to appreciating its properties and functions.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound[5] |
| Synonyms | Ethylhexyl ethylhexanoate, Octyl octanoate, 2-Ethylhexanoic acid, 2-ethylhexyl ester[1][5] |
| CAS Number | 7425-14-1[3][5] |
| Molecular Formula | C₁₆H₃₂O₂[3][4][5] |
| Molecular Weight | 256.42 g/mol [3][4][5] |
| EINECS Number | 231-057-1[3][5] |
| InChI | InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3[4][5] |
| InChIKey | OUCGJMIVSYHBEC-UHFFFAOYSA-N[4][5] |
| SMILES | CCCCC(CC)COC(=O)C(CC)CCCC[4][5] |
Chemical Structure
The structure of this compound features a central ester functional group with two branched ethylhexyl chains.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior and suitability for various applications.
| Property | Value | Source |
| Physical Form | Clear, colorless liquid | [4] |
| Odor | Fruity | [3] |
| Melting Point | -18.1 °C (estimate) | [3] |
| Boiling Point | 299.67 °C (estimate) | [3] |
| Density | 0.8561 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4096 (estimate) | [3] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol. Insoluble in water. | [3][6] |
| LogP | 6.587 (estimate) | [3] |
Synthesis and Manufacturing
This compound is commercially produced through the esterification of 2-ethylhexanoic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by an acid or, in more recent "green" chemistry approaches, by enzymes such as immobilized lipase.[2][7]
Reaction Scheme
The synthesis is a classic Fischer esterification reaction.
Caption: Synthesis of this compound.
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol describes a laboratory-scale synthesis using an immobilized lipase catalyst, which offers high selectivity and milder reaction conditions.
-
Reactor Setup: A batch-stirred tank reactor (e.g., a 250 mL three-necked flask) equipped with a magnetic stirrer, reflux condenser, and temperature probe is placed in a thermostatic water bath.[7]
-
Reactant Charging: The reactor is charged with equimolar amounts of 2-ethylhexanoic acid and 2-ethyl-1-hexanol in a suitable solvent like n-hexane.[2][7] An internal standard (e.g., n-decane) can be added for quantitative analysis.[7]
-
Catalyst Addition: Immobilized lipase (e.g., Novozym 435) is added to the reaction mixture (e.g., at a concentration of 2 g/L).[2][7]
-
Reaction Conditions: The mixture is stirred at a constant speed (e.g., 200 rpm) and maintained at a specific temperature (e.g., 30-45 °C).[7]
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at various time intervals and analyzed by gas chromatography (GC) to determine the conversion of reactants to the product.[7]
-
Work-up: Upon completion of the reaction, the immobilized enzyme can be filtered off for reuse. The solvent is removed under reduced pressure, and the resulting ester can be purified by vacuum distillation if necessary.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the two ethylhexyl chains. The chemical shifts would be characteristic of an ester. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester group (around 170 ppm), along with signals for the carbons in the alkyl chains.[5] |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), and C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹). |
| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (m/z 256.42) and characteristic fragmentation patterns of a long-chain ester.[5] |
Applications
The unique properties of this compound make it a valuable component in a wide range of products.
-
Cosmetics and Personal Care: It is widely used as an emollient, skin conditioning agent, and fragrance ingredient in products like moisturizers, sunscreens, and color cosmetics.[1][3][5] Its non-greasy feel and good spreadability are highly desirable in these formulations.
-
Industrial Applications: It serves as a viscosity modifier, a solvent, and a component in lubricants and additives.[1][4] It is also used in cleaning and washing agents and reprographic agents.[1]
-
Potential in Drug Development: For drug development professionals, its properties suggest potential use as a non-polar vehicle or excipient in topical and transdermal drug delivery systems. Its solvent properties could aid in the solubilization of lipophilic active pharmaceutical ingredients (APIs).
Safety and Toxicology
While this compound is widely used, it is important to be aware of its toxicological profile and regulatory status.
Toxicological Summary
| Endpoint | Result | Source |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | [1] |
| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg bw | [1] |
| Skin Irritation | May cause skin irritation. | [1] |
| Reproductive Toxicity | Classified as a Category 2 or 3 reproductive toxin. Suspected of damaging the unborn child. | [1][8] |
Regulatory Information
-
Canada: The Canadian government has concluded that this compound is harmful to human health at the levels of exposure considered in their assessment and has proposed to add it to the List of Toxic Substances in Schedule 1 of the Canadian Environmental Protection Act, 1999.[9][10]
-
European Union: It is subject to regulations due to its classification as a reprotoxic substance and is prohibited for use in cosmetics unless a safety evaluation by the Scientific Committee on Consumer Safety (SCCS) finds it safe for use.[10]
GHS Hazard Information
-
Pictogram: Health Hazard
-
Signal Word: Warning
-
Hazard Statement: H361d - Suspected of damaging the unborn child.[8]
-
Precautionary Statements: P201, P202, P280, P308+P313, P405.[8]
Analytical Methodology
Gas chromatography is a common and effective method for the analysis of this compound.
Gas Chromatography (GC) Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.
-
Sample Preparation: The sample is diluted in a suitable solvent, such as n-hexane or dichloromethane. An internal standard may be added for quantification.
-
GC Conditions:
-
Injector Temperature: 230 °C[7]
-
Detector Temperature: 260 °C[7]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a final temperature to ensure good separation. An isothermal period at 190°C has been reported.[7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a calibration curve prepared with a certified reference standard.
Conclusion
This compound is a versatile synthetic ester with a well-defined chemical structure and a range of useful physicochemical properties. Its applications are widespread, particularly in the cosmetics and industrial sectors. However, its classification as a reproductive toxin necessitates careful handling and adherence to regulatory guidelines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical methods is crucial for its safe and effective utilization in various formulations and studies.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]
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Aghayari, M., et al. (2012). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 121-127. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme of the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. Retrieved from [Link]
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Golebska, A., et al. (2017). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 20(5), 1123-1133. Retrieved from [Link]
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Government of Canada. (2018). Calcium 2-ethylhexanoate and this compound - information sheet. Retrieved from [Link]
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SLS. (n.d.). 2-Ethylhexanoic acid, analytic. Retrieved from [Link]
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Government of Canada. (2018). Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. Retrieved from [Link]
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Physical and chemical properties of 2-Ethylhexyl 2-ethylhexanoate
An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate
This guide provides a comprehensive technical overview of this compound, a branched-chain ester widely utilized across the cosmetic, personal care, and industrial sectors. This document delves into the core physical and chemical properties, reactivity, and analytical methodologies pertinent to researchers, formulation scientists, and drug development professionals. A critical examination of its safety profile, grounded in its chemical behavior, is also presented to ensure a complete scientific understanding.
Core Identity and Applications
This compound (CAS No. 7425-14-1) is a synthetic ester formed from 2-ethylhexanoic acid and 2-ethyl-1-hexanol.[1][2] It is also commonly known by the INCI name Ethylhexyl Ethylhexanoate.[3] Functionally, it is a colorless, clear liquid with excellent solubility in organic solvents.[4][5] Its primary commercial applications stem from its properties as an emollient, solvent, viscosity modifier, and plasticizer.[4][5][6] It is a key ingredient in formulations for lotions, creams, and other personal care products, where it imparts a non-greasy, smooth feel.[7] In industrial settings, it serves as a lubricant and dispersing agent.[5]
Physicochemical Properties
The physical characteristics of this compound define its behavior in formulations and its performance in various applications. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 7425-14-1 | [4][8][9] |
| Molecular Formula | C₁₆H₃₂O₂ | [3][4] |
| Molecular Weight | 256.42 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [3][5] |
| Melting Point | -18.1 °C (estimate) | [5][8] |
| Boiling Point | ~288.3 - 299.7 °C | [5][8] |
| Density | ~0.863 g/cm³ | [5][10] |
| Refractive Index | ~1.437 | [5] |
| Flash Point | 137.1 °C | [5][10] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) | [5] |
| Solubility | Slightly soluble in Acetone, Chloroform, Methanol.[8] Excellent solubility in organic solvents.[5] |
Chemical Structure and Reactivity
Understanding the chemical nature of this compound is fundamental to predicting its stability, compatibility, and toxicological profile.
Molecular Structure
The molecule consists of a central ester functional group derived from a C8 carboxylic acid (2-ethylhexanoic acid) and a C8 alcohol (2-ethylhexanol). The branched nature of both the acid and alcohol moieties contributes to its liquid state at room temperature and its desirable emollient properties.
Caption: Chemical structure of this compound.
Synthesis Pathways
Fischer Esterification: The primary industrial synthesis route is the Fischer esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol, typically under acid catalysis, to form the ester and water.[2]
Enzymatic Synthesis: Modern, more environmentally friendly methods utilize biocatalysis. A notable example is the direct esterification using an immobilized lipase, such as Novozym 435, in a solvent like n-hexane.[7][11] This approach can achieve high conversion rates under milder conditions. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme is inhibited by high concentrations of the 2-ethylhexanoic acid substrate.[11][12]
Chemical Stability and Reactivity
This compound is generally stable under normal storage conditions. However, its reactivity is dominated by the ester linkage.
-
Hydrolysis: The most significant reaction is hydrolysis, where the ester bond is cleaved by water to yield the parent alcohol (2-ethyl-1-hexanol) and carboxylic acid (2-ethylhexanoic acid).[1][2] This reaction can be catalyzed by acids, bases, or enzymes (esterases) present in biological systems.[1] The propensity for hydrolysis is a critical factor in its toxicological assessment, as the properties of the hydrolysis products often dictate the overall biological effect.[1][2]
-
Incompatible Materials: It can react with strong oxidizing materials.[5] Contact with strong acids or bases should be avoided as they will catalyze hydrolysis.
-
Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[5] The thermal degradation of similar long-chain esters typically proceeds through multi-stage processes influenced by temperature and atmosphere.[13]
Experimental Protocols for Analysis
For researchers and quality control professionals, standardized analytical methods are essential for verifying the identity, purity, and stability of this compound.
Protocol: Purity and Identity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound. It can effectively separate the target compound from starting materials (2-ethylhexanol, 2-ethylhexanoic acid) and other impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as n-hexane or ethyl acetate.
-
Internal Standard: Add an appropriate internal standard (e.g., n-decane) for quantitative analysis.[11]
-
GC Injection: Inject 1 µL of the prepared sample into the GC system.
-
Chromatographic Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to a final temperature of 250°C and hold for 5 minutes.[11]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the this compound peak by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).[3] The purity is determined by the relative peak area.
Caption: Workflow for GC-MS analysis of this compound.
Protocol: Assessment of Hydrolytic Stability
This protocol assesses the rate of hydrolysis under controlled conditions, which is crucial for predicting shelf-life in aqueous formulations and for understanding its metabolic fate.
Methodology:
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions) containing a known concentration of this compound (e.g., 100 µg/mL). A co-solvent like acetonitrile may be needed to ensure solubility.
-
Incubation: Incubate the solution in a sealed vial at a constant temperature (e.g., 37°C or 50°C for accelerated testing).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the reaction mixture.
-
Quenching & Extraction: Immediately quench the reaction by adding the aliquot to a cold solvent (e.g., acetonitrile) to stop further hydrolysis. If necessary, perform a liquid-liquid extraction to isolate the analytes.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS.
-
HPLC Method: Use a C18 column and a mobile phase gradient of water and acetonitrile to separate the parent ester from the hydrolysis product, 2-ethylhexanoic acid. Monitor the disappearance of the parent ester peak and the appearance of the acid peak over time.
-
-
Data Interpretation: Plot the concentration of this compound versus time to determine the rate of hydrolysis (e.g., calculate the half-life).
Caption: Experimental workflow for hydrolytic stability testing.
Safety and Toxicological Profile
The safety assessment of this compound is closely linked to its hydrolysis products.
-
Irritation: The compound is considered a mild skin and eye irritant.[5]
-
Reproductive Toxicity: The most significant hazard is its classification as a substance suspected of damaging the unborn child (GHS Reproductive Toxicity Category 2; H361d).[3][14] This classification is not based on the ester itself but on the known developmental toxicity of its hydrolysis product, 2-ethylhexanoic acid (2-EHA).[1][2] 2-EHA has demonstrated developmental toxic effects in animal studies.[1][15] Therefore, any exposure scenario that could lead to significant hydrolysis, such as dermal application of a leave-on product, requires careful risk assessment.[1]
-
Handling Precautions: Due to its hazard classification, safe handling is paramount. Work should be conducted in a well-ventilated area.[10] Personal protective equipment, including impervious gloves and safety goggles, should be worn to avoid skin and eye contact.[10] Special instructions should be obtained before use, and exposure should be avoided, particularly for individuals of reproductive age.[14]
Conclusion
This compound is a versatile ester with valuable properties for the cosmetic and industrial fields. Its physical characteristics make it an effective emollient and lubricant. However, its chemical reactivity, particularly its susceptibility to hydrolysis, is a critical consideration for formulation stability and, more importantly, for human safety. The reproductive toxicity associated with its metabolite, 2-ethylhexanoic acid, necessitates rigorous risk assessment and strict adherence to safe handling protocols. A thorough understanding of these interconnected physical, chemical, and toxicological properties is essential for any scientist or professional working with this compound.
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Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. (2018). Canada.ca. [Link]
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Screening-assessment-hexanoic-acid-2-ethyl-calcium-salt-ethylhexyl-ester.pdf. (2018). Canada.ca. [Link]
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Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2012). ResearchGate. [Link]
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The initial hydrolysis reaction rate of 2-ethylhexyl-2-ethylhexanoate... (n.d.). ResearchGate. [Link]
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Solubility of 2-ethyl-hexyl-2-ethyl hexanoate in binary and quaternary systems in supercritical carbon dioxide. (2007). ResearchGate. [Link]
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HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). (n.d.). Ataman Kimya. [Link]
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SIDS INITIAL ASSESSMENT PROFILE - 2-Ethylhexyl Acetate. (n.d.). OECD. [Link]
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2-Ethylhexyl 2-ethylhexanoate CAS number 7425-14-1 research
An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate (CAS 7425-14-1)
Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 7425-14-1), a branched-chain synthetic ester widely utilized across the cosmetic, personal care, and industrial sectors. This document delves into its physicochemical properties, synthesis pathways, mechanisms of action in key applications, and robust analytical methodologies for its characterization. A significant focus is placed on the toxicological profile, particularly the implications of its hydrolysis to 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol, which is central to its safety assessment and regulatory standing. This guide is intended for researchers, formulation scientists, and drug development professionals seeking a deep, field-proven understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound, also known by its INCI name Ethylhexyl Ethylhexanoate, is a C16 ester.[1] Its branched structure is a key determinant of its physical properties and performance characteristics, particularly its low freezing point and excellent solubility in nonpolar solvents.[2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7425-14-1 | [1] |
| EINECS Number | 231-057-1 | [1] |
| Molecular Formula | C₁₆H₃₂O₂ | [3] |
| Molecular Weight | 256.42 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethylhexyl Ethylhexanoate, Octyl Octanoate | [1] |
| Appearance | Clear, colorless to light yellow liquid | [3] |
| Odor | Faint, fruity | [4] |
| Density | ~0.863 g/cm³ | [5] |
| Boiling Point (est.) | 299.67°C | [6] |
| Melting Point (est.) | -18.1°C | [6] |
| Flash Point | 137.1°C | [5] |
| Solubility | Slightly soluble in acetone, chloroform, methanol; Immiscible in water.[6][7] | [6][7] |
| LogP (n-octanol/water) | 6.587 (estimated) | [6] |
Synthesis and Manufacturing
The primary industrial route to this compound is the direct esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol.[6] This reaction can be driven by traditional acid catalysts or, for higher purity and milder conditions, by enzymatic catalysis.
Enzymatic Synthesis
A well-documented method involves using an immobilized lipase, such as Novozym 435, in a nonpolar solvent like n-hexane.[8] This approach offers high specificity and avoids the harsh conditions of acid catalysis, which is particularly valuable for cosmetic-grade materials. The reaction proceeds via a Ping-Pong Bi-Bi mechanism where the enzyme is first acylated by the carboxylic acid before transferring the acyl group to the alcohol.[8]
Caption: Fischer esterification of 2-ethylhexanoic acid and 2-ethyl-1-hexanol.
Generalized Industrial Esterification Protocol
This protocol describes a standard acid-catalyzed batch process.
-
Reactor Charging: Charge a suitable glass-lined or stainless steel reactor with equimolar amounts of 2-ethylhexanoic acid and 2-ethyl-1-hexanol.
-
Catalyst Addition: Add a catalyst, such as p-toluenesulfonic acid (typically 0.1-0.5% by weight of reactants).
-
Reaction Conditions: Heat the mixture to 120-160°C. The reaction is a condensation equilibrium; water is continuously removed via a Dean-Stark trap to drive the reaction towards the product.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected and by periodic analysis of the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a target specification.
-
Neutralization & Purification: Once complete, cool the mixture. Neutralize the acid catalyst with a base (e.g., sodium carbonate solution). Wash the crude ester with water to remove the salt and any residual catalyst.
-
Drying and Filtration: Dry the organic layer under vacuum to remove residual water. The final product can be filtered to remove any particulates.
Mechanism of Action & Applications
The unique branched structure of this compound imparts desirable properties for several applications.
Emollient in Cosmetics and Personal Care
Emollients are ingredients that soften and smooth the skin by forming a protective layer that reduces transepidermal water loss (TEWL).[9] The efficacy and sensory profile of an emollient ester are dictated by its chemical structure.[10]
-
Causality of Performance :
-
Branched Chains : The two ethyl groups on the C2 positions of both the acid and alcohol moieties create a bulky, non-linear structure. This steric hindrance prevents the molecules from packing tightly, resulting in a low freezing point and a light, non-greasy skin feel.[2][11]
-
Molecular Weight : With a molecular weight of ~256 g/mol , it falls into the category of medium-weight esters. This provides a balance of good spreadability upon application without the overly dry, volatile feel of very light esters or the heavy, occlusive feel of long-chain wax esters.[12]
-
Polarity : The ester group provides polarity, enhancing its ability to integrate with the lipids of the stratum corneum and solubilize other cosmetic ingredients like UV filters and pigments.[12]
-
It is widely used in lotions, creams, face makeup, and foot lotions to improve product texture and skin feel.[4][13]
Lubricant Additive and Industrial Fluids
In industrial applications, this compound serves as a component in synthetic lubricants and metalworking fluids.[4] Its branched structure contributes to a low pour point and good thermal stability, making it suitable for formulations used over a wide temperature range.[2] It functions as a viscosity modifier and a boundary lubricant, reducing friction between moving parts.[4] Its parent acid, 2-EHA, is also a key precursor for producing metal salts (e.g., for corrosion inhibitors) and polyol esters used in high-performance synthetic oils.[7]
Analytical Methodologies
Quality control and impurity profiling of this compound, as well as the quantification of its metabolites in biological matrices, are critical. Gas chromatography-mass spectrometry (GC-MS) is the reference technique due to the compound's volatility and the method's high sensitivity and specificity.[14][15]
Caption: Generalized workflow for the GC-MS analysis of this compound.
Protocol: Quantification by GC-MS
This protocol provides a general framework for the analysis. Method validation (linearity, accuracy, precision, LOD/LOQ) is required for specific applications.
-
Standard Preparation: Prepare a stock solution of certified this compound standard in a suitable solvent (e.g., hexane or ethyl acetate). Create a series of calibration standards by serial dilution. Prepare an internal standard (IS) solution (e.g., n-decane).[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., cosmetic emulsion diluted in water, or urine), add the internal standard.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.[16]
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.[16]
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Conditions (Typical):
-
Injector: Split/splitless, 250°C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium, constant flow (~1 mL/min).
-
Oven Program: Initial temp 60°C, hold for 1 min, ramp at 15°C/min to 190°C, hold for 2 min.[8]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z or Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions (e.g., m/z 145, 127, 87).
-
Toxicological Profile and Safety Assessment
The safety profile of this compound is intrinsically linked to its metabolic fate. It is expected to hydrolyze via chemical or enzymatic processes (e.g., by esterases in the skin or gastrointestinal tract) into its constituent precursors: 2-ethylhexanol (2-EH) and 2-ethylhexanoic acid (2-EHA).[6] The toxicological properties of these hydrolysis products are therefore considered predictive of the potential hazards of the parent ester.
Hydrolysis and Developmental Toxicity
The primary health concern identified by regulatory bodies is developmental toxicity.[13][17] This is not attributed to the ester itself, but to 2-EHA.[18]
-
Mechanism of Toxicity: 2-EHA is classified as a reproductive toxin (Category 2 in the EU, formerly Category 3 in Australia) with the risk phrase "Suspected of damaging the unborn child".[6][18] Studies in rats have shown that 2-EHA can cause developmental effects, including skeletal variations and malformations, in the absence of significant maternal toxicity.[18] The Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity for 2-EHA has been reported at 100 mg/kg bw/day.[18] 2-Ethylhexanol has also been shown to cause developmental toxicity, with a No Observed Adverse Effect Level (NOAEL) of 130 mg/kg bw/day.[6]
Caption: Hydrolysis of the parent ester to its toxicologically relevant metabolites.
Regulatory Standing and Safety Assessment
Based on the potential for hydrolysis and subsequent exposure to 2-EHA, the Government of Canada concluded that this compound is harmful to human health at levels considered in their assessment, leading to risk management actions.[17] The Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) also highlights developmental toxicity as the critical health effect for risk characterization.[6]
Conversely, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl ethylhexanoates, including Ethylhexyl Ethylhexanoate, are safe in their present practices of use and concentration when formulated to be non-irritating.[14] This highlights the complexity of risk assessment, which considers both hazard and exposure levels in final products.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child. | [6][14] |
Safe Handling and First Aid Protocol
Based on Safety Data Sheet (SDS) information, the following handling procedures are recommended.[5]
-
Engineering Controls: Handle in a well-ventilated place.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye Protection: Wear tightly fitting safety goggles.
-
Skin and Body Protection: Wear suitable protective clothing.
-
-
Handling Precautions: Avoid contact with skin and eyes. Avoid breathing mist, gas, or vapors. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
-
First Aid Measures:
-
Inhalation: Move the victim into fresh air.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor immediately.
-
Environmental Fate and Ecological Impact
The environmental risk of this compound has been assessed by regulatory bodies.
-
Persistence and Bioaccumulation: The Government of Canada determined that the substance meets the criteria for bioaccumulation but not for persistence as set out in the Persistence and Bioaccumulation Regulations of CEPA 1999.[17]
-
Ecological Risk: Based on the Ecological Risk Classification of Organic Substances (ERC) Approach, this compound is considered to have a low potential for ecological risk and is unlikely to cause harm to the environment at current exposure levels.[13] Environmental precautions should still be taken to prevent its release into drains and waterways.[5]
Conclusion
This compound is a functionally important ester with well-understood benefits as an emollient and industrial fluid, primarily derived from its unique branched chemical structure. Its synthesis is straightforward, and robust analytical methods exist for its quality control. The central issue for researchers and formulators is its toxicological profile, which is governed by its hydrolysis to 2-ethylhexanoic acid and the associated risk of developmental toxicity. While deemed safe for use in cosmetics by industry panels under specific conditions, its classification as a reproductive toxicant by several national regulatory bodies necessitates careful risk assessment and management in its application and handling.
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An In-depth Technical Guide to the Hydrolysis of 2-Ethylhexyl 2-ethylhexanoate to 2-ethylhexanol
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of 2-ethylhexyl 2-ethylhexanoate to yield 2-ethylhexanol and 2-ethylhexanoic acid. The document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the chemical principles and practical methodologies for this transformation. We will explore the challenges posed by this sterically hindered ester and detail various catalytic approaches, including acid-catalyzed, base-catalyzed (saponification), and enzymatic methods. Each section is designed to offer not just procedural steps but also the underlying scientific rationale to empower the reader to adapt and troubleshoot these methods.
Introduction: The Significance of 2-Ethylhexanol and its Ester Precursor
2-Ethylhexanol is a branched, eight-carbon chiral alcohol that serves as a crucial building block in the chemical industry.[1] It is a colorless liquid, poorly soluble in water but miscible with most organic solvents.[1] Its primary application lies in the synthesis of various esters that function as plasticizers (e.g., bis(2-ethylhexyl) phthalate, DEHP), emollients, and solvents.[1][2] this compound itself is utilized in cosmetic formulations as a skin-conditioning agent and emollient.[3][4]
The hydrolysis of this compound is a fundamental reaction that cleaves the ester bond to regenerate 2-ethylhexanol and produce 2-ethylhexanoic acid.[3] Understanding this process is vital for several reasons:
-
Metabolic Studies: In biological systems, this hydrolysis is a key metabolic pathway.[5]
-
Quality Control: Detecting and quantifying residual 2-ethylhexanol in the ester product is crucial for quality assurance.
-
Chemical Synthesis: The hydrolysis can be a deliberate synthetic step to produce 2-ethylhexanol from the ester, although industrial production of 2-ethylhexanol primarily relies on the oxo process from propylene.[2][6]
This guide will delve into the practical aspects of achieving this hydrolysis in a laboratory setting.
The Chemical Challenge: Steric Hindrance in Ester Hydrolysis
The hydrolysis of an ester is a nucleophilic acyl substitution reaction.[7] However, the structure of this compound presents a significant challenge: steric hindrance . Both the acyl and the alkyl portions of the ester are branched 2-ethylhexyl groups. This bulkiness physically impedes the approach of a nucleophile (water or a hydroxide ion) to the electrophilic carbonyl carbon, thereby slowing down the reaction rate. Consequently, standard hydrolysis conditions that are effective for simple esters often prove inadequate, necessitating more stringent or specialized methods.[1]
Catalytic Strategies for the Hydrolysis of this compound
To overcome the kinetic barrier imposed by steric hindrance, a catalyst is essential. The choice of catalyst dictates the reaction mechanism, conditions, and work-up procedure. We will explore three primary catalytic systems.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[8][9] The reaction is typically catalyzed by strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[10][11]
Mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11]
-
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[7][11]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen.
-
Elimination of the Alcohol: The protonated alkoxy group becomes a good leaving group (2-ethylhexanol) and is eliminated, reforming the carbonyl group.
-
Deprotonation: The protonated carboxylic acid is deprotonated, regenerating the acid catalyst.[8]
To drive the equilibrium towards the products (hydrolysis), a large excess of water must be used, in accordance with Le Châtelier's principle.[9][10]
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The In Vivo Metabolic Fate of 2-Ethylhexyl 2-Ethylhexanoate: A Technical Guide
Executive Summary
2-Ethylhexyl 2-ethylhexanoate (EHEH), an ester of 2-ethylhexanoic acid and 2-ethylhexanol, sees widespread use in industrial and consumer products, necessitating a thorough understanding of its metabolic pathway for comprehensive risk assessment. This technical guide provides an in-depth analysis of the in vivo metabolism of EHEH. The primary metabolic route is initiated by rapid hydrolysis, catalyzed by carboxylesterases, into its constituent molecules: 2-ethylhexanol (EH) and 2-ethylhexanoic acid (EHA). EH is subsequently oxidized to EHA. The resulting EHA undergoes extensive oxidative metabolism, primarily through ω- and (ω-1)-oxidation, leading to a series of more polar, excretable metabolites. This guide details the enzymatic processes, identifies key metabolites, outlines robust experimental methodologies for their study, and presents quantitative data to provide a holistic view for researchers, toxicologists, and drug development professionals.
Introduction to this compound (EHEH)
This compound is an organic compound produced by the esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[1] Its physical properties, such as low volatility and excellent solvency, have led to its use in various applications, including as an emollient in cosmetics and a component in lubricants and reprographic agents.[1] Given the potential for human exposure, a clear and detailed understanding of its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes the substance—is paramount for evaluating its safety profile. The metabolic pathway is of particular interest as the toxicity of the parent compound is directly related to the characteristics of its metabolites.[2][3] This guide focuses on the in vivo transformation of EHEH following systemic exposure.
The Metabolic Journey: A Stepwise Breakdown
The in vivo metabolism of EHEH is a multi-step process designed to increase the water solubility of the lipophilic parent compound, thereby facilitating its elimination from the body. The journey can be broadly categorized into two major phases:
-
Phase I - Hydrolysis: The initial and rate-determining step is the cleavage of the ester bond.
-
Phase I - Oxidation: The primary alcohol and carboxylic acid metabolites are then subject to a cascade of oxidative reactions.
-
Phase II - Conjugation: Oxidized metabolites can be further conjugated, primarily with glucuronic acid, to enhance their excretion.
Following oral administration, EHEH and its metabolites are rapidly absorbed and subsequently excreted, primarily via the urine, with elimination being largely complete within 24-28 hours in rat models.[4][5]
Phase I Metabolism: The Gateway Reactions
The Critical Role of Carboxylesterases in Ester Hydrolysis
The primary metabolic pathway for EHEH involves its hydrolysis to form 2-ethylhexanoic acid (EHA) and 2-ethylhexanol (EH).[1][6] This reaction is catalyzed by a class of serine hydrolase enzymes known as carboxylesterases (CEs).[7][8]
-
Enzyme & Location: CEs are ubiquitously distributed throughout the body, with high concentrations in the liver, a primary site of xenobiotic metabolism.[7][8] Human carboxylesterases CES1 and CES2 are the predominant forms involved in drug and xenobiotic metabolism.[9]
-
Mechanism: CEs catalyze the addition of water across the ester linkage, yielding a carboxylic acid and an alcohol.[7] This initial cleavage is crucial as it breaks down the parent ester into its more biologically active and metabolically available constituents.[2][3]
The Fate of Primary Metabolites: Oxidation Cascades
Once EHEH is hydrolyzed, its primary metabolites, EH and EHA, enter distinct but interconnected oxidative pathways.
3.2.1 Metabolism of 2-Ethylhexanol (EH) The 2-ethylhexanol released from hydrolysis is rapidly metabolized. The pathway is analogous to that of other primary alcohols:
-
Oxidation to Aldehyde: EH is first oxidized to its corresponding aldehyde, 2-ethylhexaldehyde, a reaction presumed to be catalyzed by alcohol dehydrogenases.[10][11]
-
Oxidation to Carboxylic Acid: The aldehyde intermediate is short-lived and is swiftly oxidized by aldehyde dehydrogenases to form 2-ethylhexanoic acid (EHA).[11] This step is significant as it converts the entire EHEH molecule into EHA, making EHA the central molecule for subsequent metabolic events.[1]
3.2.2 Metabolism of 2-Ethylhexanoic Acid (EHA) EHA, derived from both the initial hydrolysis and the oxidation of EH, undergoes extensive further metabolism. Studies in rats have identified several key oxidative pathways that generate more polar, readily excretable products:[5][12]
-
ω-Oxidation: Oxidation at the terminal methyl group (C6) of the hexanoic acid chain leads to the formation of 6-hydroxy-2-ethylhexanoic acid . Further oxidation of this alcohol yields the dicarboxylic acid, 2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid) .[5][12]
-
(ω-1)-Oxidation: Oxidation at the penultimate carbon (C5) results in the formation of 5-hydroxy-2-ethylhexanoic acid . This can be further oxidized to a ketone, 5-keto-2-ethylhexanoic acid .[5][12]
-
β-Oxidation: In humans, β-oxidation appears to be a major catabolic route for EHA. This pathway leads to the formation of 3-oxo-2-ethylhexanoic acid as the dominant urinary metabolite.[13]
The following diagram illustrates the comprehensive metabolic pathway of EHEH.
Pharmacokinetics and Excretion
Absorption and Distribution
Toxicokinetic studies in rats demonstrate that EHA, a proxy for hydrolyzed EHEH, is rapidly absorbed from the gastrointestinal tract, with peak blood levels detected within 15-30 minutes of oral administration.[4] Following absorption, the highest distribution is observed in the liver, kidneys, and blood.[4] Dermal absorption is significantly lower than oral absorption.[4][6] Notably, EHA has been shown to cross the placenta in pregnant mice, indicating potential for fetal exposure.[4]
Excretion
The metabolites of EHEH are rapidly excreted, primarily in the urine.[4] In rat studies, approximately 72-82% of an oral dose is excreted in the urine within 24-28 hours.[4][5] A smaller fraction is eliminated via the feces (7-12%).[4] The urinary metabolites are predominantly glucuronide conjugates of EHA and its various oxidized products, such as 2-ethyladipic acid, 5-hydroxy-2-ethylhexanoic acid, and 6-hydroxy-2-ethylhexanoic acid.[4][12] This conjugation step (Phase II metabolism) further increases the water solubility of the metabolites, facilitating their renal clearance.
Quantitative Excretion Data
The following table summarizes typical excretion data from a study using radiolabeled 2-ethylhexanol in rats, which serves as a strong model for the fate of the 2-ethylhexyl moiety of EHEH.
| Excretion Route | Percentage of Administered Dose (%) | Timeframe | Species |
| Urine | 80-82% | 28 hours | Rat |
| Feces | 8-9% | 28 hours | Rat |
| CO₂ (respiratory) | 6-7% | 28 hours | Rat |
| Data sourced from Albro, P.W. (1975).[5] |
Experimental Methodologies for Metabolic Profiling
Investigating the metabolic fate of EHEH requires a combination of in vivo studies and sophisticated analytical techniques.
In Vivo Study Protocol (Rodent Model)
A robust in vivo study is the cornerstone of metabolic pathway elucidation.
Step-by-Step Protocol:
-
Acclimatization: Male and female Fischer 344 rats are acclimated for at least one week.
-
Dosing: Animals are administered a single oral gavage dose of EHEH (or a key metabolite like radiolabeled EH or EHA). Dosing is typically done at low (e.g., 50 mg/kg) and high (e.g., 500 mg/kg) levels to assess dose-dependency.[12] A vehicle control group receives the carrier solvent only.
-
Housing & Sample Collection: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces. Urine is collected at intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h).
-
Sample Processing: Urine samples are immediately treated to prevent degradation of unstable metabolites. For instance, to preserve β-keto acids like 3-oxo-2-EHA, immediate methylation is required to prevent decarboxylation.[13]
-
Termination & Tissue Collection: At the end of the study period (e.g., 48 hours), animals are euthanized, and key tissues (liver, kidney, blood) are collected for analysis of residual compound.
Analytical Workflow for Metabolite Identification
The identification and quantification of metabolites in biological matrices is a complex analytical challenge.
Workflow:
-
Enzymatic Hydrolysis: To analyze for total metabolite concentration (free + conjugated), urine samples are often treated with β-glucuronidase/sulfatase to cleave the Phase II conjugates.
-
Extraction: Metabolites are extracted from the urine matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Derivatization: Carboxylic acids and hydroxylated metabolites are often not volatile enough for Gas Chromatography (GC) analysis. They are derivatized to form more volatile and thermally stable esters, such as pentafluorobenzyl (PFB) esters or tert-butyldimethylsilyl (TBDMS) derivatives.[14][15]
-
Instrumental Analysis:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for identifying and quantifying derivatized metabolites.[14][15][16] The system separates compounds based on their boiling points and provides mass spectra for structural elucidation.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique can often analyze metabolites directly without derivatization and offers high sensitivity and specificity.[15]
-
-
Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification.
The diagram below outlines a typical experimental workflow for an in vivo metabolism study.
Conclusion and Toxicological Significance
The in vivo metabolic pathway of this compound is a rapid and efficient process dominated by enzymatic hydrolysis and subsequent oxidation. The parent ester is quickly converted to 2-ethylhexanoic acid (EHA) and 2-ethylhexanol, with the latter also being oxidized to EHA. The toxicological profile of EHEH is therefore intrinsically linked to the effects of EHA.[1][3] High doses of EHA have been associated with developmental toxicity in animal studies.[4][17] Therefore, understanding the rate and extent of EHA formation from precursor compounds like EHEH is critical for establishing safe exposure limits. The methodologies detailed in this guide provide a framework for accurately assessing the metabolic fate and potential risks associated with EHEH and other alkyl ethylhexanoates.
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Kröger, S. (1989). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. Analyst, 114(12), 1647-1648. doi: 10.1039/an9891401647. Retrieved from [Link]
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Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
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Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. (n.d.). Canada.ca. Retrieved from [Link]
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Characterization of a novel carboxylesterase with catalytic activity toward di(2-ethylhexyl) phthalate from a soil metagenomic library. (n.d.). ResearchGate. Retrieved from [Link]
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Albro, P. W. (1975). The metabolism of 2-ethylhexanol in rats. Xenobiotica, 5(10), 625-636. doi: 10.3109/00498257509056132. Retrieved from [Link]
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Deisinger, P. J., Boatman, R. J., & Guest, D. (1994). Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat. Xenobiotica, 24(5), 429-440. doi: 10.3109/00498259409043253. Retrieved from [Link]
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Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Bencharit, S., Morton, C. L., Howard-Williams, E. L., Danks, M. K., Potter, P. M., & Redinbo, M. R. (2003). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC - PubMed Central. Retrieved from [Link]
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Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. (n.d.). PubMed. Retrieved from [Link]
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Pennanen, S., Tuovinen, K., Huuskonen, H., & Komulainen, H. (1992). The developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Fundamental and Applied Toxicology, 19(4), 505-511. doi: 10.1016/0272-0590(92)90184-p. Retrieved from [Link]
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Toxicological profile of 2-Ethylhexyl 2-ethylhexanoate
An In-depth Technical Guide to the Toxicological Profile of 2-Ethylhexyl 2-ethylhexanoate
Introduction
This compound (CAS No. 7425-14-1), also known as ethylhexyl ethylhexanoate, is a synthetic ester compound.[1] It is formed through the esterification of 2-ethylhexanoic acid and 2-ethylhexanol. Due to its properties as an emollient, viscosity modifier, and solvent, it finds application in various industrial and consumer products, including cosmetics, cleaning agents, and lubricants.[1] This guide provides a comprehensive technical overview of its toxicological profile, synthesizing available data to inform researchers, scientists, and drug development professionals. A key aspect of its toxicology is its rapid hydrolysis to its constituent components, 2-ethylhexanol and 2-ethylhexanoic acid (2-EHA), which are the primary drivers of its biological effects.[2] Consequently, much of the safety assessment for the parent compound relies on a read-across approach from the extensive data available for these metabolites.
Chemical and Physical Properties
Understanding the fundamental properties of a compound is the first step in toxicological assessment. These characteristics influence its absorption, distribution, and interaction with biological systems.
| Property | Value | Reference |
| CAS Number | 7425-14-1 | [3][4] |
| Molecular Formula | C₁₆H₃₂O₂ | [1][5] |
| Molecular Weight | 256.42 g/mol | [1][5] |
| Appearance | Clear, colorless liquid/oil | [1][3] |
| Boiling Point | ~299.67°C (estimate) | [3] |
| Water Solubility | Low (specific value not found) | |
| LogP (Octanol/Water Partition Coefficient) | 6.587 (estimate) | [3] |
| Synonyms | Ethylhexyl ethylhexanoate, Octyl octanoate, 2-Ethylhexanoic acid, 2-ethylhexyl ester |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The biological impact of this compound is dictated by its behavior within the body. While specific toxicokinetic data for the parent ester is limited, its metabolic fate is well-established and central to its toxicological evaluation.[6]
Absorption:
-
Oral: Following oral exposure, the ester is expected to be rapidly and extensively hydrolyzed in the gastrointestinal tract by esterases before absorption.[6][7]
-
Dermal: Dermal absorption is a primary route of exposure from cosmetics.[2] While the extent of absorption for the parent ester is not fully characterized, it is presumed that hydrolysis can occur on the skin, catalyzed by cutaneous esterases, leading to the absorption of its metabolites, 2-EHA and 2-ethylhexanol.[2]
Distribution: Once absorbed, the hydrolysis products distribute throughout the body. Studies on 2-EHA in pregnant mice have shown that it can cross the placenta and be detected in embryos at levels similar to those in the dams, a critical finding for developmental toxicity assessment.[8]
Metabolism: The primary metabolic pathway for this compound is enzymatic hydrolysis.[2] This is a crucial detoxification step for the ester itself, but it yields metabolites that have their own distinct toxicological profiles. The alcohol (2-ethylhexanol) is further metabolized, primarily to the acid (2-EHA), making 2-EHA the key metabolite of concern.[9]
Excretion: The metabolites of this compound are rapidly excreted, primarily in the urine.[8] Studies with 2-ethylhexanol show that elimination of its metabolites is typically complete within 24 hours of oral exposure.[9]
Acute Toxicity
The acute toxicity of this compound is considered low via oral and dermal routes. This is consistent with many esters that undergo rapid hydrolysis to less acutely toxic components.
| Route | Species | Value (LD₅₀) | Reference |
| Oral | Rat | >2000 mg/kg bw | |
| Dermal | Rabbit | >2000 mg/kg bw | |
| Inhalation | - | No data available |
No significant signs of toxicity were documented in these acute studies.
Irritation and Sensitization
-
Skin Irritation: While no specific data are available for this compound, the Cosmetic Ingredient Review (CIR) noted a concern for potential irritation based on studies of other alkyl ethylhexanoates, such as cetyl ethylhexanoate.[6] Therefore, products containing this ingredient should be formulated to be non-irritating.[5]
-
Eye Irritation: No data are available for the parent compound.
-
Skin Sensitization: this compound is not expected to be a skin sensitizer. It lacks the structural alerts associated with sensitization, and its hydrolysis products, 2-EHA and 2-ethylhexanol, are also considered non-sensitizing.[7]
Repeated Dose Toxicity
There is a lack of specific repeated-dose toxicity studies on this compound. Assessment is therefore based on the known effects of its metabolites. The primary concerns associated with repeated exposure to 2-EHA are liver and developmental effects.[2][10]
Genotoxicity
Carcinogenicity
No carcinogenicity studies have been conducted on this compound. However, studies on its metabolite, 2-ethylhexanol, did not show evidence of carcinogenicity in a two-year oral gavage study in rats. It is noteworthy that other compounds containing a 2-ethylhexyl moiety have been associated with hepatocellular neoplasms in rodents, suggesting a potential for this chemical class to have carcinogenic potential, particularly in the rodent liver.[11] However, the relevance of these findings to human health is often debated and linked to mechanisms, such as peroxisome proliferation, that may be rodent-specific.
Reproductive and Developmental Toxicity
This is the most critical endpoint for this compound. While no data exists for the parent compound, its hydrolysis product, 2-EHA, is a known developmental toxicant.[6]
-
Classification: The parent ester is classified as a Category 3 reproductive toxin in Australia, with the risk phrase "Possible risk of harm to the unborn child". The European Chemicals Agency (ECHA) has also classified it as a Reproductive Category 2 substance (suspected of damaging the unborn child).[2] These classifications are based entirely on the known hazards of 2-EHA.[2]
-
Developmental Effects: Studies in rats exposed to 2-EHA have demonstrated developmental toxicity, including skeletal malformations and variations, even at doses that did not cause significant maternal toxicity.[8][12] The lowest-observed-adverse-effect-level (LOAEL) for developmental toxicity was reported to be 100 mg/kg bw/day.[8]
-
Fertility Effects: 2-EHA has also been shown to affect fertility in rats, with effects on the male reproductive system, including reduced sperm motility, observed at 100 mg/kg bw/day.[8]
Mechanism of Developmental Toxicity: The developmental toxicity of 2-EHA is not believed to be caused by a direct effect on the embryo. Instead, it is attributed to a cascade of events initiated by maternal liver toxicity. 2-EHA induces metallothionein (MT) in the maternal liver, which binds zinc. This leads to zinc sequestration in the liver, causing a transient but critical zinc deficiency in the developing embryo, which is the ultimate cause of the observed teratogenic effects.[6]
This indirect mechanism is crucial. Studies using a precursor compound that metabolizes more slowly to 2-EHA did not produce developmental toxicity, suggesting that the rate of 2-EHA formation is key.[6][13] If the metabolic conversion allows for clearance before sufficient levels accumulate to induce liver toxicity, the downstream developmental effects are avoided.[6]
Human Health Risk Characterization
The primary risk to human health from this compound is developmental toxicity due to its hydrolysis to 2-EHA. Risk characterization depends on the exposure scenario. In cosmetics, where it might be used in leave-on products at concentrations up to 8.3%, regulatory bodies have expressed concern that the resulting exposure to 2-EHA could be high enough to pose a risk. The Canadian government concluded that at the levels of exposure considered in their assessment, this compound is harmful to human health.[10]
Experimental Protocol: In Vitro Hydrolysis Assay
To validate the foundational assumption of ester hydrolysis, an in vitro experiment using liver microsomes or skin homogenates can be performed. This protocol outlines a representative workflow.
Objective: To determine the rate of hydrolysis of this compound into 2-ethylhexanol and 2-ethylhexanoic acid by liver microsomes.
Materials:
-
This compound (substrate)
-
Rat or human liver microsomes (enzyme source)
-
NADPH regenerating system (cofactor for potential subsequent metabolism)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (quenching solvent)
-
Analytical standards: 2-ethylhexanol and 2-ethylhexanoic acid
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Prepare working solutions by diluting the stock in phosphate buffer.
-
Reaction Incubation: a. In a microcentrifuge tube, pre-warm 0.5 mg/mL of liver microsomes in phosphate buffer at 37°C for 5 minutes. b. Add the NADPH regenerating system. c. Initiate the reaction by adding the this compound working solution to a final concentration of 10 µM. d. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: a. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.
-
Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. c. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: a. Analyze the samples for the disappearance of the parent compound and the formation of the metabolites (2-ethylhexanol and 2-ethylhexanoic acid). b. Use a calibrated standard curve for each analyte to quantify their concentrations.
-
Data Analysis: Plot the concentration of the parent compound and metabolites over time to determine the rate of hydrolysis (e.g., half-life, T½).
Causality and Validation: This protocol includes a time-zero sample and control incubations (without microsomes or without substrate) to ensure that the observed hydrolysis is enzymatic and not due to spontaneous degradation. The use of LC-MS/MS provides high specificity and sensitivity for quantifying the parent and its metabolites, ensuring the trustworthiness of the results.
Conclusion
The toxicological profile of this compound is intrinsically linked to its metabolic hydrolysis products, 2-ethylhexanol and, more significantly, 2-ethylhexanoic acid. The parent compound exhibits low acute toxicity and is not considered a genotoxic or sensitizing agent. The primary toxicological concern is the potential for reproductive and developmental toxicity, driven by 2-EHA. The mechanism for this effect is understood to be an indirect cascade involving maternal liver toxicity and subsequent embryonic zinc deficiency. Risk assessments by international bodies have highlighted this endpoint, leading to classifications and potential restrictions on its use, particularly in consumer products like cosmetics where exposure may be significant.
References
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Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013). Australian Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available from: [Link]
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Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013). Cosmetic Ingredient Review. International Journal of Toxicology, 32(1_suppl), 59S-77S. Available from: [Link]
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Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. (2017). Health Canada. Available from: [Link]
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Calcium 2-ethylhexanoate and this compound - information sheet. (2017). Health Canada. Available from: [Link]
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This compound | C16H32O2 | CID 23906. PubChem, National Center for Biotechnology Information. Available from: [Link]
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SIDS INITIAL ASSESSMENT PROFILE: 2-Ethylhexyl Acetate. (2007). Organisation for Economic Co-operation and Development (OECD). Available from: [Link]
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Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2015). International Journal of Toxicology, 34(Suppl.3), 61-73. Available from: [Link]
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Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice. (1987). Environmental Health Perspectives, 73, 151–163. Available from: [Link]
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Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. (1993). Fundamental and Applied Toxicology, 21(2), 204-212. Available from: [Link]
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The Developmental Toxicity of 2-Ethylhexanoic Acid in Wistar Rats. (1992). Fundamental and Applied Toxicology, 18(4), 626-632. Available from: [Link]
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Hexanoic acid, 2-ethyl-: Human health tier II assessment. (2013). Australian Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available from: [Link]
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Screening assessment: Hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. (2017). Environment and Climate Change Canada, Health Canada. Available from: [Link]
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Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019). Australian Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available from: [Link]
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2-Ethylhexanoic Acid | C8H16O2 | CID 8697. PubChem, National Center for Biotechnology Information. Available from: [Link]
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2-Ethylhexanoic Acid; Final Test Rule. (1986). United States Environmental Protection Agency (EPA). Federal Register, 51(224), 41992-42011. Available from: [Link]
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Draft Screening Assessment Hexanoic acid, 2-ethyl-, calcium salt... (2016). Health Canada. Available from: [Link]
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RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6. (2016). Food and Chemical Toxicology, 97, S198-S206. Available from: [Link]
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An In-Depth Technical Guide to the Mechanisms of Developmental Toxicity of 2-Ethylhexyl 2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the current understanding of the developmental toxicity associated with 2-Ethylhexyl 2-ethylhexanoate. It is designed to offer researchers and professionals in drug development a detailed synthesis of the core mechanisms, from metabolic activation to adverse developmental outcomes, and to provide a framework for experimental investigation.
I. Introduction and Toxicokinetics: The Path to the Proximate Teratogen
This compound is an ester that undergoes enzymatic hydrolysis in the body, a critical first step in its toxicological profile. This metabolic activation is the gateway to its developmental toxicity.
Metabolic Activation Pathway
The primary route of metabolic activation involves the hydrolysis of the ester bond, yielding two primary metabolites: 2-ethylhexanol and 2-ethylhexanoic acid (2-EHA).[1][2][3] It is the latter, 2-EHA, that is widely considered to be the proximate teratogen, responsible for the adverse developmental effects observed in animal studies.[4] The efficiency of this hydrolysis can influence the systemic concentration of 2-EHA and, consequently, the severity of the toxic response.
Diagram: Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its primary metabolites.
II. Core Mechanisms of 2-EHA-Induced Developmental Toxicity
The developmental toxicity of 2-EHA is not attributed to a single, direct action on the developing embryo. Instead, it appears to be a multi-faceted process involving indirect maternal effects and direct actions on cellular signaling pathways.
A. The Zinc Sequestration Hypothesis: An Indirect Path to Teratogenesis
A prominent hypothesis for the teratogenicity of 2-EHA involves the disruption of zinc homeostasis.[1] This is not a direct chelation of zinc by 2-EHA in the embryonic compartment, but rather a cascade of events initiated in the mother:
-
Maternal Liver Toxicity and Metallothionein Induction: High doses of 2-EHA can induce liver toxicity in the mother. This hepatic stress leads to the induction of metallothionein, a protein involved in metal homeostasis and detoxification.
-
Zinc Sequestration in the Maternal Liver: Metallothionein has a high affinity for zinc. Its induction in the maternal liver leads to the sequestration of zinc, reducing its bioavailability in the maternal circulation.
-
Embryonic Zinc Deficiency: The resulting maternal zinc deficiency limits the amount of this essential micronutrient that can be transferred to the developing embryo.
-
Disruption of Zinc-Dependent Developmental Processes: Zinc is a critical cofactor for a vast array of enzymes and transcription factors that are essential for normal embryonic development, particularly skeletal formation. A deficiency can lead to a range of developmental abnormalities. The teratogenic effects of known chelating agents have been shown to be preventable with zinc supplementation, supporting this mechanistic link.[5]
Diagram: Proposed Zinc Sequestration Pathway
Caption: The proposed indirect mechanism of 2-EHA-induced developmental toxicity via zinc sequestration.
B. Peroxisome Proliferator-Activated Receptor (PPAR) Activation
2-EHA is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[6] PPARs are nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[7]
-
PPARα Activation: Activation of PPARα in the liver is associated with peroxisome proliferation and changes in lipid metabolism.[6] While the direct link between PPARα activation and the specific skeletal malformations observed with 2-EHA is still an active area of research, it is plausible that alterations in lipid signaling and energy metabolism during critical windows of development could contribute to adverse outcomes. Prenatal activation of PPARα has been shown to impair mammary lobuloalveolar development in mice, demonstrating the potential for developmental consequences.[8][9]
-
Potential Role of PPARγ: Other phthalate metabolites have been shown to activate PPARγ, which is critically involved in placental development and adipogenesis.[7] Further investigation is needed to fully elucidate the role of PPARγ in 2-EHA's developmental toxicity.
C. Oxidative Stress and Epigenetic Modifications: Emerging Mechanisms
While less established than the zinc sequestration and PPAR activation pathways for 2-EHA specifically, oxidative stress and epigenetic alterations are recognized mechanisms for the developmental toxicity of other phthalates and environmental chemicals.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of the cell can lead to cellular damage. The developing embryo is particularly vulnerable to oxidative stress due to its high rate of cell proliferation and differentiation and relatively immature antioxidant defense systems.[10][11] Some studies have shown that 2-EHA can modulate the production of ROS in certain cell types, suggesting a potential role for oxidative stress in its toxicity profile.[12]
-
Epigenetic Modifications: Environmental exposures during critical developmental windows can lead to lasting changes in gene expression through epigenetic mechanisms such as DNA methylation and histone modifications.[13][14][15] These changes can alter developmental trajectories and predispose individuals to disease later in life. While direct evidence for 2-EHA-induced epigenetic changes during development is still emerging, the known effects of other phthalates on the epigenome suggest this is a plausible contributing mechanism.[16]
III. Experimental Workflows for Investigating Developmental Toxicity
A robust assessment of the developmental toxicity of 2-EHA requires a multi-pronged approach, combining in vivo studies with in vitro assays to elucidate specific mechanisms.
A. In Vivo Developmental Toxicity Studies
Standardized protocols, such as those outlined in the OECD Test Guidelines, provide a framework for in vivo assessment.
Table 1: Key Parameters in an In Vivo Developmental Toxicity Study of 2-EHA
| Parameter | Description | Rationale |
| Test Species | Pregnant rats or rabbits | Commonly used models in developmental toxicity testing.[17] |
| Dose Levels | At least 3 dose levels plus a control group | To establish a dose-response relationship and a No-Observed-Adverse-Effect Level (NOAEL).[17] |
| Exposure Period | Gestation days 6 through 15 (for rats) | To cover the critical period of organogenesis.[17] |
| Maternal Endpoints | Clinical signs, body weight, food consumption, liver weight | To assess maternal toxicity, which is critical for interpreting developmental effects. |
| Developmental Endpoints | Number of implantations, resorptions, fetal viability, fetal body weight | To assess overall reproductive success and fetal growth. |
| Teratological Examination | External, visceral, and skeletal malformations | To identify specific structural abnormalities. Skeletal examination is particularly crucial for 2-EHA.[18] |
Diagram: In Vivo Developmental Toxicity Testing Workflow
Caption: A streamlined workflow for in vivo developmental toxicity assessment.
B. In Vitro Mechanistic Assays
In vitro systems are invaluable for dissecting the molecular mechanisms underlying 2-EHA's toxicity.
Table 2: In Vitro Assays for Mechanistic Investigation
| Assay | Purpose | Model System | Key Readouts |
| PPAR Reporter Gene Assay | To quantify the activation of PPARα and PPARγ by 2-EHA. | Transfected cell lines (e.g., HEK293T, HepG2) | Luciferase activity |
| Whole Embryo Culture | To assess direct effects of 2-EHA on embryonic development, independent of maternal metabolism. | Rodent embryos cultured ex vivo | Gross morphology, somite number, developmental scoring |
| Micromass Culture | To evaluate effects on chondrogenesis and osteogenesis. | Primary limb bud mesenchymal cells | Alcian blue staining (cartilage), Alizarin red staining (mineralization) |
| ROS Production Assay | To measure the induction of oxidative stress. | Embryonic cell lines or primary cells | Fluorescent probes (e.g., DCFH-DA) |
| DNA Methylation Analysis | To investigate epigenetic alterations. | 2-EHA-exposed embryonic tissues or cells | Bisulfite sequencing, MeDIP-seq |
IV. Conclusion and Future Directions
The developmental toxicity of this compound is primarily driven by its metabolite, 2-ethylhexanoic acid. The leading hypothesis points to an indirect mechanism involving maternal liver toxicity and subsequent embryonic zinc deficiency, which disrupts normal skeletal development. Activation of PPARs, particularly PPARα, is also a key event, though its precise role in the observed teratogenicity requires further clarification. Oxidative stress and epigenetic modifications represent plausible, yet less explored, contributing pathways.
Future research should focus on:
-
Clarifying the dose-dependency of the zinc sequestration mechanism.
-
Identifying the specific downstream targets of PPARα activation in the developing embryo.
-
Establishing a causal link between 2-EHA-induced oxidative stress and epigenetic changes with specific developmental outcomes.
-
Developing and validating in vitro models that can accurately predict the in vivo developmental toxicity of 2-EHA and related compounds.
By integrating data from both in vivo and in vitro studies, a more complete picture of the adverse outcome pathway for this compound can be constructed, ultimately leading to more informed risk assessments and the development of safer alternatives.
V. References
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Human health tier II assessment for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. [Link]
-
Daneshfar, A., Ghaziaskar, H. S., Shiri, L., & Abbasi, S. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Journal of the American Oil Chemists' Society, 84(9), 837-843.
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Liu, X., Ge, Y., Lin, S., Han, X., Zhao, Y., Cao, Y., ... & Ma, G. (2025). Epigenetic regulation in oogenesis and fetal development: insights into m6A modifications. Frontiers in Immunology, 16, 1324.
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. [Link]
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Daneshfar, A., Ghaziaskar, H. S., & Shiri, L. (2009). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... ResearchGate.
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Liu, X., Ge, Y., Lin, S., Han, X., Zhao, Y., Cao, Y., ... & Ma, G. (2025). Epigenetic regulation in oogenesis and fetal development: insights into m6A modifications. Frontiers in Immunology, 16, 1324.
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Environmental fate and persistence of 2-Ethylhexyl 2-ethylhexanoate
An In-Depth Technical Guide to the Environmental Fate and Persistence of 2-Ethylhexyl 2-ethylhexanoate
Foreword
This compound (CAS No. 7425-14-1), also known as ethylhexyl ethylhexanoate, is a branched-chain alkyl ester widely utilized in various industrial and consumer applications, notably as an emollient and skin-conditioning agent in cosmetics and as a solvent and viscosity modifier in other formulations.[1][2] Its introduction into the environment, either directly through product use or indirectly via manufacturing waste streams, necessitates a thorough understanding of its behavior, persistence, and ultimate fate. This guide provides a comprehensive analysis of the environmental pathways of this compound, synthesizing data from regulatory assessments, and scientific literature to offer a holistic view for researchers and environmental scientists. The central thesis of this guide is that the environmental fate of the parent ester is intrinsically linked to the behavior of its hydrolysis products: 2-ethylhexanol (2-EH) and 2-ethylhexanoic acid (2-EHA).[3]
Chemical Identity and Physicochemical Properties
A substance's environmental behavior is fundamentally governed by its physicochemical properties. These parameters determine its solubility in water, its affinity for organic matter in soil and sediment, its potential to volatilize into the atmosphere, and its likelihood of accumulating in living organisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 7425-14-1 | [4] |
| Molecular Formula | C₁₆H₃₂O₂ | [4] |
| Molecular Weight | 256.42 g/mol | [5] |
| Appearance | Colorless, clear liquid/oil | [4][6] |
| Boiling Point | 288 - 299 °C (estimated) | [4][6] |
| Melting Point | -18 °C | [6] |
| Density | 0.856 - 0.863 g/cm³ @ 20-25°C | [4][6][7] |
| Vapor Pressure | Low (data not specified) | - |
| Water Solubility | Low (specific value not found, but expected based on structure) | - |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.1 (estimated) | [5][6] |
The high Log Kₒw value (>6.0) is a critical indicator, suggesting a strong tendency for the substance to partition from water into organic phases, such as soil organic carbon, sediment, and the lipid tissues of organisms. This property is a primary driver for its potential mobility and bioaccumulation characteristics.
Core Degradation Pathway: Hydrolysis
The primary and most significant transformation pathway for this compound in the environment is hydrolysis. The ester bond is susceptible to cleavage by both abiotic (chemical) and biotic (enzymatic) processes, yielding 2-ethylhexanol (2-EH) and 2-ethylhexanoic acid (2-EHA).[2][3]
Understanding this initial breakdown is paramount because the subsequent environmental fate of the substance is dictated by the individual properties and degradation pathways of these two hydrolysis products.
Caption: Primary hydrolysis pathway of this compound.
Environmental Persistence and Transport
The persistence of a chemical is its ability to remain in the environment without degrading. For this compound, while the parent molecule may hydrolyze, the persistence of its metabolites is the determining factor.
Abiotic Degradation
-
Photodegradation: Data on atmospheric photodegradation is limited. However, given its low vapor pressure, the amount of substance partitioning to the atmosphere is expected to be minimal, making this a minor fate process.
Biotic Degradation
-
2-Ethylhexanol (2-EH): This alcohol is readily biodegradable. Soil microbes can oxidize 2-ethylhexanol to its corresponding acid, 2-EHA.[10][11]
-
2-Ethylhexanoic Acid (2-EHA): Empirical and modeled data demonstrate that 2-EHA biodegrades quickly in water, soil, and sediment, with a half-life significantly shorter than the 182-day persistence threshold.[10] It is not expected to persist in any environmental compartment.
Caption: Logical flow of environmental fate for this compound.
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment.
-
Potential: The high estimated Log Kₒw of 6.1 suggests a significant potential for bioaccumulation in aquatic organisms.[5][6] Substances with a Log Kₒw > 5 are typically considered to have a high bioaccumulation potential.
This presents a noteworthy dichotomy: the substance is considered bioaccumulative but not persistent. This implies that while the parent compound can accumulate in organisms, its rapid breakdown into less bioaccumulative metabolites (2-EHA has a much lower Log Kₒw of 2.64) prevents it from persisting in the food web over long periods.[12]
Table 2: Summary of Environmental Fate Parameters
| Parameter | Finding | Rationale / Source |
| Persistence | Not Persistent | Rapid hydrolysis and subsequent biodegradation of its metabolites (2-EH and 2-EHA).[8][10] |
| Bioaccumulation | Bioaccumulative | High Log Kₒw (6.1) indicates partitioning into lipid tissues. Meets CEPA criteria for bioaccumulation.[6][8] |
| Mobility in Soil | Low Mobility | The high Log Kₒw suggests strong adsorption to organic carbon in soil and sediment, limiting leaching.[6] |
Ecological Risk Profile
Despite meeting the criteria for bioaccumulation, the overall ecological risk is considered low. The Ecological Risk Classification of Organic Substances (ERC) approach used by Canadian authorities classified this compound as having a low potential for ecological harm.[8] This is because the substance exhibits low ecological hazard potential and its rapid degradation limits long-term exposure and effects on organisms or the broader integrity of the environment.[9] The primary concerns identified for this substance are related to human health from direct exposure to consumer products, not ecological harm.[9][13]
Experimental Protocol: Aerobic Biodegradation in Aqueous Medium
To experimentally determine the persistence of a substance like this compound or its metabolites, a ready biodegradability test is employed. The OECD 301B (CO₂ Evolution Test) is a stringent method designed to assess if a chemical can be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.
Objective
To quantify the ultimate biodegradation of the test substance by measuring the amount of CO₂ produced. Complete degradation to CO₂, water, and mineral salts will yield a theoretical maximum amount of CO₂ (ThCO₂).
Methodology: Step-by-Step
-
Preparation of Mineral Medium: A mineral salt medium is prepared in high-purity, low-carbon water. This medium contains essential inorganic nutrients for microbial life (e.g., potassium, magnesium, calcium, iron salts) but lacks a carbon source, ensuring the test substance is the sole carbon provider.
-
Causality: The absence of other carbon sources ensures that any microbial growth and CO₂ evolution is a direct result of the degradation of the test substance.
-
-
Inoculum Preparation: An inoculum of mixed microorganisms is sourced, typically from the activated sludge of a domestic wastewater treatment plant. It is washed and aerated to remove dissolved organic carbon.
-
Causality: Using a diverse microbial community from a treatment plant provides a realistic and robust consortium of bacteria and fungi capable of degrading a wide range of organic compounds.
-
-
Test Setup: Multiple sealed vessels are prepared.
-
Test Vessels (Duplicate/Triplicate): Contain mineral medium, inoculum, and the test substance (e.g., this compound) at a known concentration (typically 10-20 mg C/L).
-
Reference Vessel: Contains a readily biodegradable reference compound (e.g., sodium benzoate). This vessel validates the viability and activity of the microbial inoculum.
-
Toxicity Control Vessel: Contains both the test substance and the reference substance. A lack of degradation compared to the reference vessel would indicate the test substance is toxic to the microorganisms.
-
Blank Control Vessel: Contains only the mineral medium and inoculum. This measures the endogenous CO₂ production from the inoculum itself, which is subtracted from the test vessels.
-
-
Incubation: The vessels are incubated in the dark at a constant temperature (20-25°C) for 28 days. Each vessel is continuously aerated with CO₂-free air.
-
Causality: Darkness prevents photodegradation, isolating biodegradation as the removal mechanism. Constant temperature ensures stable microbial activity.
-
-
CO₂ Measurement: The effluent air from each vessel is bubbled through a series of traps containing a known concentration of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH). The CO₂ produced reacts to form a precipitate (BaCO₃) or is captured as sodium carbonate.
-
Analysis: Periodically (every 2-3 days) and at the end of the 28-day period, the amount of CO₂ produced is determined by titrating the remaining hydroxide in the traps.
-
Calculation of Biodegradation: The percentage of degradation is calculated as: % Degradation = (Cumulative CO₂ Produced [Test] - Cumulative CO₂ Produced [Blank]) / ThCO₂ * 100
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches >60% of its theoretical CO₂ evolution within the 28-day window, following a 10-day lag period.
Caption: Standard workflow for an OECD 301B CO₂ evolution biodegradation test.
Conclusion
The environmental profile of this compound is characterized by a critical duality. Its high lipophilicity (Log Kₒw > 6) suggests it is bioaccumulative, and it is regulated as such in jurisdictions like Canada.[8] However, the molecule does not persist in the environment. Its ester linkage is readily cleaved through hydrolysis, breaking it down into 2-ethylhexanol and 2-ethylhexanoic acid. These metabolites are, in turn, rapidly biodegraded by environmental microorganisms.[10] Consequently, while the parent compound may partition into organisms, its lack of persistence mitigates long-term ecological risk, leading to a classification of low ecological concern. The primary focus of risk management for this substance remains on human health aspects related to direct consumer exposure.
References
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Title: Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester Source: Canada.ca URL: [Link]
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Navigating the Ambiguity: A Technical Guide to 2-Ethylhexyl 2-ethylhexanoate and its Status as a Potential Persistent Organic Pollutant
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl 2-ethylhexanoate, a synthetic ester utilized in cosmetics and industrial applications, has come under scrutiny regarding its environmental persistence and potential for adverse biological effects. While one source has identified it as a Persistent Organic Pollutant (POP), comprehensive regulatory assessments, notably by Canadian authorities, have concluded that while it meets the criteria for bioaccumulation, it does not meet the criteria for persistence. This guide provides an in-depth technical analysis of this compound, examining its chemical properties, environmental fate, toxicological profile, and the ongoing debate surrounding its classification as a POP. We will delve into the critical role of its hydrolysis products, 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol, which are central to its toxicological assessment, particularly concerning developmental toxicity. This document aims to equip researchers, scientists, and drug development professionals with a nuanced understanding of the current scientific knowledge and regulatory landscape of this compound.
Introduction: A Compound of Contradictions
This compound (CAS No. 7425-14-1) is a branched-chain ester with a clear, liquid form, primarily used as an emollient, fragrance ingredient, and solvent in a variety of products, including cosmetics and lubricants.[1][2] Its utility is derived from its favorable physical properties, such as its ability to modify viscosity and impart a smooth feel to formulations.
However, the very properties that make it a useful industrial chemical—stability and lipophilicity—have raised questions about its environmental behavior and potential to persist and bioaccumulate. The central question this guide addresses is whether this compound meets the internationally recognized criteria for a Persistent Organic Pollutant (POP), as defined by the Stockholm Convention. These criteria include persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects on human health or the environment.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental fate and transport.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₂ | [1] |
| Molecular Weight | 256.42 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | ~299.67°C (estimate) | [6] |
| Melting Point | ~ -18.1°C (estimate) | [6] |
| LogP (octanol-water partition coefficient) | ~6.587 (estimate) | [6] |
| Water Solubility | Insoluble | [7] |
The high LogP value indicates a strong tendency to partition into fatty tissues, which is a key factor in its potential for bioaccumulation.
Environmental Fate and Transport: A Tale of Hydrolysis and Bioaccumulation
The environmental journey of this compound is largely dictated by its susceptibility to hydrolysis and its high potential for bioaccumulation.
Abiotic and Biotic Degradation
The biodegradation of its analogue, 2-ethylhexyl acetate, has been shown to be readily biodegradable, with 70% degradation in 28 days in one study.[8] This suggests that the ester linkage in this compound is also likely susceptible to microbial degradation.
Bioaccumulation
In contrast to its persistence, there is a consensus that this compound has a high potential for bioaccumulation. A modeled bioconcentration factor (BCF) of approximately 40,000 L/kg has been reported, which is significantly above the threshold for bioaccumulation concern.[1][4] This is a direct consequence of its high lipophilicity, as indicated by its LogP value.
Long-Range Environmental Transport
The potential for long-range environmental transport is a key characteristic of POPs. For a chemical to be transported long distances in the atmosphere, it must have a sufficiently long atmospheric half-life (typically greater than two days).[9] While specific data on the atmospheric half-life of this compound is scarce, its relatively low vapor pressure suggests that it is not highly volatile. Modeling of its analogue, 2-ethylhexyl acetate, predicts an atmospheric half-life of approximately 11.7 hours due to photo-oxidation by hydroxyl radicals, suggesting a low potential for long-range atmospheric transport.[8]
Toxicological Profile: The Central Role of Metabolites
The toxicological assessment of this compound is intrinsically linked to its hydrolysis products, 2-EHA and 2-ethylhexanol, as the parent compound is expected to be rapidly metabolized.[2]
Human Health Effects
The primary human health concern associated with this compound is developmental toxicity, a property attributed to its metabolite, 2-EHA.[5][10][11] The Government of Canada concluded that the substance may be harmful to human health at the levels of exposure considered in their assessment, primarily from its use in cosmetics.[5][12]
-
Developmental and Reproductive Toxicity: 2-EHA is classified as a Category 3 reproductive toxin, with evidence suggesting it can harm the unborn child.[10] Studies in rats have shown that 2-EHA can cause skeletal malformations at doses that are not maternally toxic.[13]
-
Mechanism of Toxicity: The developmental toxicity of 2-EHA is thought to be linked to its ability to induce peroxisome proliferation.[14] This process can lead to a cascade of effects, including liver toxicity and a resulting zinc deficiency in the developing embryo, which is ultimately responsible for the observed developmental effects.[14]
Ecotoxicological Effects
While the overall ecological hazard potential of this compound has been classified as low, specific ecotoxicity data for the parent compound is limited.[5] Most available data pertains to its breakdown products or structural analogues.
-
Aquatic Toxicity: Data for the analogue 2-ethylhexyl acetate shows a 96-hour LC50 for fish (Oncorhynchus mykiss) of 8.27 mg/L and a 48-hour EC50 for immobilization of Daphnia magna of 22.9 mg/L, indicating moderate acute toxicity to aquatic organisms.[8]
-
Terrestrial Toxicity: No specific data on the terrestrial ecotoxicity of this compound was found in the reviewed literature.
Analytical Methodologies: A Need for Further Development
General Approach to Analysis
Based on its chemical properties and methods for similar compounds, a general analytical workflow for this compound in environmental samples would likely involve the following steps:
-
Sample Collection and Preparation:
-
Water: Liquid-liquid extraction with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) using a C18 or similar sorbent.
-
Soil/Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent mixture.
-
Biota: Homogenization followed by extraction with an organic solvent and subsequent lipid removal (e.g., gel permeation chromatography).
-
-
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most likely technique for the quantification of this compound due to its volatility and the need for selective detection.
-
Proposed Experimental Protocol: GC-MS Analysis in Soil
The following is a proposed, non-validated protocol based on established methods for similar semi-volatile organic compounds in soil.
1. Sample Preparation: a. Air-dry and sieve the soil sample (e.g., 2 mm mesh). b. Weigh approximately 10 g of the homogenized soil into an extraction thimble. c. Add a surrogate standard to the sample to monitor extraction efficiency. d. Extract the sample using a Soxhlet apparatus with 150 mL of a 1:1 mixture of hexane and acetone for 16-24 hours. e. Concentrate the extract to approximately 1 mL using a rotary evaporator. f. Perform a cleanup step using a silica gel column to remove interfering compounds. Elute the target analyte with a suitable solvent mixture. g. Concentrate the cleaned extract to a final volume of 1 mL and add an internal standard prior to GC-MS analysis.
2. GC-MS Instrumental Conditions (Example):
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: Splitless mode at 280°C.
- Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
3. Quality Control:
- Analyze a method blank, a matrix spike, and a matrix spike duplicate with each batch of samples.
- The recovery of the surrogate standard should be within acceptable limits (e.g., 70-130%).
Regulatory Status and the POPs Debate
The central question surrounding this compound is its classification as a POP. The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that are persistent, bioaccumulative, prone to long-range transport, and toxic.[3]
A thorough review of the list of substances under the Stockholm Convention reveals that This compound is not currently listed as a POP .[5][6][15]
The Canadian government's assessment provides a nuanced perspective. While it acknowledges the high bioaccumulation potential, it concludes that the substance does not meet the criteria for persistence.[4][5] This highlights a critical aspect of the POPs definition: a substance must meet all four criteria to be classified as such.
The European Chemicals Agency (ECHA) has classified this compound as a suspected reproductive toxicant (Repr. 2), but this does not automatically confer POP status.[5]
The following diagram illustrates the decision-making process for classifying a substance as a POP under the Stockholm Convention and the current assessment of this compound against these criteria.
Caption: Decision framework for POPs classification of this compound.
Conclusion and Future Directions
This compound occupies a complex and somewhat ambiguous position. While it is not officially recognized as a Persistent Organic Pollutant under the Stockholm Convention, it exhibits properties that warrant careful consideration and further research. Its high bioaccumulation potential and the established developmental toxicity of its primary metabolite, 2-ethylhexanoic acid, are of particular concern, especially in the context of its use in consumer products like cosmetics.
The key takeaway for researchers, scientists, and drug development professionals is that while the "POP" label may not be officially applicable based on current evidence for persistence and long-range transport, the potential for adverse health effects from exposure to this compound and its metabolites is real and recognized by regulatory bodies.
Future research should focus on:
-
Generating robust empirical data on the environmental half-life of this compound in various environmental compartments to definitively assess its persistence.
-
Conducting ecotoxicity studies on the parent compound to fill the current data gap and provide a more accurate assessment of its environmental risk.
-
Developing and validating standardized analytical methods for the quantification of this compound in environmental and biological matrices to facilitate monitoring and exposure assessment.
-
Further elucidating the mechanisms of toxicity of both the parent compound and its metabolites, particularly in relation to peroxisome proliferation and developmental effects.
By addressing these knowledge gaps, the scientific community can provide a more complete picture of the environmental and health risks associated with this compound, enabling more informed regulatory decisions and safer product formulation.
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Solubility of 2-Ethylhexyl 2-ethylhexanoate in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Ethylhexyl 2-ethylhexanoate in Organic Solvents
Introduction: Understanding this compound
This compound (CAS No. 7425-14-1), also known as ethylhexyl ethylhexanoate, is a branched-chain ester with the molecular formula C₁₆H₃₂O₂.[1][2] It exists as a colorless, clear liquid oil with a mild, fruity odor.[3][4] This compound is synthesized through the esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[5] Due to its chemical structure, it possesses a unique combination of properties, including low volatility, high stability, and excellent spreadability, making it a valuable ingredient in numerous fields.[6]
Primarily, it functions as an emollient, skin conditioning agent, solvent, and fragrance ingredient in cosmetics and personal care products like lotions, creams, and sunscreens.[2][4][6] In industrial applications, it serves as a plasticizer, lubricant, and dispersing agent.[6] Given its role as a solvent and its use in complex formulations, a thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of its solubility profile, grounded in chemical principles and supported by experimental data and protocols.
Part 1: The Theoretical Framework of Solubility
The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is rooted in the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules. To predict its solubility, we must first analyze its molecular structure.
Molecular Structure and Polarity
This compound is a large molecule characterized by a central ester functional group (-COO-) flanked by two bulky, branched 8-carbon alkyl chains (ethylhexyl groups).
Caption: Molecular structure of this compound.
The key characteristics influencing its solubility are:
-
Ester Group: The ester linkage introduces a polar region in the molecule due to the electronegativity difference between carbon and oxygen atoms. This allows for dipole-dipole interactions.
-
Alkyl Chains: The two long, branched hydrocarbon chains are non-polar and dominate the molecule's overall character. These chains interact primarily through weak London dispersion forces.
Consequently, this compound is considered a non-polar, lipophilic compound. Its large size (Molecular Weight: 256.42 g/mol ) and the shielding effect of the bulky alkyl groups further diminish the influence of the polar ester group.[2]
Solubility Predictions:
-
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): It is expected to be highly soluble in these solvents. The London dispersion forces between the ester's alkyl chains and the non-polar solvent molecules are similar, leading to favorable mixing.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good to moderate solubility is anticipated. While these solvents have a dipole moment, they lack hydrogen-bonding capabilities. The non-polar portion of this compound can still interact favorably with the alkyl groups of these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Poor to slight solubility is expected.[1][4] These solvents engage in strong hydrogen bonding networks. The large, non-polar structure of the ester cannot effectively break these strong solvent-solvent interactions, and it cannot participate as a hydrogen-bond donor.[7] Therefore, dissolution is energetically unfavorable.
Part 2: Observed Solubility Data
| Solvent | Solvent Type | Observed Solubility | Reference |
| Acetone | Polar Aprotic | Slightly Soluble | [1][4] |
| Chloroform | Polar Aprotic | Slightly Soluble | [1][4] |
| Methanol | Polar Protic | Slightly Soluble | [1][4] |
| n-Hexane | Non-polar | Can be used as a solvent in its synthesis | [8][9] |
| Organic Solvents (General) | - | Excellent Solubility | [6] |
| Water | Polar Protic | Insoluble | [7] |
It is noted that this compound itself is used as a solvent and can act as an absorber for other organic compounds like n-hexane.[8]
Part 3: Experimental Protocol for Solubility Determination
To obtain quantitative and application-specific solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials and Reagents:
-
This compound (>95% purity)[10]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance (± 0.1 mg)
-
Calibrated positive displacement pipettes or burette
-
Vortex mixer
-
Thermostatically controlled water bath or incubator
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat[11][12]
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 100 mg of this compound into a tared glass vial. Record the exact mass (m_solute).
-
Solvent Addition: Using a calibrated pipette or burette, add the selected solvent to the vial in small, precise increments (e.g., 0.2 mL).[13]
-
Mixing: After each addition, securely cap the vial and vortex for 30-60 seconds to facilitate dissolution.
-
Equilibration: Place the vial in a thermostatically controlled bath set to the desired temperature. Allow the mixture to equilibrate for at least 10-15 minutes. This step is critical as solubility is temperature-dependent.
-
Observation: After equilibration, remove the vial and visually inspect for any undissolved solute. A clear, single-phase solution indicates complete dissolution.[13]
-
Iteration: If the solute is not fully dissolved, repeat steps 2-5, meticulously recording the volume of each solvent increment. Continue until the solution becomes clear.[13]
-
Data Analysis: Once dissolution is complete, sum the total volume of solvent added (V_total_solvent).
-
Calculation: Calculate the solubility, typically expressed in mg/mL or g/L, using the formula: Solubility = m_solute / V_total_solvent
Self-Validating System & Trustworthiness:
-
Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and reliable.
-
Control: Use a control vial with only the solute to ensure no degradation occurs under the experimental conditions.
-
Temperature Stability: Monitor and maintain a stable temperature (± 0.5°C) throughout the experiment, as temperature fluctuations can significantly impact solubility.
Conclusion
This compound is a predominantly non-polar ester, a characteristic dictated by its long, branched alkyl chains. This structure renders it highly soluble in non-polar organic solvents and progressively less soluble as the polarity of the solvent increases. Its solubility in polar protic solvents like alcohols is slight, and it is effectively insoluble in water. For drug development and formulation science, where precise concentrations are critical, the experimental protocol provided offers a robust framework for quantifying its solubility in specific solvent systems. This foundational knowledge is essential for optimizing product performance, ensuring stability, and achieving desired sensory characteristics in final formulations.
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An In-depth Technical Guide to the Breakdown Products and Metabolites of 2-Ethylhexyl 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl 2-ethylhexanoate is a branched-chain ester widely utilized in cosmetic and industrial applications. Understanding its metabolic fate is crucial for assessing its safety and potential biological impact. This technical guide provides a comprehensive overview of the breakdown products and metabolites of this compound. The primary metabolic pathway involves enzymatic hydrolysis to 2-ethylhexanol and 2-ethylhexanoic acid. These initial metabolites undergo further biotransformation, including oxidation and conjugation, leading to a series of secondary metabolites that are ultimately excreted. This document details the enzymatic processes involved, the chemical identities of the metabolites, and provides an experimental protocol for studying its metabolism in vitro.
Introduction: The Significance of this compound Metabolism
This compound is a common ingredient in a variety of consumer products, including cosmetics and personal care items, where it functions as an emollient and skin conditioning agent.[1][2] Its widespread use necessitates a thorough understanding of its toxicokinetics and metabolism to ensure human safety.[3] The metabolic breakdown of this ester is a critical determinant of its biological activity and potential toxicity.
The primary concern with this compound exposure is its hydrolysis to 2-ethylhexanol and 2-ethylhexanoic acid (2-EHA).[3][4] 2-EHA, in particular, has been the subject of toxicological studies due to its potential for developmental toxicity at high doses.[5] Therefore, a detailed characterization of the metabolic pathways of the parent ester and its subsequent metabolites is essential for risk assessment.
This guide will dissect the metabolic journey of this compound, from its initial hydrolysis to the subsequent oxidative and conjugative transformations of its primary breakdown products.
The Primary Metabolic Event: Enzymatic Hydrolysis
The initial and most significant step in the metabolism of this compound is its hydrolysis into 2-ethylhexanol and 2-ethylhexanoic acid.[3][4][6] This reaction is catalyzed by non-specific esterases present in various tissues, including the skin, liver, and gastrointestinal tract.[4][7]
Caption: Initial hydrolysis of this compound.
The rate and extent of this hydrolysis can vary depending on the route of exposure and the specific esterase activity in the exposed tissue. Dermal exposure, a common route for cosmetic products, may lead to hydrolysis by skin esterases.[4]
The Metabolic Fate of 2-Ethylhexanol
Once formed, 2-ethylhexanol is further metabolized, primarily through oxidation. This process is a critical detoxification pathway.
Oxidation to 2-Ethylhexanoic Acid
A major metabolic route for 2-ethylhexanol is its oxidation to 2-ethylhexanoic acid.[8][9] This conversion is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. Cytochrome P450 enzymes, such as P450cam, can also catalyze the formation of 2-ethylhexanoic acid from 2-ethylhexanol.[10][11] Studies have shown that this enzymatic process can exhibit stereoselectivity, with the (R)-enantiomer of 2-ethylhexanoic acid being produced at a higher rate than the (S)-enantiomer in some systems.[10][11]
Further Oxidation and Conjugation
Beyond its conversion to 2-EHA, 2-ethylhexanol can undergo further oxidation to form other metabolites. These include 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid.[8][12] These oxidized metabolites are often more water-soluble and can be more readily excreted. A significant portion of these oxidized metabolites, as well as 2-ethylhexanoic acid itself, are excreted as glucuronide conjugates.[13][14]
The Metabolic Cascade of 2-Ethylhexanoic Acid (2-EHA)
2-Ethylhexanoic acid, being a central metabolite, undergoes a complex series of biotransformations.
Beta-Oxidation
A primary catabolic pathway for 2-EHA in humans is beta-oxidation.[15] This process leads to the formation of several downstream metabolites. One of the dominant urinary metabolites identified is 2-ethyl-3-oxohexanoic acid.[15] It is important to note that this metabolite can be unstable and may decarboxylate to form 4-heptanone as an artifact during sample analysis if precautions are not taken.[15]
Omega and Omega-1 Oxidation
In addition to beta-oxidation, 2-EHA is also a substrate for omega (ω) and omega-1 (ω-1) oxidation, catalyzed by cytochrome P450 enzymes.[16] This leads to the formation of hydroxylated metabolites, such as 2-ethyl-5-hydroxyhexanoic acid and 2-ethyl-6-hydroxyhexanoic acid.[16] These can be further oxidized to form dicarboxylic acids like 2-ethyladipic acid.[13][16]
Conjugation
A significant route of elimination for 2-EHA and its oxidized metabolites is through conjugation, primarily with glucuronic acid.[5][16][17] Glucuronidation increases the water solubility of these compounds, facilitating their excretion in the urine.[18] The glucuronidation of 2-EHA can be catalyzed by UDP-glucuronosyltransferases (UGTs), and the activity of these enzymes can vary between species.[18]
Caption: Metabolic pathway of this compound.
Summary of Breakdown Products and Metabolites
The following table summarizes the key breakdown products and metabolites of this compound.
| Compound Name | Chemical Formula | Metabolic Pathway | Key Enzymes | References |
| 2-Ethylhexanol | C8H18O | Hydrolysis of parent ester | Esterases | [3][4] |
| 2-Ethylhexanoic Acid (2-EHA) | C8H16O2 | Hydrolysis of parent ester, Oxidation of 2-ethylhexanol | Esterases, ADH, ALDH, CYP450 | [3][8][11] |
| 2-Ethyl-5-hydroxyhexanoic Acid | C8H16O3 | ω-1 Oxidation of 2-EHA | Cytochrome P450 | [8][12][16] |
| 2-Ethyl-6-hydroxyhexanoic Acid | C8H16O3 | ω Oxidation of 2-EHA | Cytochrome P450 | [16] |
| 2-Ethyl-5-ketohexanoic Acid | C8H14O3 | Oxidation of 2-ethyl-5-hydroxyhexanoic acid | Dehydrogenases | [8][12] |
| 2-Ethyl-1,6-hexanedioic Acid | C8H14O4 | Oxidation of ω-hydroxylated metabolites | Dehydrogenases | [8][12][16] |
| 2-Ethyl-3-oxohexanoic Acid | C8H14O3 | Beta-oxidation of 2-EHA | Acyl-CoA dehydrogenases | [15] |
| Glucuronide Conjugates | Varies | Conjugation of hydroxylated and carboxylated metabolites | UDP-glucuronosyltransferases (UGTs) | [13][14][16] |
Experimental Protocol: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a standard procedure to investigate the phase I metabolism of this compound in vitro.
Objective
To identify the primary oxidative metabolites of this compound when incubated with human liver microsomes and an NADPH-regenerating system.
Materials
-
This compound (substrate)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for quenching and extraction
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system for analysis
Experimental Workflow
Caption: In vitro metabolism experimental workflow.
Step-by-Step Methodology
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and this compound (final concentration typically 1-10 µM, added from a stock solution in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, e.g., <1%). Include control incubations without the NADPH-regenerating system and without the substrate.
-
Pre-incubation: Pre-warm the incubation mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiate the Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quench the Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing a small amount of formic acid (e.g., 0.1%) to precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS. The analytical method should be developed to separate the parent compound from its potential metabolites and to detect and quantify them based on their mass-to-charge ratios and fragmentation patterns.
Data Interpretation and Validation
-
Compare the chromatograms of the complete incubation with the control samples to identify peaks corresponding to metabolites.
-
Characterize the metabolites based on their mass spectra and fragmentation patterns. Comparison with authentic standards, if available, is necessary for definitive identification.
-
The disappearance of the parent compound over time and the appearance of metabolites will confirm metabolic activity.
-
The absence of metabolite formation in the absence of the NADPH-regenerating system confirms the involvement of CYP450 enzymes.
Conclusion
The metabolism of this compound is a multi-step process initiated by esterase-mediated hydrolysis to 2-ethylhexanol and 2-ethylhexanoic acid. These primary metabolites are then subject to extensive phase I and phase II metabolism, leading to a variety of oxidized and conjugated products that are excreted. A thorough understanding of these metabolic pathways is fundamental for the safety assessment of this widely used compound. The provided in vitro methodology offers a robust framework for researchers to further investigate the metabolic profile of this compound and related compounds.
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Dirven, H. A., et al. (2007). Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human. Molecular Nutrition & Food Research, 51(3), 301-306. [Link]
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Sevrioukova, I. F., & Poulos, T. L. (2001). Benign Synthesis of 2-Ethylhexanoic Acid by Cytochrome P450cam: Enzymatic, Crystallographic, and Theoretical Studies. Biochemistry, 40(32), 9577-9586. [Link]
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Albro, P. W., et al. (1973). The Metabolism of 2-Ethylhexanol in Rats. Xenobiotica, 3(12), 825-836. [Link]
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Albro, P. W., & Thomas, R. O. (1973). The metabolism of 2-ethylhexanol in rats. Xenobiotica, 3(12), 825-836. [Link]
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El-Shanawany, S., et al. (1998). In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs. Drug Metabolism and Disposition, 26(8), 779-785. [Link]
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Spectroscopic data (NMR, IR, Mass Spec) for 2-Ethylhexyl 2-ethylhexanoate
Introduction
2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1) is a branched-chain ester widely utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent.[1] Its chemical structure, consisting of a 2-ethylhexanoyl group esterified with a 2-ethylhexyl alcohol, imparts desirable properties such as good spreadability and a non-greasy feel. The quality control and characterization of this compound are paramount to ensure its purity and performance in final formulations. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a comprehensive understanding of the spectroscopic profile of this versatile ester.
The molecular structure of this compound is depicted below. This structure is the basis for the interpretation of all subsequent spectroscopic data.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the presence of two structurally similar, yet chemically distinct, 2-ethylhexyl moieties and significant signal overlap in the aliphatic region.
Experimental Protocol (Predicted): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 - 4.1 | d | 2H | O-CH₂ (from alcohol moiety) |
| ~2.2 - 2.4 | m | 1H | α-CH (from acid moiety) |
| ~1.5 - 1.7 | m | 4H | CH₂ (ethyl groups) |
| ~1.2 - 1.4 | m | 16H | CH₂ (butyl chains) |
| ~0.8 - 1.0 | m | 12H | CH₃ (terminal methyls) |
The key diagnostic signal is the doublet around 4.0-4.1 ppm, corresponding to the methylene protons adjacent to the ester oxygen. The methine proton of the acid moiety is expected to be deshielded by the carbonyl group and appear around 2.2-2.4 ppm. The remaining aliphatic protons would produce a complex series of overlapping multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O (ester carbonyl) |
| ~66 | O-CH₂ (from alcohol moiety) |
| ~45 | α-CH (from acid moiety) |
| ~20 - 40 | Aliphatic CH₂ and CH |
| ~10 - 15 | Aliphatic CH₃ |
The carbonyl carbon at approximately 176 ppm is a key identifier. The carbon of the O-CH₂ group at around 66 ppm and the α-CH of the acid part at roughly 45 ppm are also characteristic.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the ester group and the aliphatic C-H bonds.
Experimental Protocol: A thin film of neat liquid this compound would be placed between two salt plates (e.g., NaCl or KBr) for analysis by a Fourier-Transform Infrared (FTIR) spectrometer.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960, ~2930, ~2870 | Strong | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1460 | Medium | C-H bending (CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
| ~1170 | Strong | C-O stretching (ester) |
The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, which is indicative of the ester carbonyl group. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The strong C-O stretching band around 1170 cm⁻¹ is also characteristic of the ester functional group. The IR spectrum of the related ethyl 2-ethylhexanoate shows these characteristic peaks.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and identification.
Experimental Protocol: The mass spectrum would be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.[4]
Mass Spectrometry Data:
| m/z | Relative Intensity | Assignment |
| 256 | Low | [M]⁺ (Molecular Ion) |
| 143 | Moderate | [CH₃(CH₂)₃CH(C₂H₅)CO]⁺ |
| 129 | Moderate | [CH₃(CH₂)₃CH(C₂H₅)COO]⁺ |
| 113 | High | [CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺ |
| 85 | High | [CH₃(CH₂)₃CH]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
The molecular ion peak at m/z 256 is expected to be of low intensity. The fragmentation pattern is characterized by cleavage at the ester linkage. The base peak is often observed at m/z 57, corresponding to the stable butyl cation.[1] Other significant fragments arise from the cleavage of the ethyl and butyl groups from both the acid and alcohol moieties.
Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.
Conclusion
The spectroscopic data presented in this technical guide provide a comprehensive profile for the characterization of this compound. The predicted NMR spectra, in conjunction with the characteristic IR absorption bands and the detailed mass spectral fragmentation pattern, offer a robust methodology for the identification and quality assessment of this important cosmetic ingredient. While a complete set of experimentally derived spectra for this compound is not compiled in a single public source, the analysis of its constituent parts and related molecules, supported by supplier data, provides a scientifically sound basis for its spectroscopic characterization.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Currenta GmbH & Co. OHG. (2016). Appearance, Spectral Data and Mass Spectrometry by GC-MS of Bis(2-ethylhexyl) tetrabromophthalate. [Link]
Sources
2-Ethylhexyl 2-ethylhexanoate function as an emollient and solvent
An In-Depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate: Functionality as an Emollient and Solvent
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 7425-14-1), a branched-chain ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. The document elucidates its core functions as both an emollient and a solvent, grounded in its distinct physicochemical properties. We will explore its mechanism of action on the skin, sensory profile, and solvency characteristics for active ingredients. Furthermore, this guide details common synthesis pathways, robust analytical methodologies for characterization, and a critical review of its current safety and regulatory landscape. The content is tailored for researchers, formulation scientists, and drug development professionals seeking a deep, practical understanding of this versatile ingredient.
Introduction: Chemical Identity and Industrial Significance
This compound, also known as Ethylhexyl Ethylhexanoate, is the ester formed from the reaction of 2-ethylhexanoic acid and 2-ethylhexanol.[1] Its branched molecular structure is fundamental to its physical properties, inhibiting crystallization and contributing to its liquid state at room temperature, low viscosity, and desirable sensory profile.[2] These characteristics make it a preferred ingredient in formulations where feel, spreadability, and stability are paramount.
While its primary applications are in cosmetics and personal care as a skin conditioning agent and fragrance ingredient, it also serves as a plasticizer, lubricant, and dispersing agent in various industrial processes.[3][4] Its utility stems from its excellent solubility in organic media and its ability to form uniform, non-greasy films.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 7425-14-1 | [3][5] |
| Molecular Formula | C₁₆H₃₂O₂ | [1][5] |
| Molecular Weight | 256.42 g/mol | [1][5] |
| Appearance | Colorless, clear liquid/oil | [3][6] |
| Boiling Point | ~288-299 °C at 760 mmHg | [3][7] |
| Melting Point | ~ -18.1 °C (estimate) | [3][7] |
| Density | ~0.86 g/cm³ | [3] |
| Refractive Index | ~1.437 | [3] |
| LogP (Predicted) | ~6.72 | [3] |
| Solubility | Poorly soluble in water; soluble in most organic solvents. | [2] |
Core Functionality I: The Emollient
As an emollient, this compound's primary function is to soften and smooth the skin by forming a semi-occlusive lipid film on the stratum corneum. This action helps to reduce transepidermal water loss (TEWL), thereby improving skin hydration and flexibility. Esters of 2-ethylhexanoic acid are particularly valued in cosmetic and pharmaceutical applications for their ability to improve the spreading and wetting behavior of the final product upon application to the skin.[8][9]
Mechanism of Action and Sensory Profile
The branched structure of this compound dictates its low viscosity and excellent spreadability. Unlike linear, long-chain esters that can feel heavy or greasy, its molecular configuration provides a light, non-tacky, and lubricious skin feel.
Core Functionality II: The Solvent
Beyond its emollient properties, this compound is an effective non-polar solvent. This function is critical for dissolving crystalline active pharmaceutical ingredients (APIs), UV filters, vitamins, and other lipophilic components into a stable, homogenous formulation.
Solvency and Impact on Bioavailability
The ability of an ester to act as a solvent can directly influence the bioavailability of an active ingredient. By dissolving the active, the vehicle can enhance its partitioning into the skin. Studies on similar alkyl ethylhexanoates have shown they can improve the permeation of drugs like indomethacin through excised rat skin.[4] The permeation rate of indomethacin was observed to increase with its solubility in the ester.[4][10]
Synthesis and Manufacturing
This compound is commercially produced via the esterification of 2-ethylhexanoic acid with 2-ethylhexanol.[1][11] While traditional synthesis may use acid catalysts, biocatalytic methods using immobilized lipases are gaining prominence for their environmental benefits and high specificity.
Experimental Protocol: Enzymatic Synthesis
This protocol describes a lab-scale synthesis using Novozym 435, an immobilized Candida antarctica lipase B, in a solvent-based system. This approach is based on methodologies described in the literature.[9]
Objective: To synthesize this compound with high conversion efficiency and purity.
Materials:
-
2-Ethylhexanoic acid (≥99% purity)
-
2-Ethyl-1-hexanol (≥99% purity)
-
Novozym 435 (immobilized lipase)
-
n-Hexane (anhydrous)
-
Molecular sieves (3Å, activated)
-
Reaction vessel with magnetic stirrer and temperature control
-
Gas chromatograph with Flame Ionization Detector (GC-FID) for analysis
Methodology:
-
Reactor Setup: A 250 mL jacketed glass reactor is charged with 100 mL of n-hexane. Molecular sieves are added to ensure an anhydrous environment, which is critical as water can promote the reverse hydrolysis reaction.
-
Substrate Addition: Equimolar concentrations (e.g., 0.4 M) of 2-ethylhexanoic acid and 2-ethyl-1-hexanol are added to the solvent.[9] The mixture is stirred until homogenous.
-
Enzyme Introduction: Novozym 435 is added at a concentration of 2 g/L.[9] The use of an immobilized enzyme is a key process choice, as it allows for simple recovery by filtration post-reaction and subsequent reuse, improving process economics.
-
Reaction Conditions: The reaction is maintained at 45 °C with continuous stirring.[9] This temperature is an optimization point: it is high enough to ensure a favorable reaction rate but low enough to prevent thermal denaturation of the lipase.
-
Monitoring: Aliquots are withdrawn periodically (e.g., every 2-4 hours) and analyzed by GC-FID to monitor the formation of the ester and the consumption of reactants. This provides real-time data on reaction kinetics and conversion.
-
Termination and Recovery: Once the reaction reaches equilibrium (typically >80% conversion in ~40 hours), the mixture is cooled to room temperature.[8] The immobilized enzyme is recovered by simple filtration.
-
Purification: The solvent (n-hexane) is removed under reduced pressure using a rotary evaporator. The resulting crude ester can be further purified by vacuum distillation if required to remove any unreacted starting materials.
Analytical Characterization
Ensuring the identity, purity, and quality of this compound is critical. Gas chromatography is the most common and effective technique.
Protocol: Purity Analysis by GC-MS
Objective: To confirm the identity and determine the purity of a this compound sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Methodology:
-
Sample Preparation: Prepare a 1000 ppm solution of the this compound sample in a suitable solvent like n-hexane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This temperature program is designed to separate volatile starting materials from the higher-boiling point ester product.[9]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identification: The identity is confirmed by comparing the retention time and the fragmentation pattern of the resulting mass spectrum with a known reference standard or library data.
-
Purity: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).
-
Safety and Regulatory Overview
The safety profile of this compound is complex and primarily informed by data on its hydrolysis products: 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[11] It is expected that the ester can hydrolyze to these components via enzymatic processes on the skin or after absorption.[11]
Toxicological Profile
-
Acute Toxicity: The compound exhibits low acute oral and dermal toxicity, with LD50 values in rats and rabbits reported to be >2000 mg/kg bw.[11]
-
Irritation: It is considered a mild skin and eye irritant.[3] A Cosmetic Ingredient Review (CIR) panel noted concerns about the potential irritancy of alkyl ethylhexanoates as a class.[11]
-
Reproductive/Developmental Toxicity: This is the primary area of concern. 2-EHA, a hydrolysis product, is classified as a Category 3 reproductive toxin in Australia.[11] Based on the potential for hydrolysis and exposure to 2-EHA, regulatory bodies have expressed concern. The Government of Canada concluded that this compound is harmful to human health at the levels of exposure considered in their assessment and has proposed adding it to the List of Toxic Substances under CEPA 1999.[12][13] This concern is based on developmental toxicity effects observed in animal studies with 2-EHA and 2-ethylhexanol.[11]
Regulatory Status
| Region/Authority | Status/Comment | Reference(s) |
| Canada | Concluded to be harmful to human health; proposed for addition to Schedule 1 of CEPA (List of Toxic Substances) and the Cosmetic Ingredient Hotlist. | [12][13][14] |
| Europe | Prohibited for use in cosmetics due to classification as a Category 2 reprotoxic substance, unless a specific safety evaluation by the SCCS finds it safe for use. As of late 2018, no such evaluation had been conducted. | [12] |
| Australia | Classified as hazardous (Category 3 reproductive toxin). Subject to labelling requirements in preparations containing more than 5% calculated as 2-EHA. | [11][12] |
| USA (FDA) | Not currently included on the FDA's List of Prohibited and Restricted Ingredients for use in cosmetics. | [12] |
| CIR Expert Panel | Concluded that alkyl ethylhexanoates are safe in the present practices of use and concentration when formulated to be non-irritating. | [5] |
It is imperative for formulators and researchers to consult the most current local regulations before using this ingredient.
Conclusion
This compound is a functionally versatile ingredient, offering significant benefits as both an emollient and a solvent in a wide range of applications. Its unique branched structure provides a desirable light, non-greasy sensory profile while its solvency is key to formulating with challenging lipophilic actives. The synthesis can be achieved efficiently through both traditional and modern biocatalytic routes, and its quality can be robustly controlled with standard analytical techniques like GC-MS.
However, the significant regulatory scrutiny, driven by toxicological concerns related to its hydrolysis product 2-ethylhexanoic acid, cannot be overlooked. This presents a challenge for its continued use, particularly in cosmetics. Professionals in the field must weigh its formulation benefits against the evolving safety and regulatory landscape, making informed decisions based on the specific application, concentration, and target market.
References
-
Government of Canada. (2018, December 15). Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. Canada.ca. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Australian Government Department of Health. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Ghamgui, H., et al. (2006). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of 2-ethylhexyl-2-ethylhexanoate. ResearchGate. [Link]
-
Ghamgui, H., Miled, N., Rebai, A., & Gargouri, Y. (2006). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. [Link]
-
Government of Canada. (2022, August 17). Calcium 2-ethylhexanoate and this compound - information sheet. Canada.ca. [Link]
-
Government of Canada. (2022, August 17). Calcium 2-ethylhexanoate and 2-ethylhexyl-2-ethylhexanoate. Canada.ca. [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
-
Johnson, W., Jr., et al. (2015). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 34(3_suppl), 61S-73S. [Link]
- Simanova, A. A., et al. (2000). Synthesis of metal 2-ethylhexanoates.
-
Jeng, W., et al. (1989). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. PubMed. [Link]
-
SLS. (n.d.). 2-Ethylhexanoic acid, analytical standard. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, September 12). Hexanoic acid, 2-ethyl-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Fiume, M. M., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. SAGE Journals. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, June 28). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). Retrieved from [Link]
-
OECD SIDS. (n.d.). SIDS INITIAL ASSESSMENT PROFILE CAS No. 103-09-3 Chemical Name 2-Ethylhexyl Acetate. [Link]
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- 14. Calcium 2-ethylhexanoate and 2-ethylhexyl-2-ethylhexanoate - Canada.ca [canada.ca]
Methodological & Application
Application Note: High-Sensitivity Analytical Strategies for the Detection and Quantification of 2-Ethylhexyl 2-ethylhexanoate
Introduction and Analytical Imperative
2-Ethylhexyl 2-ethylhexanoate (also known as octyl octanoate) is a branched-chain ester formed from 2-ethylhexanoic acid and 2-ethylhexanol.[1] It functions as an emollient and solvent in various cosmetic formulations, such as lotions and makeup.[2][3] The analytical challenge stems from its semi-volatile nature, high lipophilicity (LogP ~6.3-6.5), and its presence in complex matrices.[2][4]
Furthermore, regulatory bodies in Canada and the European Union have restricted its use in cosmetics due to its classification as a Category 2 reprotoxic substance, based on the toxicological profiles of its hydrolysis products, 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[5][1] This regulatory landscape necessitates highly sensitive and specific analytical methods to ensure product safety and compliance. The methods described herein are designed to provide the necessary precision and accuracy for both quality control and investigational analysis.
Primary Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of this compound. Its superior chromatographic resolution for volatile and semi-volatile compounds, combined with the high specificity and sensitivity of mass spectrometric detection, makes it ideal for unambiguous identification and quantification, even at trace levels.
Causality of Method Choice:
-
Volatility: With a boiling point of approximately 228 °C, this compound is sufficiently volatile for GC analysis without requiring derivatization.[6]
-
Specificity: Mass spectrometry provides structural information through characteristic fragmentation patterns, allowing for positive identification and differentiation from other isomeric esters or matrix components. The NIST Mass Spectrometry Data Center lists key fragments for this compound.[7][8]
-
Sensitivity: Modern GC-MS systems operating in Selected Ion Monitoring (SIM) mode can achieve detection limits in the low parts-per-billion (ppb) range, which is critical for compliance testing and migration studies from food contact materials.[9][10]
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for this compound analysis.
Protocol 1: GC-MS Quantification in a Cosmetic Cream Matrix
1. Sample Preparation:
- Weigh 1.0 g (± 0.01 g) of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
- Spike the sample with 100 µL of a 10 µg/mL internal standard solution (e.g., Dioctyl phthalate, if not expected in the sample). The use of a stable isotope-labeled internal standard is considered best practice for compensating for matrix effects.[11]
- Add 10 mL of HPLC-grade n-hexane.
- Vortex vigorously for 2 minutes to disperse the cream and extract the analyte.
- Centrifuge at 4000 x g for 10 minutes to separate the phases.
- Carefully transfer the upper hexane layer to a clean glass tube. For cleaner samples, this can be directly used. For complex matrices, an optional cleanup step is advised.
- (Optional Cleanup): Pass the hexane extract through a silica Solid Phase Extraction (SPE) cartridge to remove polar interferences. Elute with an additional 5 mL of n-hexane.
- Evaporate the combined hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a 2 mL autosampler vial with a glass insert.
2. GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar stationary phase is ideal for separating lipophilic compounds like esters based on their boiling points. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100 °C, hold 1 min; Ramp at 15 °C/min to 300 °C; Hold for 5 min | The temperature program is designed to separate the analyte from solvent and other matrix components effectively. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and robust mass selective detector. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation.[7] |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan confirms identity against spectral libraries. SIM mode significantly increases sensitivity by monitoring specific ions. |
| SIM Ions | Quantifier: m/z 57. Qualifiers: m/z 87, 127, 145 (Ions based on typical ester fragmentation)[7] | m/z 57 (C4H9+) is often a prominent fragment for ethylhexyl moieties. Other ions confirm the compound's identity. |
3. Calibration and Quantification:
- Prepare a series of calibration standards in n-hexane ranging from 0.1 µg/mL to 20 µg/mL.
- Spike each standard with the internal standard at the same concentration as the samples.
- Analyze the standards using the same GC-MS method.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression with R² > 0.995 is required.
Alternative Approach: High-Performance Liquid Chromatography (HPLC)
While GC-MS is preferred, HPLC can be a viable alternative, particularly for laboratories focused on liquid chromatography or for analyzing thermally labile compounds. The primary challenge for this compound is its lack of a strong UV chromophore, necessitating the use of a universal mass-sensitive detector like a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD).
Causality of Method Choice:
-
Solubility: The analyte is highly soluble in common reverse-phase organic solvents like acetonitrile and methanol.[12]
-
Matrix Compatibility: HPLC can sometimes handle complex or non-volatile matrices with less sample cleanup compared to GC.
-
Detection: LC-MS offers high sensitivity and specificity. For labs without MS, a CAD provides near-universal detection for non-volatile and semi-volatile compounds, with response proportional to mass.
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for this compound analysis.
Protocol 2: HPLC-MS Quantification
1. Sample Preparation:
- Weigh 1.0 g (± 0.01 g) of the sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters ACQUITY UPLC or equivalent | UPLC systems provide higher resolution and faster run times compared to traditional HPLC. |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size | A C18 stationary phase provides excellent retention for highly non-polar analytes.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase modifier for LC-MS, promoting ionization.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Program | 80% B to 100% B over 3 min; Hold at 100% B for 2 min; Return to 80% B and equilibrate for 1 min. | A gradient elution is necessary to elute the highly retained analyte in a sharp peak while minimizing run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| MS Detector | Single Quadrupole or Triple Quadrupole MS | Provides the necessary sensitivity and selectivity. |
| Ionization Mode | Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) | APCI is often more suitable for non-polar compounds of this molecular weight. ESI may work by forming adducts (e.g., [M+Na]+ or [M+NH4]+). Experimentation is required. |
| MS Acquisition | Selected Ion Monitoring (SIM) of the appropriate adduct ion (e.g., m/z 279.2 for [M+Na]+ or m/z 274.3 for [M+NH4]+) | SIM mode is used for quantification to maximize sensitivity. |
Method Validation Framework
Any analytical method intended for routine use must be validated to ensure it is fit for purpose.[14] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. The key validation parameters are outlined below, based on common industry guidelines.[15][16]
| Parameter | Objective & Experimental Approach | Acceptance Criteria |
| Specificity | The ability to detect the analyte unequivocally in the presence of other components. Analyze a blank matrix, a matrix spiked with the analyte, and a matrix spiked with potential interferences.[14] | No interfering peaks at the retention time of the analyte. |
| Linearity | Demonstrate a proportional relationship between analyte concentration and instrument response. Analyze at least five concentration levels spanning the expected range. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy | The closeness of the measured value to the true value. Analyze a matrix spiked with a known amount of analyte at three concentration levels (low, medium, high). Calculate percent recovery.[14] | Recovery typically between 80-120%. |
| Precision | The closeness of agreement between repeated measurements. Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.[17] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Typically determined by analyzing a series of low-concentration standards.[15][17] | RSD ≤ 20% and accuracy of 80-120%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Often estimated based on the signal-to-noise ratio (S/N > 3).[15][17] | S/N ratio ≥ 3. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in oven temp, ±5% in mobile phase composition).[14] | Results should remain within the precision criteria. |
Conclusion
The reliable detection of this compound in complex matrices like cosmetics and food contact materials is crucial for regulatory compliance and consumer safety. Gas Chromatography-Mass Spectrometry stands out as the most robust and specific method, offering excellent sensitivity and the ability to provide definitive structural confirmation. For laboratories where GC is not available or for specific applications, HPLC coupled with a mass-sensitive detector like MS or CAD presents a powerful alternative. The choice of method should be guided by the specific analytical requirements, including the matrix complexity, required detection limits, and available instrumentation. Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of accurate and defensible data.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Bajerski, L., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. MDPI. Retrieved from [Link]
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Wahl, H. G., et al. (1998). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
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Application Note: Quantitative Analysis of 2-Ethylhexyl 2-ethylhexanoate in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Ethylhexyl 2-ethylhexanoate in cosmetic formulations. This compound, a common emollient and skin conditioning agent, requires precise and accurate quantification to ensure product quality and safety.[1][2] This document provides a comprehensive protocol, including sample preparation, instrument parameters, and a complete validation study according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control in the pharmaceutical and cosmetic industries.
Introduction
This compound (CAS No. 7425-14-1) is a synthetic ester widely used in cosmetic and personal care products due to its properties as an emollient, viscosity modifier, and solvent.[1] Its chemical structure and properties are summarized in Table 1. Given its widespread use and the potential for it to be a persistent organic pollutant, robust analytical methods for its quantification are essential.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds in complex matrices.[7][8] This application note provides a comprehensive, step-by-step guide for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Ethylhexyl ethylhexanoate, Octyl octanoate | [2] |
| CAS Number | 7425-14-1 | [9] |
| Molecular Formula | C16H32O2 | [2] |
| Molecular Weight | 256.42 g/mol | [1][2] |
| Physical Form | Clear, colorless liquid | [1][9] |
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Hexane (GC grade), Dichloromethane (GC grade), Anhydrous Sodium Sulfate
-
Sample Matrix: A representative cosmetic cream base (or the specific product to be analyzed)
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer was used. The instrumental parameters are detailed in Table 2. These parameters were optimized to achieve good chromatographic separation and sensitive detection of the analyte. The choice of a non-polar column like a 5%-phenyl-95%-dimethylpolysiloxane is based on the principle of "like dissolves like," suitable for the non-polar nature of the ester.[10]
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | Provides excellent separation for semi-volatile esters. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column dimensions and analyte. |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points.[7] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |
| Quadrupole Temperature | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantitative analysis. |
| Monitored Ions (m/z) | Quantifier: 129.1, Qualifiers: 57.1, 85.1 | Based on the mass spectrum of this compound. |
Standard and Sample Preparation
A stock solution of this compound (1000 µg/mL) was prepared in hexane. A series of working standard solutions were then prepared by serial dilution of the stock solution to create a calibration curve with concentrations ranging from 0.1 µg/mL to 20 µg/mL.
The following protocol is a robust method for the extraction of this compound from a cosmetic cream matrix. This liquid-liquid extraction (LLE) method is effective for separating the analyte from the complex sample matrix.[11]
-
Weighing: Accurately weigh 1.0 g of the cosmetic cream into a 50 mL glass centrifuge tube.
-
Extraction: Add 10 mL of hexane to the tube. Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic solvent.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected extract to remove any residual water.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
Analytical Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of this compound.
Method Validation
The analytical method was validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][5] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by analyzing a blank cosmetic cream matrix and a solvent blank (hexane). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity. The identity of the analyte peak was confirmed by comparing its mass spectrum with a reference spectrum from the NIST library.[12] The characteristic fragment ions (m/z 57, 70, 43) were present in the correct ratios.[2]
Linearity and Range
Linearity was assessed by analyzing the calibration standards at five concentration levels (0.1, 1, 5, 10, and 20 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the tested range.
Table 3: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Range | 0.1 - 20 µg/mL | - |
| Correlation Coefficient (R²) | 0.9995 | ≥ 0.999[13] |
| Regression Equation | y = 15689x + 2543 | - |
Accuracy
Accuracy was determined by a spike and recovery study. A blank cosmetic cream matrix was spiked with this compound at three different concentration levels (low, medium, and high). The samples were prepared and analyzed in triplicate. The percentage recovery was calculated to evaluate the accuracy of the method.
Table 4: Accuracy (Spike and Recovery) Data
| Spiked Concentration (µg/g) | Mean Measured Concentration (µg/g) | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 1.0 | 0.99 | 99.0 | 1.5 | Recovery: 98-102%[13][14] |
| 5.0 | 5.04 | 100.8 | 1.2 | % RSD: ≤ 2% |
| 10.0 | 10.12 | 101.2 | 0.9 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[14]
-
Repeatability: Six replicate samples of a cosmetic cream spiked with this compound at 5 µg/g were prepared and analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst to assess inter-day variability.
Table 5: Precision Data
| Parameter | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 1.3 | ≤ 2%[13][14] |
| Intermediate Precision (n=6) | 1.8 | ≤ 3%[13] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Results and Discussion
The developed GC-MS method provides a reliable and robust approach for the quantification of this compound in cosmetic formulations. The sample preparation procedure effectively extracts the analyte from the complex matrix, and the GC-MS parameters ensure excellent chromatographic resolution and selective detection. The method validation results demonstrate that the analytical procedure is specific, linear, accurate, and precise for its intended purpose. The validation data meets the stringent acceptance criteria outlined in the ICH guidelines, making this method suitable for routine quality control applications in the pharmaceutical and cosmetic industries.
Conclusion
This application note details a fully validated GC-MS method for the quantitative analysis of this compound in cosmetic products. The provided protocol, from sample preparation to data analysis, is straightforward and can be readily implemented in a quality control laboratory. The method's high degree of accuracy, precision, and specificity ensures reliable and defensible results, contributing to the overall quality and safety of consumer products.
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Application Notes & Protocols: 2-Ethylhexyl 2-ethylhexanoate as a High-Performance Non-Polar Solvent in Chemical Synthesis
Abstract: This guide provides a comprehensive technical overview of 2-Ethylhexyl 2-ethylhexanoate (CAS: 7425-14-1), a high-boiling point, non-polar solvent. It details the physicochemical properties, strategic advantages, and practical applications of this ester solvent in organic synthesis. Included are detailed protocols for its use in a model high-temperature reaction, safety and handling procedures, and a comparative analysis against traditional non-polar solvents. This document is intended for researchers, chemists, and drug development professionals seeking advanced, safer, and more efficient solvent systems for demanding chemical transformations.
Strategic Overview: Redefining the Non-Polar Solvent Landscape
In the field of chemical synthesis, the choice of solvent is paramount, influencing reaction kinetics, yield, and safety.[1] While traditional non-polar solvents like toluene and hexane are staples, their high volatility and low flash points present significant handling challenges and safety risks.[2] this compound emerges as a compelling alternative, offering a unique combination of high thermal stability, low vapor pressure, and excellent solvency for a wide range of non-polar compounds.[3][4]
This branched-chain ester is not merely a passive medium; its properties enable reaction conditions that are often unattainable with conventional solvents without specialized equipment.[5] Its primary advantages lie in facilitating high-temperature reactions at atmospheric pressure, significantly enhancing safety by minimizing fire hazards, and providing a stable, inert environment for sensitive reagents. As an ester, it is relatively stable, though it is incompatible with strong acids, bases, or organometallic reagents that can induce hydrolysis or other reactions with the ester functional group.[6][7]
Physicochemical Profile: A Comparative Analysis
The utility of this compound is best understood through its physical and chemical properties, which distinguish it from common low-boiling point non-polar solvents.
| Property | This compound | Toluene | n-Hexane |
| CAS Number | 7425-14-1[8][9] | 108-88-3 | 110-54-3 |
| Molecular Formula | C₁₆H₃₂O₂[8][9] | C₇H₈ | C₆H₁₄ |
| Molecular Weight | 256.42 g/mol [8][9] | 92.14 g/mol | 86.18 g/mol |
| Boiling Point | ~288-299 °C[8][10] | 111 °C | 69 °C |
| Melting Point | ~ -18 °C[8][10] | -95 °C | -95 °C |
| Density | ~0.86 g/cm³[3][11] | 0.87 g/cm³ | 0.66 g/cm³ |
| Flash Point | ~137 °C[3][11] | 4 °C | -22 °C |
| Vapor Pressure | Very Low (~0.002 mmHg @ 25°C)[12] | High (22 mmHg @ 20°C) | Very High (124 mmHg @ 20°C) |
| Solubility | Insoluble in water; soluble in non-polar organic solvents.[4][8] | Insoluble in water | Insoluble in water |
Rationale for Application: The Causality Behind the Choice
Selecting this compound is a strategic decision driven by specific reaction requirements. The following diagram illustrates the decision-making logic that leads to its selection over more conventional solvents.
Caption: Logical workflow for selecting this compound.
-
High-Temperature Synthesis: The exceptionally high boiling point allows for achieving high reaction temperatures at atmospheric pressure, accelerating reaction rates and driving equilibria for reactions such as dehydrations or certain condensations.
-
Enhanced Occupational Safety: The low vapor pressure and high flash point drastically reduce the risk of fire and minimize operator exposure to solvent fumes, creating a safer laboratory environment compared to volatile solvents.[3][11]
-
Inert Reaction Medium: As a saturated ester, it is chemically stable and unreactive under many neutral and enzyme-catalyzed conditions, preventing solvent-derived side products.[6][13]
-
Process Efficiency: In industrial settings, its low volatility reduces solvent loss during processing, leading to more cost-effective and environmentally friendly operations.
Application Protocol: Enzymatic Synthesis of a Wax Ester
This protocol details the use of this compound as a non-polar medium for the lipase-catalyzed synthesis of Cetyl Palmitate, a common wax ester. This reaction benefits from the solvent's high boiling point, which allows for efficient removal of the water byproduct under vacuum while maintaining a liquid phase.
Objective: To synthesize Cetyl Palmitate from palmitic acid and cetyl alcohol using immobilized Candida antarctica lipase (Novozym® 435) in this compound, demonstrating its efficacy as a high-temperature reaction solvent.
Materials and Reagents:
-
This compound (≥98%, anhydrous)
-
Palmitic Acid (≥99%)
-
Cetyl Alcohol (≥99%)
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
n-Hexane (for chromatography)
-
Ethyl Acetate (for chromatography)
-
Silica Gel (for column chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with hot plate
-
Thermometer/temperature probe
-
Condenser
-
Vacuum pump and gauge
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Step-by-step workflow for lipase-catalyzed ester synthesis.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 250 mL three-neck flask equipped with a magnetic stir bar, add palmitic acid (12.8 g, 50 mmol) and cetyl alcohol (12.1 g, 50 mmol).
-
Add 100 mL of this compound. Rationale: The solvent acts as a non-polar medium, dissolving the reactants and facilitating interaction with the solid enzyme catalyst.
-
Equip the flask with a condenser and a thermometer. Heat the mixture to 80°C with stirring until all solids are dissolved.
-
-
Initiation of Reaction:
-
Add Novozym® 435 (1.5 g) to the solution. Rationale: This immobilized lipase is a robust biocatalyst for esterification. It is easily removed by filtration post-reaction.
-
Once the enzyme is added, apply a moderate vacuum (approx. 50-100 mbar). Rationale: The combination of heat and vacuum facilitates the removal of water, a byproduct of the esterification, which drives the reaction equilibrium towards the product side.
-
-
Reaction Monitoring:
-
Maintain the reaction at 80°C under vacuum with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and bring the flask back to atmospheric pressure with an inert gas.
-
Filter the reaction mixture through a sintered glass funnel to recover the Novozym® 435 catalyst. The catalyst can be washed with hexane, dried, and potentially reused.
-
Transfer the filtrate to a round-bottom flask and remove the this compound solvent using a rotary evaporator under high vacuum at an elevated temperature. Rationale: The solvent's high boiling point necessitates a good vacuum and higher bath temperature for efficient removal.
-
The crude solid residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol to yield pure Cetyl Palmitate.
-
Safety and Handling
While this compound offers safety advantages over volatile solvents, proper handling is essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or vapors that may form at high temperatures.[11]
-
Hazard Classification: This chemical is classified as a suspected reproductive toxin (H361d: Suspected of damaging the unborn child).[9][14][15] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[14] Store in a locked, secure area.[14]
-
Fire Safety: The solvent is combustible with a high flash point of ~137°C.[3][11] Keep away from open flames and strong oxidizing agents. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.[11]
Conclusion
This compound represents a significant advancement in solvent technology for organic synthesis. Its high thermal stability, low volatility, and favorable safety profile make it an excellent choice for high-temperature reactions where traditional non-polar solvents are impractical or hazardous. By enabling reactions at atmospheric pressure and minimizing solvent loss, it offers a path to more efficient, safer, and greener chemical processes. Its application is particularly advantageous in fields requiring stable, non-reactive media, such as in enzymatic transformations and the synthesis of specialty chemicals.
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Application of 2-Ethylhexyl 2-ethylhexanoate in Lubricant Formulation Research: Application Notes and Protocols
Introduction: Unveiling the Potential of a Branched Ester in Modern Lubrication
In the continuous pursuit of higher-performing and more efficient lubricants, synthetic base stocks have become indispensable. Among these, esters represent a versatile class of compounds offering a unique combination of properties. 2-Ethylhexyl 2-ethylhexanoate (CAS: 7425-14-1), a branched-chain monoester, has emerged as a compelling candidate for lubricant formulators. Its distinct molecular architecture, derived from the esterification of 2-ethylhexanoic acid and 2-ethylhexanol, imparts a favorable balance of fluidity at low temperatures, thermal stability, and lubricity. This document serves as a comprehensive technical guide for researchers, scientists, and formulation professionals on the application and evaluation of this compound in lubricant formulation research. We will delve into its fundamental properties, performance characteristics, and provide detailed protocols for its assessment as a base oil or co-base oil in various lubricant applications.
Physicochemical and Performance Characteristics
This compound's branched structure is key to its performance, inhibiting the crystallization that can occur with linear-chain molecules at low temperatures. This results in an excellent pour point and good cold-flow properties. Furthermore, as a saturated ester, it offers good thermal and oxidative stability, crucial for lubricants operating under demanding conditions.
Table 1: Typical Physicochemical Properties of this compound
| Property | Typical Value | Test Method | Significance in Lubricant Formulation |
| Molecular Formula | C₁₆H₃₂O₂ | - | Influences volatility, viscosity, and additive solubility. |
| Molecular Weight | 256.43 g/mol | - | Correlates with viscosity and boiling point. |
| Appearance | Clear, colorless to light yellow liquid | Visual | Indicator of purity. |
| Kinematic Viscosity @ 40°C | ~5 mm²/s | ASTM D445 | A key parameter for hydrodynamic film formation in many industrial applications. |
| Kinematic Viscosity @ 100°C | ~1.5 mm²/s | ASTM D445 | Important for high-temperature applications, such as in internal combustion engines. |
| Viscosity Index (VI) | >130 (estimated) | ASTM D2270 | Indicates a relatively low change in viscosity with temperature, desirable for wide operating temperature ranges. |
| Pour Point | < -40°C | ASTM D97 | Defines the lowest temperature at which the oil will flow, critical for cold-start performance. |
| Flash Point (Open Cup) | >137°C | ASTM D92 | A measure of the lubricant's volatility and fire safety. |
| Density @ 20°C | ~0.86 g/cm³ | ASTM D1298 | Important for converting volumes to mass and for some hydraulic calculations. |
Note: The viscosity and pour point values are based on data for similar 2-ethylhexyl esters and may vary slightly for this compound.[1]
Core Strengths in Lubricant Formulation
The unique properties of this compound translate into several advantages when incorporated into lubricant formulations:
-
Enhanced Low-Temperature Fluidity: Its excellent pour point makes it a suitable component for hydraulic fluids, gear oils, and engine oils intended for use in cold climates.
-
Good Thermal and Oxidative Stability: As a saturated ester, it resists breakdown at elevated temperatures, leading to longer oil life and reduced formation of sludge and deposits.[2][3]
-
Inherent Lubricity and Film-Forming Properties: The polar ester group provides good surface affinity, forming a protective film that reduces friction and wear.[4]
-
Additive Solubility: Its ester structure often provides good solvency for a wide range of lubricant additives, allowing for the formulation of robust and well-balanced lubricant packages.
-
Potential for Biodegradability: As an ester, it has the potential for good biodegradability, a growing requirement for environmentally acceptable lubricants.
Key Application Areas in Lubricant Research
The properties of this compound make it a versatile component for exploration in several lubricant applications:
-
Metalworking Fluids: It can function as a lubricity additive or a co-base oil in cutting, grinding, and forming fluids, where it can reduce tool wear and improve surface finish.[2]
-
Hydraulic Fluids: Its good low-temperature properties and thermal stability make it a candidate for high-performance hydraulic oils, particularly those requiring a high viscosity index.
-
Industrial Gear and Bearing Oils: It can be used as a co-base oil with other synthetics like polyalphaolefins (PAOs) to improve additive solubility and low-temperature performance.
-
Engine Oils: As a component in synthetic or semi-synthetic engine oils, it can contribute to improved fuel economy through friction reduction and better performance in cold starts.
Experimental Protocols for Performance Evaluation
To rigorously assess the suitability of this compound in a lubricant formulation, a series of standardized tests should be conducted. The following protocols provide a framework for a comprehensive evaluation.
Viscometrics and Low-Temperature Performance
Objective: To determine the viscosity-temperature characteristics and the low-temperature fluidity of the lubricant.
Protocols:
-
Kinematic Viscosity (ASTM D445):
-
Calibrate a suitable viscometer (e.g., Cannon-Fenske) using viscosity standards.
-
Measure the kinematic viscosity of the lubricant sample at both 40°C and 100°C.
-
Ensure the sample is free of air bubbles before measurement.
-
-
Viscosity Index (ASTM D2270):
-
Using the kinematic viscosity values obtained at 40°C and 100°C, calculate the Viscosity Index using the standard formulas or software.
-
-
Pour Point (ASTM D97):
-
Pour the sample into a test jar to the marked level.
-
Cool the sample at a specified rate in a cooling bath.
-
At each 3°C interval, briefly remove the jar and tilt to check for movement. The pour point is the lowest temperature at which the oil is observed to flow, recorded to the nearest 3°C.
-
Tribological Performance: Wear and Friction
Objective: To evaluate the anti-wear and friction-reducing properties of the lubricant under boundary lubrication conditions.
Protocol: Four-Ball Wear Test (ASTM D4172)
-
Apparatus: A four-ball wear tester.
-
Materials: Steel balls (52100 steel), test lubricant, and cleaning solvents (e.g., heptane, acetone).
-
Procedure:
-
Thoroughly clean the steel balls and the test cup with solvents and dry them.
-
Place three balls in the test cup and lock them in place.
-
Pour the test lubricant into the cup to a level that covers the balls.
-
Place the fourth ball in the chuck of the drive spindle.
-
Assemble the test apparatus and apply a load of 40 kgf.
-
Heat the lubricant to 75°C and maintain this temperature.
-
Start the motor and run the test at 1200 rpm for 60 minutes.
-
After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the wear scars on each ball using a calibrated microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.[5][6]
-
Oxidative Stability
Objective: To assess the lubricant's resistance to oxidation, which can lead to viscosity increase, sludge formation, and acid buildup.
Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
-
Apparatus: RPVOT apparatus, including a pressure vessel, oxygen supply, and temperature-controlled bath.
-
Procedure:
-
Place a weighed sample of the lubricant into a glass container with a copper catalyst coil.
-
Add a specified amount of distilled water.
-
Seal the container in the pressure vessel.
-
Pressurize the vessel with oxygen to a specified pressure.
-
Place the vessel in a heated bath at 150°C and rotate it at a constant speed.
-
Continuously monitor the pressure inside the vessel.
-
The test ends when the pressure drops by a specified amount from the maximum pressure.
-
The result is reported as the time in minutes to this pressure drop, with a longer time indicating better oxidative stability.
-
Environmental Properties: Biodegradability
Objective: To determine the ready biodegradability of the lubricant in an aerobic aqueous medium.
Protocol: CO₂ Evolution Test (Modified Sturm Test) (OECD 301B) [7][8][9][10]
-
Principle: This method measures the amount of carbon dioxide produced by microorganisms as they biodegrade the test substance.
-
Procedure:
-
Prepare a mineral medium and inoculate it with microorganisms from a suitable source (e.g., activated sludge).
-
Add a known concentration of this compound to the test flasks.
-
Run parallel blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Incubate the flasks in the dark at a constant temperature (20-25°C) for 28 days.
-
Aerate the flasks with CO₂-free air and pass the effluent gas through a series of traps containing a known concentration of barium hydroxide or sodium hydroxide to capture the evolved CO₂.
-
Periodically titrate the remaining hydroxide in the traps to determine the amount of CO₂ produced.
-
Calculate the percentage of biodegradation based on the theoretical amount of CO₂ that could be produced from the complete oxidation of the test substance.
-
For a substance to be considered "readily biodegradable," it must achieve at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[9]
-
Formulation Considerations: Synergies and Compatibilities
While this compound can be used as a primary base stock in certain applications, its true potential is often realized when blended with other base oils or formulated with performance additives.
-
Co-blending with PAOs: Blending with polyalphaolefins (PAOs) can be highly beneficial. While PAOs offer excellent thermal stability and a high viscosity index, they are non-polar and can have poor additive solubility and seal swell characteristics. The polarity of this compound can improve the solubility of additives in the formulation and help to swell seals, mitigating the shrinkage effect of PAOs.[11][12]
-
Interaction with Anti-Wear (AW) and Extreme Pressure (EP) Additives: The polar nature of esters means they compete with some AW/EP additives for surface adsorption. Therefore, it is crucial to evaluate the performance of additive packages in the presence of this compound. Additives like zinc dialkyldithiophosphates (ZDDP) and ashless phosphorus-based additives should be tested to ensure a synergistic or at least non-antagonistic effect.[1][13]
-
Compatibility with Antioxidants: To further enhance the oxidative stability of formulations containing this compound, the use of antioxidant additives is recommended. Phenolic and aminic antioxidants are commonly used. Compatibility and performance testing should be conducted to identify the most effective antioxidant package and treat rate.
Safety and Handling
This compound is considered to have low acute toxicity.[14] However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling.[15] Ensure good ventilation in the work area. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound presents a compelling option for lubricant formulators seeking to develop high-performance synthetic lubricants. Its balanced profile of excellent low-temperature fluidity, good thermal stability, and inherent lubricity makes it a versatile component for a range of applications. By employing the systematic evaluation protocols outlined in this guide, researchers can effectively harness the potential of this branched ester to create innovative and efficient lubricant solutions for modern industrial and automotive needs. The synergies it offers as a co-base oil, particularly with PAOs, further enhance its value in formulating advanced lubricants.
References
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LookChem. Cas 7425-14-1, this compound. [Link]
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LookChem. This compound. [Link]
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OECD. Test No. 301: Ready Biodegradability. [Link]
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OECD. OECD 301: Ready biodegradability. [Link]
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ECETOC. Biodegradation Tests for Poorly-Soluble Compounds. [Link]
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ResearchGate. Oxidation stability of semi-synthetic lubricating oils. [Link]
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Christeyns. OECD 301 Guideline: Ready biodegradability for the cosmetics industry. [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology. [Link]
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ResearchGate. (PDF) Toward Cost-Effective Environmentally Acceptable Lubricants: Influence of Synthetic Ester and Low-Viscosity Polyalphaolefin Blend Type on Additive Performance. [Link]
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Universiti Kebangsaan Malaysia. THE EFFECT OF CHEMICAL STRUCTURE ON POUR POINT, OXIDATIVE STABILITY AND TRIBOLOGICAL PROPERTIES OF OLEIC ACID TRIESTER DERIVATIVES. [Link]
-
Nye Lubricants. Tribological Testing by 4 Ball Methods. [Link]
-
XRAY. Four Ball Wear Test Methods for Lubricants. [Link]
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PMC. Oxidative Stability of Vegetal Oil-Based Lubricants. [Link]
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Koehler Instrument Company. APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS. [Link]
-
MDPI. On the Fictitious Grease Lubrication Performance in a Four-Ball Tester. [Link]
-
ResearchGate. (PDF) Oxidation stability of lubricating base oils. [Link]
-
HARVEST (uSask). LUBRICANT QUALITY AND OXIDATIVE STABILITY OF CRUCIFERAE OILS. [Link]
-
Australian Government Department of Health. Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. [Link]
-
PubChem. This compound. [Link]
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Canada.ca. Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. [Link]
-
Canada.ca. Calcium 2-ethylhexanoate and this compound - information sheet. [Link]
-
Precision Lubrication Magazine. Antiwear Additives: Types, Mechanisms, and Applications. [Link]
-
Lube Media. Development of Organic Ashless Antiwear- Friction Modifier additives. [Link]
-
YouTube. What are the performance differences between polyalphaolefin (PAO) synthetic base oils and con... [Link]
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Machinery Lubrication. Polyalphaolefin (PAO) Lubricants Explained. [Link]
-
ResearchGate. The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... [Link]
-
Solano Industries. Which lubricant to chose PG or PAO?. [Link]
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ResearchGate. (PDF) Experimental Assessment of PAO and PAG Based Oil Performances in a Screw Compressor. [Link]
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Application Note & Protocol: In Vitro Dermal Absorption of 2-Ethylhexyl 2-ethylhexanoate
Abstract
This document provides a comprehensive guide and a detailed protocol for conducting an in vitro dermal absorption study of 2-Ethylhexyl 2-ethylhexanoate, a common ingredient in cosmetics and personal care products. The protocol is designed in accordance with the OECD Test Guideline 428 for skin absorption using the in vitro Franz diffusion cell method.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering a blend of procedural steps and the scientific rationale behind them to ensure data integrity and regulatory compliance.
Introduction: The Scientific Imperative for Dermal Absorption Testing
This compound (CAS No. 7425-14-1) is a branched-chain ester widely used as an emollient and skin conditioning agent in a variety of cosmetic formulations.[4] Given its direct and prolonged contact with the skin, a thorough understanding of its potential to penetrate the dermal barrier and enter systemic circulation is paramount for safety assessment. The in vitro dermal absorption study is a critical tool for quantifying the rate and extent of percutaneous absorption, providing essential data for risk assessment without the use of animal testing.[5]
This protocol is particularly pertinent as this compound is expected to undergo hydrolysis by cutaneous esterases to form 2-ethylhexanol and 2-ethylhexanoic acid.[6] Therefore, the analytical methodology must be capable of quantifying both the parent compound and its potential metabolites.
Foundational Principles: The OECD 428 Guideline
The protocol herein is fundamentally based on the OECD Test Guideline 428, "Skin Absorption: In Vitro Method."[3] This internationally recognized method utilizes excised skin, typically from human or porcine sources, mounted in a Franz diffusion cell.[2] This apparatus consists of a donor chamber, where the test substance is applied, and a receptor chamber containing a fluid that mimics systemic circulation.[2] The temperature is maintained at 32°C to simulate physiological skin surface temperature.
The core principle is to measure the amount of the test substance and its metabolites that permeate through the skin into the receptor fluid over a specified period, typically 24 hours.[3] A mass balance is performed at the end of the study to account for the total applied dose, including the amount remaining on the skin surface, within the stratum corneum, the viable epidermis, and the dermis.
Physicochemical Properties of this compound
A successful dermal absorption study design is contingent on understanding the physicochemical properties of the test substance.
| Property | Value | Implication for Study Design |
| Molecular Weight | 256.42 g/mol | Well below the 500 Dalton rule, suggesting potential for dermal penetration. |
| log Kow (octanol-water partition coefficient) | ~6.59 (estimated)[5] | Highly lipophilic, indicating a tendency to partition into the stratum corneum. This necessitates a receptor fluid capable of solubilizing a lipophilic compound to maintain sink conditions. |
| Water Solubility | Practically insoluble | Reinforces the need for a modified receptor fluid to ensure the solubility of the test substance as it permeates the skin. |
| Physical Form | Oily liquid | The application method must ensure a uniform and accurate dose per unit area of the skin. |
Experimental Design and Protocol
This section details the step-by-step methodology for the in vitro dermal absorption study of this compound.
Materials and Reagents
-
Test Substance: this compound (purity ≥98%)
-
Reference Standards: 2-ethylhexanol and 2-ethylhexanoic acid (for analytical method development and quantification)
-
Skin Source: Cryopreserved human cadaver skin (e.g., from a certified tissue bank) or fresh porcine ear skin. The use of human skin is considered the "gold standard."[5]
-
Franz Diffusion Cells: Static or flow-through type with a known diffusion area (e.g., 1.77 cm²).
-
Receptor Fluid: Phosphate-buffered saline (PBS) with 6% Volpo-20 (polyoxyethylene 20 oleyl ether) or another suitable solubilizing agent to maintain sink conditions for the highly lipophilic test substance.
-
Dosing Formulation: The test substance should be tested as supplied or in a representative cosmetic formulation.
-
Analytical Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Other Reagents: Formic acid (for mobile phase), analytical grade reagents for extraction.
Experimental Workflow Diagram
Caption: Workflow for the in vitro dermal absorption study of this compound.
Step-by-Step Protocol
Step 1: Skin Preparation and Integrity Testing
-
Thaw cryopreserved human skin at room temperature.
-
Dermatome the skin to a thickness of approximately 200-400 µm, removing the subcutaneous fat.
-
Cut the dermatomed skin into discs of a suitable size to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections.
-
Perform a barrier integrity test (e.g., by measuring transepidermal water loss or electrical resistance) on each skin section before mounting. Only skin sections that meet the acceptance criteria should be used.
Step 2: Franz Diffusion Cell Assembly
-
Mount the prepared skin discs onto the Franz cells, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with the pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes.
Step 3: Dosing
-
Apply a finite dose of the test substance or its formulation to the skin surface in the donor chamber. A typical dose for a liquid is up to 10 µL/cm².[3]
-
Record the exact amount applied.
-
The donor chamber may be left open (non-occluded) or covered (occluded) depending on the intended use scenario of the product.
Step 4: Sampling
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.
-
Store the collected samples at -20°C or below until analysis.
Step 5: Mass Balance
At the end of the exposure period (e.g., 24 hours):
-
Skin Surface Wash: Carefully wash the skin surface with a suitable solvent (e.g., isopropanol) to recover any unabsorbed test substance.
-
Stratum Corneum (Tape Stripping): Sequentially apply and remove adhesive tapes to the skin surface to remove the stratum corneum.
-
Viable Epidermis and Dermis: Separate the epidermis from the dermis.
-
Homogenization: Homogenize the different skin compartments (tape strips, epidermis, dermis) in a suitable solvent to extract the test substance and its metabolites.
Analytical Quantification: A Proposed HPLC-MS/MS Method
Due to the expected presence of the lipophilic parent ester and its more polar metabolites, a highly sensitive and specific method like High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is recommended.
Sample Preparation
-
Receptor Fluid: Direct injection may be possible. If necessary, perform a solid-phase extraction (SPE) to concentrate the analytes.
-
Skin Homogenates: Perform a liquid-liquid extraction. For example, use a mixture of a polar and non-polar solvent (e.g., acetonitrile and hexane) to extract the parent ester and its metabolites simultaneously.
Chromatographic Conditions
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: A gradient starting with a higher percentage of aqueous phase to retain the polar metabolites, followed by an increasing organic phase to elute the parent ester.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes to optimize detection for the parent ester and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of each analyte. Unique precursor-product ion transitions for this compound, 2-ethylhexanol, and 2-ethylhexanoic acid should be determined.
Method Validation
The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in each matrix (receptor fluid and skin homogenate).
Data Analysis and Interpretation
The primary endpoint of the study is the cumulative amount of the test substance and its metabolites that have permeated the skin over time, expressed as µg/cm².
-
Calculate the Flux (J): The steady-state flux (µg/cm²/h) is determined from the slope of the linear portion of the cumulative absorption versus time curve.
-
Determine the Permeability Coefficient (Kp): Kp (cm/h) is calculated by dividing the steady-state flux by the concentration of the test substance in the donor vehicle.
-
Mass Balance Calculation: The total recovery of the applied dose should be within 100 ± 15% for the study to be considered valid.
Conclusion: Ensuring Scientific Rigor and Trustworthiness
This application note provides a robust framework for conducting a dermal absorption study of this compound. By adhering to the principles of the OECD 428 guideline and employing a validated, sensitive analytical method, researchers can generate reliable data crucial for the safety assessment of cosmetic ingredients. The emphasis on understanding the physicochemical properties of the test substance and its potential for metabolism is key to a scientifically sound study design. The self-validating nature of the protocol, through rigorous skin integrity testing and a comprehensive mass balance, ensures the trustworthiness of the generated data.
References
-
OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Publishing. [Link]
-
Tox Lab. (n.d.). Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). [Link]
-
OECD. (2004). Test Guideline 428: Skin Absorption: In Vitro Method. [Link]
-
OECD. (n.d.). Test No. 428: Skin Absorption: In Vitro Method. [Link]
-
U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. [Link]
-
Scribd. (n.d.). In Vitro Permeation Test Studies For Topical Drug Products Submitted in Andas. [Link]
-
U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. [Link]
-
Federal Register. (2022). In Vitro Permeation Test Studies for Topical Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry; Availability. [Link]
-
The Good Scents Company. (n.d.). 2-octyl octanoate, 7425-14-1. [Link]
-
Lachman Consultant Services Inc. (2022). In a Very Topical Manner, FDA Introduces Guidance Documents to Get Under Your Skin. [Link]
-
Eurofins. (2024). Dermal Absorption | Agrochemical Registration. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
European Chemicals Agency. (2018). Guidance on dermal absorption. [Link]
-
OECD. (2022). Guidance Notes on Dermal Absorption Studies. [Link]
-
ResearchGate. (2004). Guidance Document on Dermal Absorption. [Link]
-
EFSA Journal. (2017). Guidance on dermal absorption. [Link]
-
PubMed. (1989). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. [Link]
-
Ataman Kimya. (n.d.). HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA). [Link]
-
NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. [Link]
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]
-
SLS. (n.d.). 2-Ethylhexanoic acid, analytical standard. [Link]
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]
-
European Commission. (2010). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. [Link]
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In vitro model for studying 2-Ethylhexyl 2-ethylhexanoate skin penetration
An In Vitro Model for Studying 2-Ethylhexyl 2-ethylhexanoate Skin Penetration: Application Notes and Protocols
Introduction: The Imperative for In Vitro Dermal Absorption Studies
This compound, also commercially known as Ethylhexyl Ethylhexanoate, is a widely used emollient in cosmetic and personal care products, prized for its ability to impart a soft, non-greasy feel to the skin.[1][2] While it is considered safe for topical use, quantifying its potential to penetrate the skin barrier is a critical aspect of a comprehensive safety and efficacy assessment.[2][3][4] Understanding the rate and extent of dermal absorption helps toxicologists evaluate systemic exposure and allows formulators to optimize product design.
Historically, dermal absorption studies relied on animal models. However, driven by ethical considerations and the pursuit of more human-relevant data, in vitro methods have become the gold standard.[5][6] Regulatory bodies worldwide, including the Organisation for Economic Co-operation and Development (OECD), have established detailed guidelines for these studies, primarily the OECD Test Guideline 428 (TG 428) for "Skin Absorption: In Vitro Method".[7][8][9][10]
This application note provides a detailed protocol for assessing the skin penetration of this compound using a robust and reproducible in vitro model. The system combines the use of commercially available Reconstructed Human Epidermis (RhE) models with the Franz Diffusion Cell, an apparatus specifically designed for this purpose.[11][12][13] This approach offers high-throughput capabilities and avoids the ethical concerns and high variability associated with excised human or animal skin.[14][15]
Scientific Rationale: Deconstructing the Model
The success of an in vitro skin penetration study hinges on a model that accurately mimics the key barrier functions of human skin. Our chosen system is built on two core components: the biological barrier (RhE) and the experimental apparatus (Franz Diffusion Cell).
The Biological Barrier: Reconstructed Human Epidermis (RhE)
The primary barrier to the penetration of xenobiotics is the outermost layer of the skin, the stratum corneum. RhE models are three-dimensional tissue constructs, such as EpiDerm™ or SkinEthic™, derived from normal human keratinocytes cultured to form a multilayered, differentiated epidermis that is histologically similar to native human epidermis.[16][17]
Causality Behind the Choice of RhE:
-
Reproducibility and Availability: Unlike excised human skin, which suffers from high donor-to-donor variability and limited availability, RhE models are manufactured under stringent quality control, ensuring greater batch-to-batch consistency and improved inter-laboratory reproducibility.[14][15][18]
-
Ethical Considerations: RhE models completely replace the need for animal testing for this application, aligning with the 3Rs principles (Replacement, Reduction, Refinement) and regulations such as the EU Cosmetic Regulation.[13]
-
Human Relevance: These models are of human origin and exhibit key structural and functional properties of the human epidermis, including the formation of a functional stratum corneum barrier.[16][19]
Trustworthiness through Self-Validation: While RhE models are excellent surrogates, they can sometimes be more permeable than native human skin.[15][20][21] Therefore, it is a mandatory step in the protocol to validate the barrier integrity of each tissue lot prior to the application of the test substance. This is a self-validating mechanism ensuring that only tissues with a competent barrier are used for the experiment.
The Experimental Apparatus: The Franz Diffusion Cell
The Franz Diffusion Cell is the most widely used apparatus for in vitro skin permeation studies.[11][12] It is a simple, two-chamber device comprising a donor chamber, where the test substance is applied to the skin surface, and a receptor chamber containing a fluid that simulates physiological conditions.[12][22] The RhE tissue is mounted between these two chambers.
Causality Behind Experimental Parameters:
-
Receptor Fluid & Sink Conditions: The receptor fluid must be able to solubilize the lipophilic this compound to ensure that as it permeates the tissue, it is readily removed into the receptor phase. This maintains a steep concentration gradient, mimicking the in vivo scenario where substances are carried away by the dermal microvasculature. This is known as maintaining "sink conditions".[23][24] Failure to do so could artificially slow down the penetration rate.
-
Temperature Control: The skin surface temperature is maintained at 32 ± 1°C.[23][24] This is crucial because diffusion is a temperature-dependent process, and this specific temperature reflects the physiological surface temperature of human skin.
-
Stirring: The receptor fluid is continuously stirred to ensure a homogenous concentration of the permeated substance throughout the chamber and to minimize the impact of the unstirred water layer adjacent to the tissue, which could act as an additional diffusion barrier.[12]
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for the in vitro skin penetration study of this compound.
Caption: A flowchart of the key steps in a Franz diffusion cell experiment.
Detailed Experimental Protocol
This protocol is designed in accordance with the principles outlined in OECD TG 428.[8][9]
Part 1: Materials and Reagents
| Item | Specification | Purpose |
| Test Substance | This compound (CAS 7425-14-1), >98% purity | The analyte of interest. |
| Skin Model | Reconstructed Human Epidermis (RhE) kits (e.g., EpiDerm™ EPI-200) | The biological barrier. |
| Diffusion Cells | Vertical Franz Diffusion Cells (static) with appropriate orifice diameter (e.g., 9 mm, 0.64 cm²) | The experimental apparatus. |
| Receptor Fluid | Phosphate Buffered Saline (PBS), pH 7.4, with 2% Volpo™-20 or similar non-ionic surfactant | To maintain sink conditions for the lipophilic analyte. |
| Assay Medium | Provided by the RhE manufacturer | For tissue equilibration and viability. |
| Positive Control | Testosterone or Caffeine | To verify the methodology against historical data. |
| Analytical Standards | Certified reference material of this compound | For calibration of the analytical instrument. |
| Solvents | HPLC-grade Acetonitrile, Methanol, Isopropanol | For extraction and mobile phase preparation. |
| Equipment | Stirring dry block heater, calibrated pipettes, HPLC-UV or GC-MS system, TEER meter | For temperature control, dosing, and quantification. |
Part 2: Pre-Experimental Procedure
-
Franz Cell Preparation:
-
Thoroughly clean all glass components with a suitable detergent and rinse extensively with purified water.[12]
-
Fill the receptor chamber of each cell with a known volume of pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the joint.
-
Place a small, Teflon-coated magnetic stir bar in each receptor chamber.
-
Place the cells in a stirring dry block heater set to maintain a skin surface temperature of 32°C. Allow the system to equilibrate for at least 30 minutes.
-
-
RhE Tissue Handling and Equilibration:
-
Upon receipt, carefully unpack the RhE tissues and place them in 6-well plates containing pre-warmed assay medium as per the manufacturer's instructions.
-
Incubate the tissues for at least 60 minutes at 37°C and 5% CO₂ to allow them to recover from shipping stress.
-
Part 3: Barrier Integrity Testing (Self-Validation)
Causality: This step is critical to ensure the trustworthiness of the model. It verifies that the stratum corneum barrier of the RhE tissues is intact and has not been compromised during shipping or handling.
-
Mount Tissues: Carefully remove the RhE tissue inserts from the medium and mount them onto the equilibrated Franz cells, ensuring the epidermal side faces the donor chamber.
-
Clamp Securely: Secure the donor and receptor chambers with a clamp, ensuring a leak-proof seal.
-
Measure TEER: Add a pre-warmed electrolyte solution (e.g., PBS) to both the donor and receptor chambers. Measure the transepidermal electrical resistance (TEER) using a calibrated TEER meter.
-
Acceptance Criterion: Only use tissues that meet the minimum TEER value specified by the RhE manufacturer (e.g., >10 kΩ). Tissues failing this test must be discarded.
Part 4: Test Substance Application and Sampling
-
Dosing: After confirming barrier integrity, remove the electrolyte solution from the donor chamber. Carefully apply a finite dose of this compound to the center of the tissue surface. Per OECD guidelines, a dose of up to 10 µL/cm² is recommended for liquids.[9][11] For a 0.64 cm² surface area, this corresponds to 6.4 µL.
-
Sampling Schedule: Collect samples from the receptor chamber at predefined time points. A typical schedule would be at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Collection: At each time point, withdraw the entire volume of the receptor fluid from the sampling arm and transfer it to a labeled HPLC vial. Immediately refill the receptor chamber with the same volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.
Part 5: Mass Balance and Sample Processing
Causality: A mass balance is performed to account for the entire dose applied, ensuring the experiment is analytically sound. An acceptable recovery (e.g., 100 ± 15%) validates the experimental technique.
-
Experiment Termination (24 hours):
-
Collect the final receptor fluid sample.
-
Surface Wash: Carefully wash the surface of the RhE tissue twice with a known volume of a suitable solvent (e.g., isopropanol) to recover any un-absorbed test substance. Combine these washes into a single vial.
-
Tissue Disassembly: Dismount the tissue from the Franz cell.
-
Tissue Extraction: Place the entire RhE tissue into a vial with a known volume of an appropriate extraction solvent (e.g., acetonitrile or methanol). Sonicate or homogenize the tissue to extract the substance that has penetrated into but not through the epidermis.
-
Apparatus Rinse: Rinse the donor chamber and any other parts that were in contact with the test substance with a known volume of solvent to recover any residual compound.
-
Visualization of Mass Balance Components
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium 2-ethylhexanoate and this compound - information sheet - Canada.ca [canada.ca]
- 4. Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]
- 5. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 6. In vitro percutaneous penetration test overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. eurolab.net [eurolab.net]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. xenometrix.ch [xenometrix.ch]
- 14. The use of reconstructed human epidermis for skin absorption testing: Results of the validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 17. episkin.com [episkin.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of a human epidermis model reconstructed from hair follicle keratinocytes and comparison with two commercially models and native skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reconstructed Human Epidermis for Skin Absorption Testing: Results of the German Prevalidation Study | Semantic Scholar [semanticscholar.org]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. ec.europa.eu [ec.europa.eu]
- 24. ec.europa.eu [ec.europa.eu]
Harnessing 2-Ethylhexyl 2-ethylhexanoate as a Versatile Plasticizer in Polymer Formulation and Research
An Application and Protocol Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of 2-Ethylhexyl 2-ethylhexanoate (CAS: 7425-14-1), herein referred to as EHEH, as a plasticizer in polymer research. EHEH is a high-boiling point, colorless liquid ester known for its efficacy in enhancing the flexibility, durability, and processing characteristics of various polymers.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that experimental designs are robust and self-validating. It covers the physicochemical rationale for its use, detailed safety and handling protocols, methods for polymer compounding, and a suite of analytical protocols to rigorously evaluate its performance.
Foundational Principles: Physicochemical Properties and Mechanism of Action
The efficacy of a plasticizer is rooted in its molecular structure and its interaction with polymer chains. EHEH's branched alkyl chains and ester functionality are key to its performance. The branching inhibits crystallization and lowers the freezing point, which is a desirable characteristic for maintaining flexibility at low temperatures.[2]
Mechanism of Plasticization: In a rigid polymer matrix, macromolecules are tightly packed, held together by strong intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions). This restricts chain mobility, resulting in a brittle material with a high glass transition temperature (Tg). When introduced, smaller EHEH molecules position themselves between the large polymer chains. This spacing increases the "free volume" within the matrix, effectively shielding the polymer chains from one another and weakening the intermolecular forces. This increased molecular mobility allows the polymer chains to slide past one another more easily, resulting in a more flexible, less brittle material with a significantly lower Tg.
Caption: Workflow for preparing plasticized polymer test specimens.
Protocol 3.1: Melt Compounding of EHEH-Plasticized PVC
-
Material Preparation:
-
Dry the PVC resin in an oven (e.g., at 80°C for 4 hours) to remove absorbed moisture. Causality: Moisture can cause defects and degradation during high-temperature processing.
-
Accurately weigh the required amounts of PVC resin, EHEH, and a thermal stabilizer (e.g., a mixed metal stabilizer, typically 2-3 parts per hundred resin, phr). Causality: PVC is thermally unstable and will degrade rapidly at processing temperatures without a stabilizer.
-
Combine the weighed components in a high-speed mixer and blend for several minutes until the EHEH is absorbed by the resin, forming a dry-blend.
-
-
Melt Blending:
-
Preheat a two-roll mill to the target processing temperature for PVC (typically 160-170°C).
-
Carefully add the dry-blend to the nip of the rolls. The material will melt and form a cohesive band around one of the rolls.
-
Continuously cut the polymer sheet from the roll, fold it, and re-introduce it into the nip. Repeat this process for 5-10 minutes. Causality: This step is critical for ensuring a homogeneous dispersion of the EHEH and other additives throughout the polymer matrix.
-
-
Specimen Fabrication:
-
Remove the final compounded sheet from the mill.
-
Place a weighed amount of the sheet into a picture-frame mold placed between the platens of a compression molder preheated to ~170°C.
-
Follow a specific molding cycle: e.g., 2 minutes pre-heat with no pressure, 5 minutes under high pressure (e.g., 10 MPa), followed by cooling under pressure.
-
Once cooled and removed, die-cut the molded plaque into standardized test specimens (e.g., dumbbell shapes for tensile testing).
-
Condition the specimens for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing. [3]Causality: Conditioning ensures that test results are consistent and not affected by recent thermal history or moisture variations.
-
Performance Evaluation Protocols
A thorough evaluation requires multiple analytical techniques. The results should be cross-correlated to build a comprehensive understanding of the plasticizer's effect.
Protocol 4.1: Mechanical Properties - Tensile Testing (ASTM D2284)
This is a primary method for quantifying plasticizer efficiency. [3][4]
-
Objective: To measure the effect of EHEH concentration on the material's strength, stiffness, and flexibility.
-
Procedure:
-
Use a universal testing machine (tensile tester) with appropriate grips for polymer films.
-
Measure the thickness and width of the gauge section of each conditioned dumbbell specimen.
-
Clamp the specimen into the grips and apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength (at break): The maximum stress the material can withstand.
-
Elongation (at break): The percentage increase in length at the point of failure.
-
Modulus of Elasticity (Young's Modulus): The material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Table 3: Expected Trends in Mechanical Properties with Increasing EHEH Concentration
| EHEH Conc. (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (MPa) |
|---|---|---|---|
| 0 | High | Low | High |
| 20 | ↓ | ↑ | ↓ |
| 40 | ↓↓ | ↑↑ | ↓↓ |
| 60 | ↓↓↓ | ↑↑↑ | ↓↓↓ |
Protocol 4.2: Thermal Analysis - DSC & TGA
-
Objective: To determine the glass transition temperature (Tg) and thermal stability of the plasticized polymer.
-
Procedure (DSC for Tg):
-
Accurately weigh 5-10 mg of the compounded material into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Run a heat-cool-heat cycle, for example:
-
Heat from 25°C to 120°C (to erase thermal history).
-
Cool to -80°C.
-
Heat from -80°C to 120°C at a controlled rate (e.g., 10°C/min).
-
-
The Tg is identified as a step-change in the heat flow curve during the second heating scan. Trustworthiness Insight: A lower Tg is direct evidence of effective plasticization.
-
-
Procedure (TGA for Stability):
-
Weigh 10-15 mg of the sample into a TGA pan.
-
Heat the sample from 30°C to 600°C at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere.
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation.
-
Protocol 4.3: Hardness Testing
-
Objective: To measure the reduction in surface hardness, a key indicator of plasticization.
-
Procedure:
-
Use a Shore A Durometer for flexible materials.
-
Stack several layers of the molded sheet to achieve the required thickness (typically 6 mm).
-
Press the durometer foot firmly onto the sample surface and record the reading after a specified time (e.g., 1 second).
-
Take multiple readings at different locations and average the results. A lower Shore A value indicates a softer, more plasticized material.
-
Data Interpretation and Troubleshooting
Correlating Results: A successful experiment will show a logical correlation between the different tests. For example, an increase in EHEH concentration should lead to:
-
↓ Modulus of Elasticity (Protocol 4.1)
-
↓ Glass Transition Temp. (Protocol 4.2)
-
↓ Shore A Hardness (Protocol 4.3)
-
↑ Elongation at Break (Protocol 4.1)
Table 4: Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
|---|---|---|
| Brittle samples, high modulus | Insufficient plasticizer concentration or poor dispersion. | Increase EHEH concentration. Increase mixing time/temperature on the two-roll mill. |
| Surface tackiness or "bleed-out" | Plasticizer incompatibility or oversaturation. | Reduce EHEH concentration. Consider a polymer with higher compatibility. |
| Discoloration or black specks | Thermal degradation of the polymer (e.g., PVC). | Increase stabilizer concentration. Reduce melt processing temperature or time. |
| Inconsistent test results | Poor sample homogeneity or improper conditioning. | Improve mixing protocol (Protocol 3.1). Ensure all specimens are conditioned correctly (Protocol 3.1). |
References
-
Title: this compound | Cas 7425-14-1 Source: LookChem URL: [Link]
-
Title: How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) Source: Patsnap Eureka URL: [Link]
-
Title: this compound | C16H32O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... Source: ResearchGate URL: [Link]
-
Title: 2-Ethylhexanol Source: Wikipedia URL: [Link]
-
Title: Testing plastics--Conservation DistList Source: Conservation DistList Archives URL: [Link]
-
Title: Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment Source: Australian Department of Health and Aged Care URL: [Link]
-
Title: Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate Source: PubMed, National Center for Biotechnology Information URL: [Link]
Sources
Application Note: 2-Ethylhexyl 2-ethylhexanoate as a Reference Standard in Analytical Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and quality control professionals on the use of 2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1) as a reference standard in analytical chemistry. The primary focus is on its application in quantitative analysis using Gas Chromatography (GC). This guide furnishes detailed, field-proven protocols for method development, validation, and routine analysis, emphasizing the rationale behind experimental choices to ensure scientific integrity and trustworthiness of results. All methodologies are presented in accordance with established principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).
Introduction: The Role of this compound in Modern Analytics
This compound, also known as 2-Ethylhexanoic Acid 2-Ethylhexyl Ester, is a branched-chain fatty acid ester.[1] Due to its properties as an emollient and solvent, it is a common ingredient in cosmetic formulations and personal care products.[2][3][4] Its presence in various consumer products and its potential role as a metabolite of plasticizers like di(2-ethylhexyl)phthalate (DEHP) necessitate accurate and reliable quantification.[5][6][7]
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8] This application note establishes the framework for utilizing this compound as a reference standard for the precise quantification of the analyte in various matrices, ensuring that analytical methods meet the stringent requirements for accuracy, precision, and specificity.[9]
Physicochemical Properties & Reference Standard Specifications
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 7425-14-1 | [10] |
| Molecular Formula | C₁₆H₃₂O₂ | [2][10] |
| Molecular Weight | 256.42 g/mol | [2][10] |
| Appearance | Colorless to Light Yellow Clear Liquid | [1] |
| Boiling Point | 116 °C / 1 mmHg | |
| Flash Point | 137 °C | |
| Specific Gravity | 0.86 (20/20) | |
| Storage Temperature | Room Temperature (Recommended <15°C, cool and dark place) |
For use as a reference standard, the material must meet stringent purity and characterization criteria. The following specifications are critical for ensuring the reliability of quantitative results.
Table 2: Typical Specifications for this compound Reference Standard
| Parameter | Specification | Rationale |
| Purity (by GC) | ≥95.0% | Ensures that the measured response is attributable to the analyte of interest, minimizing interference from impurities.[1] |
| Identity | Consistent with structure (e.g., by NMR, MS) | Confirms the molecular structure of the standard, ensuring it is the correct compound.[10] |
| Certificate of Analysis (CoA) | Required | Provides documented evidence of purity, identity, and other critical parameters from the supplier. |
| Storage & Handling | As per supplier recommendations; protect from light and heat | Prevents degradation of the standard, which would compromise the accuracy of all subsequent measurements. |
Core Application: Quantitative Analysis by Gas Chromatography (GC)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds like this compound. The methodology relies on the principle of external calibration, where the instrument's response to the analyte in a sample is compared against its response to a series of prepared standards of known concentrations.
Experimental Workflow for GC Analysis
The logical flow from standard preparation to final result calculation is a self-validating system. Each step is designed to minimize error and ensure traceability.
Caption: GC analysis workflow from standard preparation to result.
Detailed Protocol: GC-FID Quantification
A. Instrumentation & Consumables
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) with Flame Ionization Detector (FID).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent cross-linked methyl silicone capillary column.[11][12]
-
Autosampler: Agilent 7693A (or equivalent).
-
Consumables: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Analytical Balance: 4- or 5-place.
B. Reagents and Materials
-
Reference Standard: this compound (Purity ≥95.0%).
-
Solvent: n-Hexane or Ethyl Acetate (HPLC or GC grade).
C. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with n-Hexane. Mix thoroughly.
-
Causality: Using a volumetric flask and an analytical balance ensures the highest accuracy for the stock solution, which is the foundation for all subsequent dilutions.
-
-
Calibration Standards:
-
Perform serial dilutions of the Stock Solution to prepare a minimum of five calibration standards.[8] A suggested concentration range is 1, 5, 10, 50, and 100 µg/mL.
-
Example for 10 µg/mL standard: Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with n-Hexane.
-
D. Sample Preparation
-
The sample preparation will vary by matrix. For a cosmetic cream:
-
Accurately weigh ~1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of n-Hexane.
-
Vortex for 2 minutes to disperse the sample.
-
Sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Transfer the supernatant to a clean vial. If necessary, filter through a 0.45 µm PTFE syringe filter.
-
Dilute the extract as needed to fall within the calibration range.
-
E. GC-FID Method Parameters
Table 3: Recommended GC-FID Conditions
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining good peak shape. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Provides consistent retention times and optimal column efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A temperature ramp effectively separates analytes with different boiling points. |
| Detector (FID) | 280 °C, H₂ Flow: 30 mL/min, Air Flow: 300 mL/min | Standard FID conditions for robust detection of hydrocarbons. |
F. Data Analysis and Quantification
-
Inject the calibration standards to establish the instrument's response curve.
-
Plot the peak area of this compound against the known concentration of each standard.
-
Perform a linear regression analysis on the data points.
-
Inject the prepared sample solution(s).
-
Using the peak area from the sample chromatogram and the linear regression equation (y = mx + c), calculate the concentration of the analyte in the injected solution.
-
Account for all dilution factors and the initial sample weight to report the final concentration in the original sample (e.g., in % w/w or µg/g).
Analytical Method Validation Protocol
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9] The protocols below are based on ICH Q2(R1) guidelines.[8]
Validation Parameters Workflow
Caption: Core parameters for analytical method validation.
Validation Experiments & Acceptance Criteria
Table 4: Method Validation Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank matrix (placebo) and a spiked matrix. The blank should show no interfering peaks at the retention time of the analyte. | Peak for 2-EHEH is spectrally pure and resolved from other components. |
| Linearity | Analyze a minimum of 5 standard concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot response vs. concentration. | Correlation Coefficient (R²) ≥ 0.999.[9] Y-intercept should be ≤ 2% of the response at 100% target concentration.[9] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits. | As per linearity, accuracy, and precision results. |
| Accuracy | Perform a spike-recovery study. Add known amounts of the reference standard to a blank matrix at 3 levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate. | Mean recovery should be within 98.0% - 102.0%. |
| Precision (Repeatability) | Perform 6 replicate injections of a single standard solution (e.g., at 100% target concentration). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. Compare the results. | RSD between the two sets of data should be ≤ 3.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. | RSD at the LOQ should be ≤ 10%.[9] |
| Limit of Detection (LOD) | Determine the lowest concentration that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1. | Signal is clearly distinguishable from noise. |
References
- Benchchem. A Guide to the Validation of Analytical Methods Using Methylboronic Acid Pinacol Ester-d3.
- MOLNOVA. Certificate of Analysis(Version 1.0) - this compound.
- TCI Chemicals. This compound | 7425-14-1.
- RSC Publishing. Gas Chromatographic Determination of 2-Ethylhexanoic Acid in Urine as its Pentafluorobenzyl Ester.
- TCI Deutschland GmbH. This compound 7425-14-1.
- Sigma-Aldrich. 2-Ethylhexanoic acid analytical standard 149-57-5.
- MedKoo Biosciences. This compound | CAS#7425-14-1 | Biochemical.
- PubMed. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester.
- Chemsrc. CAS#:7425-14-1 | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.
- ResearchGate. Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry.
- Canada.ca. Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SLS. 2-Ethylhexanoic acid, analytic | 02529-5ML-F | SUPELCO.
- CymitQuimica. This compound.
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- 1. This compound | 7425-14-1 | TCI Deutschland GmbH [tcichemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester - Canada.ca [canada.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2-Ethylhexanoic acid analytical standard 149-57-5 [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. ema.europa.eu [ema.europa.eu]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. molnova.com:443 [molnova.com:443]
- 11. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Gas Chromatography Method for the Quantification of 2-Ethylhexyl 2-Ethylhexanoate in Cosmetic Formulations
Abstract
This application note presents a detailed, validated analytical method for the precise and reliable quantification of 2-Ethylhexyl 2-ethylhexanoate (also known as Ethylhexyl Ethylhexanoate) in complex cosmetic matrices such as creams and lotions. This compound is a widely used emollient and skin conditioning agent, making its accurate determination crucial for quality control, formulation verification, and regulatory compliance.[1][2] The described protocol employs a robust liquid-liquid extraction (LLE) sample preparation procedure followed by analysis using Gas Chromatography with Flame Ionization Detection (GC-FID). The causality behind each step—from solvent selection in the extraction to the chromatographic conditions—is explained to provide researchers with a deep understanding of the methodology. The method is validated according to the principles outlined in ISO 12787:2011, "Cosmetics — Analytical methods — Validation criteria for analytical results using chromatographic techniques," ensuring specificity, accuracy, precision, and linearity.[3][4][5]
Introduction and Scientific Rationale
This compound is an ester of 2-ethylhexanol and 2-ethylhexanoic acid.[1] In cosmetic science, it is valued for its non-occlusive, light, and silky feel on the skin, functioning primarily as an emollient and fragrance ingredient.[1][2] Its concentration in a finished product can range significantly, with some leave-on lipstick formulations containing up to 52% and rinse-off products up to 77.3%.[6] Given this wide concentration range and its role in product performance and sensory profile, a reliable quantification method is essential for formulators and quality assurance laboratories.
The complexity of cosmetic formulations, which are often emulsions containing oils, waxes, surfactants, and active ingredients, presents a significant analytical challenge.[7][8][9] A robust analytical method must effectively isolate the analyte of interest from this intricate matrix to prevent interference and ensure accurate measurement.
Causality for Method Selection: Gas Chromatography (GC) was selected as the analytical technique of choice. This compound is a semi-volatile ester with a boiling point suitable for GC analysis.[1] Unlike High-Performance Liquid Chromatography (HPLC), which would require the analyte to possess a UV-absorbing chromophore for simple detection, GC-FID offers high sensitivity for hydrocarbon-based molecules without the need for derivatization. The Flame Ionization Detector (FID) is ideal for this application as it provides a robust, linear response to carbon-containing compounds like esters.
Method Validation Framework
To ensure the trustworthiness and scientific integrity of this protocol, the method is validated based on the criteria established in ISO 12787:2011 .[3][4][10] This standard provides a framework for demonstrating that an analytical method is fit for its intended purpose in the cosmetic industry. The validation process confirms the following performance characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including matrix components and excipients.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy (Recovery): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is determined by spike-recovery experiments.
-
Precision (Repeatability): The precision under the same operating conditions over a short interval of time.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow Diagram
The overall analytical process, from sample receipt to final result, is depicted in the workflow diagram below. This visual guide illustrates the logical sequence of operations and critical control points within the protocol.
Caption: Experimental workflow from sample preparation to final result.
Detailed Protocols
Materials and Reagents
-
Reference Standard: this compound (CAS No. 7425-14-1), purity ≥98%
-
Internal Standard (IS): Cetyl Caprylate (Hexadecyl Octanoate, CAS No. 22651-78-1), purity ≥98%
-
Solvents: Hexane (HPLC Grade), Methanol (HPLC Grade), Isopropanol (HPLC Grade)
-
Reagents: Anhydrous Sodium Sulfate, Deionized Water
-
Labware: 15 mL glass centrifuge tubes with screw caps, volumetric flasks (10, 25, 50 mL), pipettes, 2 mL GC vials with inserts, 0.45 µm PTFE syringe filters.
Instrumentation and GC-FID Conditions
The method was developed on a standard Gas Chromatograph equipped with a Flame Ionization Detector.
| Parameter | Condition | Causality/Rationale |
| GC Column | Agilent DB-Wax (30 m x 0.25 mm ID, 0.25 µm) or equivalent PEG column | The polar polyethylene glycol (PEG) stationary phase provides excellent separation for esters based on carbon number and boiling point, resolving the analyte from matrix interferences.[11] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the sample through the column. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for good separation efficiency and reasonable run times. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte and internal standard without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks, appropriate for the expected concentration range. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 240°CHold: 240°C for 5 min | The temperature program is designed to separate the analyte from lighter solvent peaks and heavier matrix components, ensuring a clean baseline and good peak shape. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 260°C | Prevents condensation of the eluting compounds in the detector. |
| H₂ Flow | 30 mL/min | Fuel gas for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
| Makeup Gas (N₂) | 25 mL/min | Ensures efficient transfer of column effluent to the detector flame. |
Preparation of Standard Solutions
-
Analyte Stock Solution (10,000 µg/mL): Accurately weigh ~250 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with isopropanol.
-
Internal Standard Stock Solution (5,000 µg/mL): Accurately weigh ~125 mg of Cetyl Caprylate into a 25 mL volumetric flask. Dissolve and dilute to volume with isopropanol.
-
Calibration Standards: Prepare a series of five calibration standards by diluting the Analyte Stock Solution with isopropanol. Spike each calibration standard with a fixed amount of the Internal Standard Stock Solution. An example dilution scheme is provided in the table below.
| Calibration Level | Analyte Stock Vol. (mL) | IS Stock Vol. (mL) | Final Vol. (mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 0.25 | 1.0 | 10 | 250 | 500 |
| 2 | 0.5 | 1.0 | 10 | 500 | 500 |
| 3 | 1.0 | 1.0 | 10 | 1000 | 500 |
| 4 | 2.0 | 1.0 | 10 | 2000 | 500 |
| 5 | 3.0 | 1.0 | 10 | 3000 | 500 |
Sample Preparation Protocol
This liquid-liquid extraction protocol is designed to break down the cosmetic emulsion and efficiently transfer the non-polar analyte into an organic solvent.[12]
-
Weigh Sample: Accurately weigh approximately 200 mg of the cosmetic cream or lotion into a 15 mL glass centrifuge tube.
-
Spike IS: Add 100 µL of the Internal Standard Stock Solution (5,000 µg/mL) directly onto the sample. The use of an internal standard is critical as it corrects for variations in extraction efficiency and injection volume, making the method more robust.
-
Disperse: Add 2 mL of methanol and 1 mL of deionized water to the tube. Vortex vigorously for 1 minute to disperse the sample and break the emulsion. Methanol acts as a bridge solvent, facilitating interaction between the aqueous and oil phases of the cosmetic.
-
Extract: Add 5 mL of hexane to the tube. Cap tightly and vortex for 2 minutes. Centrifuge at 3,000 rpm for 10 minutes to achieve phase separation. Hexane is chosen for its non-polar nature, which ensures selective extraction of the target ester while leaving polar matrix components behind.
-
Isolate: Carefully transfer the upper hexane layer to a clean tube using a Pasteur pipette, avoiding the aqueous/solid interface.
-
Dry & Reconstitute: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove residual water. Transfer the dried extract to a new tube and evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in exactly 2.0 mL of hexane.
-
Filter: Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial. The sample is now ready for analysis.
Data Analysis and Results
Calibration and Quantification
-
System Suitability: Before analysis, inject the mid-level calibration standard (Level 3) five times. The relative standard deviation (RSD) for the peak area ratio should be ≤2.0%.
-
Calibration Curve: Analyze the calibration standards (Levels 1-5). For each level, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this area ratio (y-axis) against the analyte concentration (x-axis).
-
Linear Regression: Perform a linear regression on the calibration data. The correlation coefficient (r²) should be ≥0.998.
-
Sample Calculation: Analyze the prepared cosmetic samples. Using the peak areas from the sample chromatogram, calculate the concentration of the analyte in the vial using the regression equation from the calibration curve.
The final concentration in the original cosmetic product (% w/w) is calculated as follows:
% (w/w) = (C_vial × V_final × 100) / (W_sample × 1,000,000)
Where:
-
C_vial = Concentration in the vial (µg/mL) from the calibration curve
-
V_final = Final reconstitution volume (2 mL)
-
W_sample = Initial weight of the cosmetic sample (mg)
Method Validation Summary
The following table summarizes the performance characteristics of this validated method.
| Validation Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | 250 - 3000 µg/mL | Met |
| Accuracy (Recovery) | 90 - 110% | 98.5% ± 3.2% (at 3 spike levels) |
| Precision (Repeatability, RSD) | ≤ 5.0% | 2.1% (n=6) |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.05% w/w in cosmetic matrix |
Conclusion
The protocol described in this application note provides a reliable, accurate, and robust method for the quantification of this compound in diverse cosmetic formulations. The combination of a targeted liquid-liquid extraction and a validated GC-FID procedure ensures high selectivity and precision. By explaining the scientific rationale behind key steps, this guide empowers researchers and QC analysts to implement the method effectively, ensuring product quality and consistency. The validation data confirms that the method is fit-for-purpose and adheres to international standards for analytical testing in the cosmetics industry.[7][13]
References
-
Title: ISO 12787:2011 Cosmetics — Analytical methods — Validation criteria for analytical results using chromatographic techniques Source: International Organization for Standardization URL: [Link]
-
Title: Validation of analytical methods on your cosmetic products according to the iso 22176 standard Source: FILAB URL: [Link]
-
Title: BS ISO 12787:2011 Cosmetics. Analytical methods. Validation criteria for analytical results using chromatographic techniques Source: European Standards URL: [Link]
-
Title: Cosmetics. Analytical methods. Validation criteria for analytical results using chromatographic techniques Source: BSI Group URL: [Link]
-
Title: JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics Source: European Commission Joint Research Centre URL: [Link]
-
Title: Calcium 2-ethylhexanoate and this compound - information sheet Source: Canada.ca URL: [Link]
-
Title: Cosmetics -- Analytical methods -- Validation criteria for analytical results using chromatographic techniques ISO 12787:2011 Source: Swedish Institute for Standards, SIS URL: [Link]
-
Title: Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review Source: MDPI URL: [Link]
-
Title: Methods for Cosmetics and Pharma Source: Impact Analytical URL: [Link]
-
Title: Validation of an analytical procedure for the determination of oxidative hair dyes in cosmetic formulations Source: ResearchGate URL: [Link]
-
Title: Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment Source: NICNAS URL: [Link]
-
Title: this compound | C16H32O2 | CID 23906 Source: PubChem URL: [Link]
-
Title: Column Selection for the Analysis of Fatty Acid Methyl Esters Application Source: Agilent URL: [Link]
-
Title: Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
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Application Notes & Protocols: A Guide to Assessing 2-Ethylhexyl 2-ethylhexanoate Cytotoxicity Using In Vitro Cell Culture Techniques
Introduction: The Imperative for In Vitro Safety Assessment
2-Ethylhexyl 2-ethylhexanoate is a versatile ester compound frequently utilized in cosmetic and personal care formulations as an emollient and solvent.[1] As with any chemical intended for human contact, a thorough evaluation of its potential toxicity is a cornerstone of product safety and regulatory compliance.[2] Modern toxicology is increasingly shifting away from animal testing towards more ethical, cost-effective, and human-relevant in vitro methods.[3][4] This guide provides a comprehensive framework and detailed protocols for assessing the cytotoxicity of this compound using established cell culture techniques.
The primary goal of these assays is to determine the concentration at which a substance elicits a toxic response in cultured cells, which can manifest as reduced metabolic activity, loss of membrane integrity, or the induction of programmed cell death (apoptosis).[2] This information is critical for establishing safe concentration thresholds for cosmetic ingredients and provides foundational data for further efficacy testing.[2] The methods described herein are grounded in internationally recognized principles, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), to ensure data robustness and regulatory acceptance.[5][6]
Part 1: Foundational Principles and Experimental Design
Understanding this compound and its Metabolites
This compound is an ester formed from 2-ethylhexanoic acid and 2-ethylhexanol. It is anticipated that the compound can hydrolyze back into these constituents through enzymatic or chemical processes.[7] Therefore, the toxicological profile of its hydrolysis products is relevant. Notably, 2-ethylhexanoic acid is classified as a Category 3 reproductive toxin, with concerns regarding potential harm to the unborn child.[7] This underscores the importance of sensitive and accurate cytotoxicity screening. While acute oral and dermal toxicity of the parent compound is low, there are concerns about its potential for skin irritation.[7][8]
Selecting the Appropriate Cell Model
The choice of cell line is paramount for generating relevant data. Given that the primary route of human exposure to this compound is dermal through cosmetics, a human keratinocyte cell line is the most appropriate model.
-
HaCaT Cells: This spontaneously immortalized human keratinocyte cell line is a well-accepted and widely used model for dermatological and cytotoxicity testing.[9][10] HaCaT cells are easy to culture, exhibit a near-normal phenotype, and provide a reproducible system for assessing the skin-irritating and cytotoxic potential of chemicals.[9][10][11]
Experimental Controls: The Key to Self-Validating Data
To ensure the reliability of results, a robust set of controls is non-negotiable.
-
Negative Control (Vehicle Control): Cells treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve the test article, at the highest concentration used in the experiment. This control accounts for any potential toxicity of the solvent itself.
-
Positive Control: A known cytotoxic agent (e.g., Sodium Dodecyl Sulfate, Triton™ X-100) is used to confirm that the assay system is responsive and can detect toxicity.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance or fluorescence.
Handling Insoluble Compounds
This compound is a liquid with low water solubility. Proper preparation is crucial for accurate dosing.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays. It is critical to conduct a preliminary solvent toxicity test to determine the maximum concentration of DMSO that does not affect cell viability (typically ≤ 0.5%).
-
Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final test concentrations. Ensure thorough mixing to create a stable dispersion. For potentially insoluble compounds, a brief sonication or vortexing of the dilutions immediately before adding them to the cells can be beneficial.[12]
Part 2: Core Cytotoxicity Assay Protocols
This section details the step-by-step protocols for three fundamental and complementary cytotoxicity assays. The combination of these assays provides a multi-faceted view of the potential toxic effects of this compound, assessing metabolic health, membrane integrity, and the mechanism of cell death.
MTT Assay: Assessing Mitochondrial Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[15][16]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture HaCaT cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed 1 x 10⁴ to 5 x 10⁴ cells per well (in 100 µL) into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the seeding medium from the wells.
-
Add 100 µL of the various concentrations of the test compound, vehicle control, positive control, and medium-only control to the appropriate wells (in triplicate).
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[17][18] This assay is an excellent indicator of necrosis or late-stage apoptosis.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Seed cells in a 96-well plate and treat with serial dilutions of this compound.
-
It is crucial to include a "Maximum LDH Release Control." About 45 minutes before the end of the incubation period, add a lysis buffer (e.g., 10X Lysis Buffer provided in commercial kits) to a set of untreated control wells.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 400-600 x g for 5-10 minutes.[18] This pellets any detached, intact cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate, a cofactor like NAD+, and a tetrazolium salt dye).[18]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 10-30 minutes, protected from light. The reaction converts a tetrazolium salt into a colored formazan product.[17]
-
-
Measurement:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Abs_Sample - Abs_UntreatedControl) / (Abs_MaxReleaseControl - Abs_UntreatedControl)] * 100
-
-
Annexin V/Propidium Iodide (PI) Assay: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay provides detailed mechanistic insight into the mode of cell death.
-
Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[19]
-
Propidium Iodide (PI): A fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter and stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[19][20]
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed HaCaT cells in 6-well plates and treat with selected concentrations of this compound (e.g., IC₂₅, IC₅₀, IC₇₅ values derived from the MTT assay) for the desired time.
-
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA or Accutase).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[21]
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[21]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution (or 7-AAD).[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[21] Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (rare population, often represents mechanically damaged cells).
-
Part 3: Data Visualization and Interpretation
Data Presentation
Summarize quantitative results from the MTT and LDH assays in a clear, tabular format for easy comparison of dose-dependent effects.
Table 1: Cytotoxicity of this compound on HaCaT Cells (24h Exposure)
| Concentration (µg/mL) | % Viability (MTT Assay) ± SD | % Cytotoxicity (LDH Assay) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 10 | 98.2 ± 5.1 | 1.5 ± 1.8 |
| 50 | 85.6 ± 6.3 | 12.8 ± 3.5 |
| 100 | 51.3 ± 4.9 | 45.7 ± 5.0 |
| 250 | 22.7 ± 3.8 | 78.9 ± 6.2 |
| 500 | 5.4 ± 2.1 | 95.1 ± 4.3 |
Note: Data are representative examples and should be replaced with actual experimental results.
Visualizing Workflows and Pathways with Graphviz
Diagrams are essential for clarifying complex experimental procedures and relationships.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Principle of Annexin V and PI staining for cell death analysis.
Conclusion
The protocols outlined in this guide provide a robust, multi-parametric approach to evaluating the in vitro cytotoxicity of this compound. By combining assays that measure metabolic viability (MTT), membrane integrity (LDH), and the specific mechanism of cell death (Annexin V/PI), researchers can generate a comprehensive toxicological profile. This data is indispensable for performing risk assessments, ensuring consumer safety, and adhering to the increasing global demand for non-animal testing methods in the cosmetics industry.[3][22]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Serum LDH Laboratory Procedure Manual. Retrieved from [Link]
-
Cell Culture Company. (2025). Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)
-
CORE. (n.d.). Study of the cytotoxicity of raw materials of cosmetic and topical pharmaceutical formulations. Retrieved from [Link]
-
ReadyCell. (n.d.). Use of Assay Ready HaCaT Cells for Cytotoxicity Testing. Retrieved from [Link]
-
China JJR LAB. (2024). Cytotoxicity Testing for Cosmetics. Retrieved from [Link]
-
Portal de Revistas da USP. (n.d.). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Retrieved from [Link]
-
ResearchGate. (2023). How to carry out biological tests like MTT or DPPH for insoluble samples?. Retrieved from [Link]
-
QACS Lab. (n.d.). In Vitro Testing services. Retrieved from [Link]
-
OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
-
ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]
-
MDPI. (n.d.). HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). The cytotoxicity tests were performed on HaCaT cell lines using.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay (MTT method) in human keratinocytes HaCaT cell line.... Retrieved from [Link]
-
TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Retrieved from [Link]
-
OECD SIDS. (n.d.). SIDS INITIAL ASSESSMENT PROFILE CAS No. 103-09-3 Chemical Name 2-Ethylhexyl Acetate. Retrieved from [Link]
-
Government of Canada. (2018). Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols: Experimental Design for Reproductive Toxicity Studies of 2-Ethylhexyl 2-ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for assessing the reproductive and developmental toxicity of 2-Ethylhexyl 2-ethylhexanoate. Given that this compound is expected to metabolize to 2-ethylhexanoic acid (2-EHA), a known developmental toxicant, this guide emphasizes a rigorous study design to characterize potential risks to reproduction. The protocols outlined herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and incorporate field-proven insights to ensure scientific integrity and regulatory relevance.
Introduction: The Scientific Rationale
This compound is an ester used in various industrial and consumer products, leading to potential human exposure.[1][2] A critical aspect of its toxicological evaluation is the assessment of its potential to interfere with reproduction and development. This is particularly pertinent as it is anticipated to be hydrolyzed to 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[3][4] Studies on 2-EHA have demonstrated developmental toxicity, including skeletal malformations in rats at doses that did not induce maternal toxicity.[5][6][7] Therefore, a robust experimental design is crucial to determine if this compound itself poses a reproductive or developmental hazard.
This guide will detail an experimental approach based on the OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study) to provide a comprehensive evaluation of the potential effects on fertility, pregnancy, and offspring development.[8][9]
Pre-Experimental Considerations
Physicochemical Properties of this compound
A thorough understanding of the test substance's properties is fundamental to the study design.
| Property | Value | Source |
| Molecular Formula | C16H32O2 | [2][10] |
| Molecular Weight | 256.43 g/mol | [2][10] |
| Physical State | Liquid | [2] |
| Boiling Point | 287.00 °C | [10] |
Toxicokinetics and Metabolism
While specific toxicokinetic data for this compound are limited, it is reasonable to hypothesize that it will be rapidly hydrolyzed in the gastrointestinal tract to 2-ethylhexanol and 2-ethylhexanoic acid (2-EHA).[3][4] 2-EHA is rapidly absorbed and excreted, primarily in the urine.[5] This metabolic pathway is a key consideration for dose selection and the interpretation of findings.
Experimental Design: An Extended One-Generation Reproductive Toxicity Study (OECD TG 443)
The Extended One-Generation Reproductive Toxicity Study is selected to provide a comprehensive assessment of the effects of this compound on all stages of the reproductive cycle.[8][9]
Animal Model
The Wistar rat is the recommended model due to its widespread use in toxicological studies, well-characterized reproductive biology, and historical control data.[11][12] Strains with low fecundity or a high incidence of spontaneous developmental defects should be avoided.[8]
Dose Selection and Administration
Dose Rationale: Dose selection is based on the known developmental toxicity of the metabolite, 2-EHA, which has a reported Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day for skeletal variations in rats.[5][6] To account for the molecular weight difference and potential differences in absorption and metabolism of the parent ester, a preliminary dose-range-finding study is recommended. Based on existing data for 2-EHA, the following dose levels are proposed for the main study:
-
Control Group: Vehicle only (e.g., corn oil)
-
Low Dose: 50 mg/kg bw/day
-
Mid Dose: 150 mg/kg bw/day
-
High Dose: 450 mg/kg bw/day
The high dose should ideally induce some evidence of parental toxicity but not mortality or severe suffering.
Route of Administration: Oral gavage is the preferred route as it ensures accurate dosing and is relevant to potential human exposure pathways.[8]
Experimental Workflow
The study will be conducted over two generations (P and F1) with specific cohorts of F1 offspring assigned to assess different endpoints.
Figure 1: Experimental Workflow Diagram.
Detailed Protocols
In-Life Observations (P and F1 Generations)
-
Clinical Observations: Conduct detailed clinical observations daily. Note any changes in skin, fur, eyes, mucous membranes, secretions, and excretions.
-
Body Weight and Food Consumption: Record body weights at least weekly for adults and at specific intervals for pups.[8] Measure food consumption weekly.
-
Estrous Cyclicity: Monitor the estrous cycles of P and F1 females daily for two weeks prior to mating to ensure cyclicity.[13]
-
Mating and Fertility Assessment:
-
Pair one male with one female.
-
Confirm mating by the presence of a vaginal plug or sperm in a vaginal lavage.
-
Calculate mating index, fertility index, and gestation index.
-
-
Parturition and Litter Assessment:
-
Monitor females for signs of parturition.
-
Record the duration of gestation.
-
On postnatal day (PND) 0, record the number of live and dead pups, sex, and individual pup weights.
-
Perform a detailed physical examination of each pup.
-
Record anogenital distance (AGD) on PND 0.
-
Post-Mortem Procedures
-
Necropsy: Conduct a full gross necropsy on all P and F1 animals.
-
Organ Weights: Weigh the brain, liver, kidneys, adrenals, spleen, thymus, and reproductive organs (testes, epididymides, ovaries, uterus).
-
Histopathology:
-
Preserve all reproductive organs, target organs identified at necropsy, and tissues from all animals in the control and high-dose groups in a suitable fixative.
-
Conduct detailed histopathological examination of the reproductive organs.[14] The OECD provides specific guidance on the histologic evaluation of endocrine and reproductive tissues.[14][15]
-
-
Sperm Analysis (P and F1 Males):
-
Collect sperm from the cauda epididymis.
-
Assess sperm motility, concentration, and morphology.
-
-
Follicular Counts (P and F1 Females):
-
Perform primordial follicle counts in the ovaries to assess ovarian reserve.
-
Data Analysis and Interpretation
Statistical analysis should be appropriate for the type of data collected. The litter should be considered the statistical unit for developmental and reproductive endpoints to avoid false positives.[16][17]
| Endpoint | Statistical Method |
| Continuous Data (e.g., body weight, organ weight) | Analysis of Variance (ANOVA) followed by Dunnett's test. |
| Proportional Data (e.g., fertility index, pup survival) | Chi-square test or Fisher's exact test. For litter effects, logistic regression or generalized linear models are recommended.[18][19] |
| Litter-Based Data (e.g., number of implantations, litter size) | Non-parametric tests (e.g., Kruskal-Wallis) or generalized linear models. |
Potential Signaling Pathways and Mechanistic Insights
While the precise mechanism of 2-EHA's developmental toxicity is not fully elucidated, some evidence suggests it may involve peroxisome proliferation.[20] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and are implicated in reproductive processes. Disruption of PPAR signaling could potentially interfere with steroidogenesis and gametogenesis.
Figure 2: Potential Signaling Pathway Diagram.
In Vitro Alternatives and Future Directions
While in vivo studies remain the gold standard for regulatory reproductive toxicity assessment, in vitro methods can provide valuable mechanistic insights and reduce animal use.[11][21][22][23][24] For this compound, potential in vitro assays could include:
-
Steroidogenesis assays using Leydig or granulosa cells.
-
Embryonic stem cell tests (EST) to assess embryotoxicity.[22]
-
Receptor binding assays to investigate interactions with nuclear receptors like PPARs.
Conclusion
References
-
OECD (2018), Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment, OECD Series on Testing and Assessment, No. 1, OECD Publishing, Paris, [Link].
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Santos, F. W., & de Melo, F. C. S. A. (2019). In vitro culture systems as an alternative for female reproductive toxicology studies. Zygote, 27(2), 71-77. [Link]
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Santos, F. W., & de Melo, F. C. S. A. (2019). In vitro culture systems as an alternative for female reproductive toxicology studies. PubMed, [Link].
-
OECD (2009), Guidance Document for Histologic Evaluation of Endocrine and Reproductive Tests in Rodents, OECD Series on Testing and Assessment, No. 106, OECD Publishing, Paris, [Link].
-
National Toxicology Program (2015), OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test, [Link].
-
National Toxicology Program (2011), OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study, [Link].
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Kimmel, C. A., & Gaylor, D. W. (1988). Statistical analysis for developmental and reproductive toxicologists. ResearchGate, [Link].
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Dhanasekaran, S., & Palayan, M. (2015). Reproductive and developmental toxicity prediction by in-vitro methods: A review on alternatives for laboratory animal research. ResearchGate, [Link].
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OECD (2012), Test No. 443: Extended One-Generation Reproductive Toxicity Study, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
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OECD (2015), Test No. 421: Reproduction/Developmental Toxicity Screening Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
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Carr, G. J., & Portier, C. J. (1991). Statistical methods for analyzing developmental toxicity data. PubMed, [Link].
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Piersma, A. H., & van der Laan, J. W. (2002). Alternative methods in reproductive toxicity testing. RIVM rapport 340720002, [Link].
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National Research Council (US) Committee on Developmental Toxicology. (2000). Experimental Animal and In Vitro Study Designs. In Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity. National Academies Press (US). [Link].
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U.S. EPA Office of Research and Development (ORD). (2019). Analysis of proportional data in reproductive and developmental toxicity studies: comparison of logit transformation, arcsine square root transformation, and nonparametric analysis. Data.gov Catalog, [Link].
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U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment. [Link].
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Hexanoic acid, 2-ethyl-: Human health tier II assessment. [Link].
-
Pennanen, S., Tuovinen, H., & Komulainen, H. (1993). Effects of 2-ethylhexanoic acid on reproduction and postnatal development in Wistar rats. Fundamental and Applied Toxicology, 21(2), 204-212. [Link].
-
Johnson, W., Jr, & Cosmetic Ingredient Review Expert Panel. (2013). Amended safety assessment of alkyl ethylhexanoates as used in cosmetics. International Journal of Toxicology, 32(5 Suppl), 55S-67S. [Link].
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link].
-
Pennanen, S., & Tuovinen, H. (1992). The developmental toxicity of 2-ethylhexanoic acid in Wistar rats. Fundamental and Applied Toxicology, 19(4), 505-511. [Link].
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Zaynitdinov, R. N., & Gimranova, G. G. (2020). Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method. ResearchGate, [Link].
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ChemInfo Public. (n.d.). 2-ethylhexyl-2-ethylhexanoate. [Link].
-
Frame, S. R., & de Rijk, E. (2009). Guidance for Histopathologic Detection of Endocrine Disruption of the Mammary Gland and Pituitary in the Updated OECD 28-Day Oral Toxicity Study in Rodents (TG 407). Toxicologic Pathology, 37(1), 151. [Link].
-
National Institute of Environmental Health Sciences. (2022). Analysis of incidence data in developmental toxicity studies: Statistical tests to account for litter effects in fetal defect data. NIH, [Link].
-
Office of Environmental Health Hazard Assessment. (2003). CHEMICAL MEETING THE CRITERIA FOR LISTING. [Link].
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. [Link].
-
ECETOC. (2002). Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [Link].
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PubChem. (n.d.). This compound. [Link].
-
Government of Canada. (2010). Screening Assessment for the Challenge Hexanoic acid, 2-ethyl-. [Link].
-
The Good Scents Company. (n.d.). hexyl 2-ethyl hexanoate, 20748-87-2. [Link].
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Application Notes & Protocols: Safe Handling and Disposal of 2-Ethylhexyl 2-ethylhexanoate in a Laboratory Setting
Abstract
This document provides a comprehensive guide to the safe handling and disposal of 2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1) for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory. By elucidating the chemical properties and associated hazards of this compound, this guide offers a framework for best practices, from personal protective equipment (PPE) selection to waste stream management.
Introduction: Understanding the Compound
This compound is a synthetic ester utilized in various industrial and research applications, including as a viscosity modifier, emollient, and solvent.[1] While it is a versatile chemical, it is classified as a Category 2 reproductive toxin, suspected of damaging the unborn child.[2][3][4] This necessitates stringent adherence to safety protocols to minimize exposure and prevent environmental contamination. This guide provides a detailed protocol for its safe use and disposal in a laboratory environment.
Chemical & Physical Properties
A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₂ | [1][4][5] |
| Molecular Weight | 256.42 g/mol | [1][2][4] |
| Appearance | Clear, colorless to light yellow liquid/oil | [1][5] |
| Odor | Fruity | [5] |
| Boiling Point | ~299.67°C (estimate) | [5] |
| Melting Point | ~ -18.1°C (estimate) | [5] |
| Flash Point | 137.1°C | [2] |
| Density | ~0.863 g/cm³ | [2] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol. | [5] |
Hazard Identification and Risk Assessment
The primary hazard associated with this compound is its classification as a suspected reproductive toxin.[2][3][4] Exposure routes of concern are inhalation of vapors, skin contact, and ingestion.[2]
GHS Hazard Statements:
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the potential for aerosolization, and the duration of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] For procedures with a risk of aerosol generation, a chemical fume hood is mandatory.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact with the chemical.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | To prevent skin absorption. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To protect eyes from splashes.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or splash risks, consider chemical-resistant coveralls. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. | To prevent inhalation of vapors or mists.[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing accidental exposure and maintaining chemical integrity.
Handling
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][6]
-
Avoid contact with skin and eyes.[2]
-
Avoid breathing mist, gas, or vapors.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Prevent fire caused by electrostatic discharge steam.[2]
Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed.[2]
-
Store separately from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[6]
Emergency Procedures
A clear and well-rehearsed emergency plan is essential.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill Response Protocol
A tiered response is necessary depending on the scale of the spill.
Minor Spill (less than 100 mL):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (greater than 100 mL or any spill outside of a contained area):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, remove all ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains.[2]
Experimental Workflow: Spill Cleanup
Caption: Workflow for a minor laboratory spill of this compound.
Waste Disposal
Proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
All waste containing this compound must be treated as hazardous waste. This includes:
-
Unused or expired chemical.
-
Contaminated absorbent materials from spills.
-
Empty containers that have not been triple-rinsed.
-
Contaminated PPE that is not reusable.
Disposal Protocol
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containment: Collect liquid waste in a designated, leak-proof, and chemically compatible container. Solid waste should be collected in a separate, clearly labeled, sealed container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Route: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2] All disposal must be coordinated through your institution's EHS department to ensure compliance with local, state, and federal regulations.
-
Container Decontamination: Empty containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. Once decontaminated, the container may be recycled or disposed of as non-hazardous waste, depending on institutional policies.[2]
Logical Relationship: Waste Management
Caption: Decision-making process for the disposal of this compound waste.
Conclusion
The safe handling and disposal of this compound are non-negotiable aspects of laboratory safety. By implementing the engineering controls, PPE requirements, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and hazards, is the cornerstone of responsible scientific practice.
References
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This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylhexyl 2-Ethylhexanoate
Welcome to the technical support center for the synthesis of 2-Ethylhexyl 2-Ethylhexanoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this branched-chain ester. Our focus is on maximizing yield, ensuring purity, and troubleshooting experimental hurdles with a foundation in robust chemical principles.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Synthesis Issues
This section is structured to help you quickly identify the root cause of a problem and implement an effective solution.
Issue 1: Low Final Yield or Poor Conversion of Starting Materials
A low yield of this compound is the most common issue. The underlying cause often depends on the synthetic method employed.
Q1: I'm using a classic Fischer Esterification (acid-catalyzed) and my TLC/GC analysis shows a large amount of unreacted 2-ethylhexanoic acid and/or 2-ethylhexanol. What's going wrong?
A1: This is a classic equilibrium problem, characteristic of Fischer esterifications. The reaction is reversible, and several factors can prevent it from proceeding to completion.
dot
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. Without intervention, it will reach an equilibrium that may leave significant starting material unreacted.[1][2] | Shift the Equilibrium: Employ a large excess of one reactant. Using 2-ethylhexanol in a 1.5 to 3-fold molar excess over 2-ethylhexanoic acid is a common and effective strategy to drive the reaction toward the product, according to Le Châtelier's Principle.[3] |
| Water Contamination | Water is a product of the reaction. Its presence, either from wet reagents/glassware or as the reaction proceeds, will shift the equilibrium back toward the starting materials, directly inhibiting ester formation.[2] | Aggressive Water Removal: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene.[1][4] This physically removes water from the reaction vessel as it forms. Also, ensure all glassware is oven-dried and reagents are anhydrous. |
| Insufficient Catalyst Activity | The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carboxylic acid, making it more electrophilic.[1] If the catalyst is old, hydrated, or used in too small a quantity, the reaction rate will be impractically slow. | Verify Catalyst: Use a fresh, anhydrous grade of p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid. Typical catalytic loading ranges from 1-4 mol% relative to the limiting reagent (2-ethylhexanoic acid). |
| Suboptimal Temperature/Time | The reaction requires sufficient thermal energy to overcome the activation barrier and adequate time to reach equilibrium. | Optimize Conditions: Ensure the reaction is heated to a steady reflux in the chosen solvent (e.g., toluene, ~110°C). Monitor the reaction by TLC or GC. A typical reaction can take anywhere from 4 to 24 hours, especially when driving to high conversion.[1] |
Q2: My enzymatic synthesis using immobilized lipase (e.g., Novozym® 435) has stalled at 60-70% conversion. What factors should I investigate?
A2: Enzymatic esterifications are highly efficient but can be sensitive to specific conditions. Stalling often points to enzyme inhibition or unfavorable parameters.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Substrate Inhibition | High concentrations of 2-ethylhexanoic acid can inhibit the activity of lipases like Novozym 435.[5][6] | Control Substrate Concentration: If possible, consider a fed-batch approach where the 2-ethylhexanoic acid is added portion-wise over the course of the reaction to keep its instantaneous concentration low. |
| Alcohol Evaporation | The reaction is often run at elevated temperatures (e.g., 70-80°C) to increase the rate.[7][8] At these temperatures, the relatively volatile 2-ethylhexanol can evaporate from the reaction mixture over time, shifting the stoichiometry and limiting the final conversion.[7] | Use Excess Alcohol: Start the reaction with a molar excess of 2-ethylhexanol (e.g., 10-20%) to compensate for evaporative losses. Ensure the reaction vessel is well-sealed with a condenser.[7] |
| Enzyme Deactivation | While robust, immobilized lipases can lose activity over time, especially with repeated use or if exposed to impurities. | Verify Enzyme Activity: If reusing the enzyme, check for a decline in performance over cycles. Consider adding a fresh batch of the biocatalyst. Ensure starting materials are free of impurities that could denature the enzyme. |
| Mass Transfer Limitations | In a solvent-free system, efficient mixing is crucial for the substrates to access the active sites of the immobilized enzyme. | Improve Agitation: Ensure vigorous and effective stirring (e.g., 350 rpm with an overhead stirrer to avoid damaging the beads) to keep the enzyme particles suspended and minimize mass transfer limitations.[7] |
Issue 2: Product Purity Concerns (Post-Workup)
Even with good conversion, impurities can compromise the quality of the final product.
Q3: After my aqueous workup and solvent removal, my crude this compound is still acidic. Why?
A3: This indicates incomplete removal of either the acid catalyst (if used) or, more likely, unreacted 2-ethylhexanoic acid.
Solution: The neutralization step in your workup needs to be more thorough.
-
Dilute: Dilute the crude product in a non-polar organic solvent like ethyl acetate or diethyl ether.
-
Wash: Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Observe: Watch for CO₂ evolution (bubbling). Continue washing with fresh NaHCO₃ solution until no more gas is evolved. This signals that all acid has been neutralized.
-
Final Washes: Follow with a wash of deionized water and then a saturated brine solution to remove residual salts and break up any minor emulsions.
-
Dry and Evaporate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q4: I'm seeing an unexpected, higher-boiling impurity in my GC analysis of an acid-catalyzed reaction. What could it be?
A4: While less common for a secondary alcohol like 2-ethylhexanol, a potential side reaction under strong acid and heat is the intermolecular dehydration of two alcohol molecules to form an ether.
-
Potential Side Product: Di(2-ethylhexyl) ether.
-
Mechanism: The acid catalyst protonates the hydroxyl group of one alcohol molecule, turning it into a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the carbon and displacing the water.
-
Mitigation: Avoid excessively high temperatures or prolonged reaction times after the esterification has reached completion. Using a milder catalyst like p-TsOH instead of concentrated H₂SO₄ may also reduce the likelihood of this side reaction.
Issue 3: Problems During Workup & Purification
The transition from reaction to pure product can present its own challenges.
Q5: During the NaHCO₃ wash, a thick, stable emulsion formed that won't separate. How can I break it?
A5: Emulsion formation is a common frustration, often caused by the presence of surfactant-like molecules or fine particulates at the aqueous-organic interface.[9][10]
dot
Caption: Decision tree for breaking emulsions during workup.
Immediate Strategies to Break the Emulsion:
-
Patience: Let the separatory funnel stand undisturbed for 15-30 minutes. Sometimes, the phases will separate on their own.[9]
-
"Salting Out": Add a significant amount of solid NaCl or a saturated brine solution to the funnel.[9] This dramatically increases the ionic strength of the aqueous layer, forcing organic components out and helping to break the emulsion.[10]
-
Gentle Agitation: Gently swirl or rock the separatory funnel rather than shaking vigorously. This can encourage coalescence without introducing as much energy to re-form the emulsion.[10]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite®. Suspended solids are often the cause of emulsions, and Celite can effectively remove them.[9]
-
Solvent Addition: Add a small amount of a different solvent that is miscible with your organic phase (e.g., a little THF or ethanol) to alter the polarity and break the emulsion.
-
Last Resorts: Gentle heating of the mixture in a warm water bath can sometimes work by reducing viscosity. If the volume is manageable, centrifugation is a very effective mechanical method to force phase separation.[10]
Q6: My product is decomposing during vacuum distillation. How can I purify it?
A6: this compound has a high boiling point (288°C at atmospheric pressure), making vacuum distillation essential to avoid thermal decomposition.[7][9] If you are still seeing decomposition, the vacuum may not be deep enough or the pot temperature may be too high.
Optimization of Vacuum Distillation:
-
Target Pressure & Temperature: Aim for a pressure low enough to bring the boiling point into a safer range (e.g., 150-200°C). A patent describes distillation at 10-100 Torr.
-
Use a Good Vacuum Pump: Ensure your vacuum pump and lines are in good condition and can achieve and hold a low pressure.
-
Minimize Residence Time: Use a setup like a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Avoid Bumping: Use a magnetic stir bar or boiling chips to ensure smooth boiling and prevent superheating, which can cause sudden, violent boiling and decomposition.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the acid-catalyzed Fischer Esterification?
A: It is a nucleophilic acyl substitution reaction. The key steps are:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the 2-ethylhexanoic acid, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: A lone pair on the oxygen of 2-ethylhexanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing ones, creating a good leaving group (H₂O).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl C=O double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by the water that just left or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[1][2]
dot
Caption: Simplified mechanism of Fischer Esterification.
Q: Which is better: acid-catalyzed or enzymatic synthesis?
A: The "better" method depends on your priorities:
-
Acid-Catalyzed (Fischer):
-
Pros: Inexpensive reagents, well-established, scalable.
-
Cons: Requires high temperatures, often needs an organic solvent for water removal, generates acidic waste, and can lead to side products. The workup is more involved.
-
-
Enzymatic (Lipase):
-
Pros: "Green" chemistry (milder conditions, often solvent-free), highly selective (fewer byproducts), simple filtration to remove the catalyst.
-
Cons: The enzyme is significantly more expensive than an acid catalyst, reaction times can be longer, and the enzyme can be inhibited or deactivated.[8]
-
Q: What are the key safety precautions for this synthesis?
A:
-
2-Ethylhexanoic Acid: Can cause skin and serious eye damage. It is also suspected of damaging fertility or the unborn child.[6] Always handle in a fume hood and wear appropriate PPE, including gloves and safety goggles.
-
2-Ethylhexanol: A standard flammable liquid. Handle away from ignition sources.
-
Acid Catalysts (H₂SO₄, p-TsOH): Highly corrosive. Add slowly and carefully to the reaction mixture.
-
This compound (Product): Also suspected of reproductive toxicity. Handle with appropriate PPE.
Section 3: Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis via Dean-Stark Azeotropic Dehydration
This protocol is designed to maximize yield by continuously removing water.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried.
-
Reagent Charging:
-
To the flask, add 2-ethylhexanoic acid (1.0 eq).
-
Add 2-ethylhexanol (2.0 eq).
-
Add toluene to make the solution approximately 0.5-1.0 M with respect to the acid.
-
Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq).
-
-
Reaction:
-
Heat the mixture to a steady reflux. Toluene and water will begin to co-distill as an azeotrope.[4]
-
The condensed liquids will collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitor the reaction progress by observing the amount of water collected in the trap and by periodic TLC/GC analysis. The reaction is complete when water no longer collects in the trap.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
-
Purify the crude oil by vacuum distillation (e.g., at ~160-170°C and ~20 Torr) to yield pure this compound as a colorless liquid.
-
Protocol 2: Solvent-Free Enzymatic Synthesis
This protocol offers a greener alternative with a simpler workup.
-
Apparatus Setup: In a round-bottom flask equipped with an overhead mechanical stirrer and a reflux condenser, add 2-ethylhexanoic acid (1.0 eq) and 2-ethylhexanol (1.2 eq). The 20% excess of alcohol helps compensate for any evaporative loss.[7]
-
Reaction:
-
Heat the mixture to 80°C in a temperature-controlled oil bath.
-
Begin stirring at ~350 rpm.
-
Add immobilized lipase Novozym® 435 (2.5% by total weight of substrates).[8]
-
Allow the reaction to proceed for 24-48 hours. Monitor the conversion by taking small aliquots and determining the remaining acid concentration via titration or GC analysis.
-
-
Workup and Purification:
-
Cool the reaction mixture to a temperature where it is still fluid.
-
Remove the immobilized enzyme by simple filtration. The enzyme beads can be washed with a small amount of hexane and dried for potential reuse.
-
The filtrate is the crude product. If unreacted starting materials are present in significant amounts, they can be removed by vacuum distillation. The high boiling points of the starting materials relative to many common solvents mean that a simple filtration may yield a product of sufficient purity for some applications.
-
References
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Lozano, P., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes, 9(11), 2038. [Link]
-
ResearchGate. Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. [Link]
-
Gao, W., et al. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Catalysts, 10(5), 565. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
Columbus Chemical Industries, Inc. (2024). Safety Data Sheet: 2-Ethylhexanoic Acid. [Link]
-
ResearchGate. Reaction scheme of the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: 2-Ethylhexanoic acid. [Link]
-
NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Loba Chemie. (2016). 2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS. [Link]
-
S D Fine-Chem Limited. 2-ETHYLHEXANOIC ACID MSDS. [Link]
-
University of Rochester, Department of Chemistry. How to Purify by Distillation. [Link]
-
Czieszowic, Ł., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Materials, 16(17), 5778. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Chiang Mai University. CHAPTER 2. [Link]
-
NIKOO Chemical. (2025). Troubleshooting Common Emulsification Issues. [Link]
-
Fischer Esterification Lab Manual. [Link]
-
University of Wisconsin-Madison. Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
-
Ardao, I., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal, 37(3), 279-284. [Link]
-
ResearchGate. The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... [Link]
- Google Patents. CN1357527A - Production process of 2-ethyl hexanoic acid.
- Google Patents.
- Google Patents.
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Wikipedia. Dean–Stark apparatus. [Link]
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Organic Syntheses. Procedure. [Link]
-
Jack Westin. Distillation - Separations And Purifications. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
DergiPark. Kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. [Link]
- Google Patents. CN106831399B - Synthetic method of 2-ethylhexanoic acid rhodium (II).
-
LookChem. This compound. [Link]
-
Scribd. Kinetics of the Esterification of Phthalic Anhydride With 2 Ethylhexanol. I. Sulfuric Acid as a Catalyst. [Link]
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Technical Support Center: Challenges in the Purification of 2-Ethylhexyl 2-ethylhexanoate
Welcome to the Technical Support Center for the purification of 2-Ethylhexyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this high-boiling point ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of high-purity this compound in your laboratory.
Understanding the Core Challenges
The purification of this compound, a widely used emollient and solvent, presents a unique set of challenges primarily stemming from its high boiling point and the nature of its synthesis. The most common synthetic route is the Fischer esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[1] This process, while effective, often results in a crude product containing unreacted starting materials, byproducts, and residual catalyst. The high boiling point of the ester product makes it susceptible to thermal degradation during distillation if not performed under appropriate conditions.
This guide will address the critical aspects of purification, from initial workup to final polishing, with a focus on practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The primary impurities are typically the unreacted starting materials: 2-ethylhexanol and 2-ethylhexanoic acid. You may also encounter water, residual acid catalyst (if used), and potentially low-boiling byproducts from side reactions, such as butylaldehyde and its trimer.
Q2: Is distillation a suitable method for purifying this compound?
A2: Yes, vacuum distillation is the most effective method for purifying this compound on a laboratory scale. The significant differences in the boiling points of the product and its main impurities allow for efficient separation.
Q3: My purified ester has a lingering acidic odor. What is the likely cause and how can I remove it?
A3: A lingering acidic odor is indicative of residual 2-ethylhexanoic acid. This can be due to incomplete neutralization during the workup or hydrolysis of the ester. A thorough wash with a mild base solution, such as sodium bicarbonate, followed by a water wash is crucial. If the odor persists after distillation, a second distillation with careful fractionation may be necessary.
Q4: I am observing significant product loss during purification. What are the potential reasons?
A4: Product loss can occur at several stages. During aqueous washes, incomplete phase separation or emulsion formation can lead to loss of the organic layer. During distillation, product decomposition at high temperatures or loss to the forerunner and residue fractions can be significant. Optimizing each of these steps is key to maximizing yield.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound.
Problem 1: Persistent Emulsion Formation During Aqueous Washes
Causality: Emulsions are often caused by the presence of unreacted 2-ethylhexanoic acid or its salts acting as surfactants, especially after neutralization. Vigorous shaking during the extraction process can also contribute to stable emulsion formation.
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of organic compounds in the aqueous phase.[2]
-
Solvent Addition: Adding a small amount of a non-polar solvent like hexane can sometimes help to break the emulsion.
-
Centrifugation: For small-scale preparations, centrifuging the emulsion can effectively separate the layers.
-
Filtration: In stubborn cases, filtering the emulsion through a pad of Celite® or glass wool can help to break it up.[3]
Problem 2: Low Purity After a Single Distillation
Causality: If the purity of your this compound is low after a single distillation, it is likely due to inefficient fractionation. This can happen if the boiling points of the impurities are too close to that of the product, or if the distillation is performed too quickly.
Solutions:
-
Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for good separation. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second.
-
Vacuum Control: Maintain a stable and appropriate vacuum throughout the distillation. Fluctuations in vacuum will cause the boiling points to change, leading to poor separation.
Problem 3: Product Darkening or Decomposition During Distillation
Causality: this compound can undergo thermal decomposition at elevated temperatures, leading to discoloration and the formation of impurities.[4][5] This is often exacerbated by the presence of acidic or basic residues.
Solutions:
-
Vacuum Distillation: Always perform the distillation under reduced pressure to lower the boiling point of the ester.
-
Thorough Neutralization: Ensure all acidic catalysts are completely neutralized and washed out before distillation.
-
Use of a Stir Bar/Boiling Chips: To prevent bumping and localized overheating, use a magnetic stir bar or boiling chips in the distillation flask.
-
Temperature Control: Use a heating mantle with a temperature controller to ensure uniform and controlled heating. Avoid direct heating with a flame.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Crude Product Workup
This protocol describes the initial purification of the crude reaction mixture after esterification.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the crude mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (typically 2-3 volumes of the crude product).
-
Neutralization: Transfer the diluted mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted 2-ethylhexanoic acid. Repeat the wash until no more gas evolution (CO₂) is observed.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to aid in phase separation and remove residual water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining residue is the crude, neutralized this compound ready for distillation.
Protocol 2: Vacuum Distillation for Final Purification
This protocol details the final purification of the ester by vacuum distillation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Add the crude, dried this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Forerunner Collection: Collect the initial low-boiling fraction (forerunner), which will contain residual solvent and any low-boiling impurities.
-
Product Collection: Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean collection flask and collect the main fraction.
-
Termination: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | 256.43 | ~299 |
| 2-Ethylhexanol | 130.23 | 183-186[6][7] |
| 2-Ethylhexanoic acid | 144.21 | 228[8][9][10][11] |
| Butyraldehyde | 72.11 | 75[12][13][14][15][16] |
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
-
2-Ethylhexanol. (n.d.). In Wikipedia. Retrieved December 17, 2023, from [Link]
-
2-Ethylhexanoic acid. (n.d.). In Wikipedia. Retrieved December 17, 2023, from [Link]
-
2-Ethylhexanoic acid. (n.d.). In Grokipedia. Retrieved December 17, 2023, from [Link]
-
Product Spotlight: 2-Ethylhexanol. (n.d.). Berryman Chemical. Retrieved December 17, 2023, from [Link]
-
2-Ethylhexoic Acid, Technical Grade, Liquid, 410 lb Drum. (n.d.). Univar Solutions. Retrieved December 17, 2023, from [Link]
-
2-Ethyl Hexanol (2EH). (n.d.). The Chemical Company. Retrieved December 17, 2023, from [Link]
-
2-Ethylhexanol. (2023, February 27). Iran Petroleum. Retrieved December 17, 2023, from [Link]
-
2-Ethylhexanol. (n.d.). Hedinger. Retrieved December 17, 2023, from [Link]
- Method for separation of an ester from a reaction mixture. (1981). Google Patents.
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved December 17, 2023, from [Link]
-
Azeotropic distillation. (n.d.). Slideshare. Retrieved December 17, 2023, from [Link]
-
A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010). TSI Journals. Retrieved December 17, 2023, from [Link]
-
Ester Synthesis by Azeotropic Distillation. (n.d.). Brandon University, Department of Chemistry. Retrieved December 17, 2023, from [Link]
- Purification of high boiling esters. (1972). Google Patents.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2021). LCGC International. Retrieved December 17, 2023, from [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. (n.d.). GWSI. Retrieved December 17, 2023, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved December 17, 2023, from [Link]
-
Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013). Australian Government Department of Health. Retrieved December 17, 2023, from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Chemical Education. Retrieved December 17, 2023, from [Link]
-
The initial hydrolysis reaction rate of 2-ethylhexyl-2-ethylhexanoate... (n.d.). ResearchGate. Retrieved December 17, 2023, from [Link]
-
Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2007). ResearchGate. Retrieved December 17, 2023, from [Link]
-
Butyraldehyde. (n.d.). In Wikipedia. Retrieved December 17, 2023, from [Link]
- Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product. (2008). Google Patents.
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels. Retrieved December 17, 2023, from [Link]
-
Thermal decomposition of 2‐ethylhexyl nitrate (2‐EHN). (2002). Semantic Scholar. Retrieved December 17, 2023, from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved December 17, 2023, from [Link]
-
GC chromatogram for ethyl hexyl esters. (n.d.). ResearchGate. Retrieved December 17, 2023, from [Link]
-
Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. (2023). Eagle Scholar. Retrieved December 17, 2023, from [Link]
-
Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019). Australian Government Department of Health. Retrieved December 17, 2023, from [Link]
-
A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. (2014). International Journal of Pharmaceutical and Analytical Research. Retrieved December 17, 2023, from [Link]
-
Thermal decomposition of 2‐ethylhexyl nitrate (2‐EHN) | Request PDF. (n.d.). ResearchGate. Retrieved December 17, 2023, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved December 17, 2023, from [Link]
-
Calcium 2-ethylhexanoate and this compound - information sheet. (n.d.). Canada.ca. Retrieved December 17, 2023, from [Link]
- Process for the purification of esters. (1985). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved December 17, 2023, from [Link]
-
Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. (2003). ResearchGate. Retrieved December 17, 2023, from [Link]
-
Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. (1990). PubMed. Retrieved December 17, 2023, from [Link]
-
Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. (2018). PMC - NIH. Retrieved December 17, 2023, from [Link]
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Technical Support Center: Minimizing Byproducts in 2-Ethylhexanoic Acid Esterification
Welcome to the Technical Support Center for professionals engaged in the synthesis of 2-ethylhexanoic acid esters. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to minimize the formation of unwanted byproducts during esterification. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.
Q1: My reaction yield is significantly lower than expected, although analysis shows high conversion of the starting carboxylic acid. What is the likely cause?
A1: This classic issue points towards the formation of side products that consume your starting alcohol, 2-ethylhexanol. The two most common culprits are the formation of di(2-ethylhexyl) ether and dehydration of 2-ethylhexanol to form octenes .
Causality: Under strong acidic conditions and elevated temperatures, 2-ethylhexanol can undergo self-condensation. One molecule of the alcohol can be protonated by the acid catalyst, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2-type reaction to form a symmetrical ether.[1][2] Alternatively, the protonated alcohol can undergo elimination (E1 or E2) to form various isomers of octene, also consuming the alcohol.
Solutions:
-
Lower the Reaction Temperature: Ether formation and dehydration are more prevalent at higher temperatures.[2] While esterification requires heat, aim for the lowest effective temperature that provides a reasonable reaction rate. For many systems, operating between 120-160°C is a viable range, but this should be empirically determined.[3]
-
Select a Milder Catalyst: Strong mineral acids like sulfuric acid are highly effective but can aggressively promote these side reactions.[2] Consider using a milder, solid acid catalyst.
-
Acidic Ion-Exchange Resins (e.g., Amberlyst 36): These catalysts have shown high selectivity for esterification with minimal byproduct formation.[4][5] They are also easily removed by filtration.
-
Titanate Catalysts (e.g., tetra-n-butyl titanate): These are often used in industrial processes and can offer high selectivity.[6]
-
-
Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a desirable reaction rate. Overloading the catalyst can increase the rate of side reactions.
Q2: My final, distilled product has a noticeable yellow or brown tint. What causes this discoloration and how can I prevent it?
A2: Product discoloration is typically caused by thermal degradation or the formation of conjugated unsaturated compounds. High temperatures and prolonged reaction times can lead to the decomposition of starting materials or the product itself, forming colored impurities.
Causality: The dehydration of 2-ethylhexanol to octenes, as mentioned previously, is a key contributor. These alkenes can further react and polymerize under acidic conditions to form higher molecular weight, colored species. Residual aldehydes from the synthesis of 2-ethylhexanoic acid can also participate in side reactions that produce color bodies.[7]
Solutions:
-
Strict Temperature Control: Avoid excessive temperatures during the reaction and, crucially, during distillation. Use vacuum distillation to lower the boiling point of your ester product, minimizing thermal stress.[6]
-
Reduce Reaction Time: Optimize other parameters (catalyst loading, water removal) to shorten the required reaction time. The less time the mixture spends at high temperatures, the lower the chance of degradation.
-
Use an Inert Atmosphere: Blanketing the reaction with an inert gas like nitrogen can prevent oxidative side reactions that may contribute to color formation.
-
Purification of Starting Materials: Ensure your 2-ethylhexanoic acid and 2-ethylhexanol are of high purity. Trace impurities can sometimes act as catalysts for degradation pathways.
Q3: My GC-MS analysis shows an unexpected peak with a mass corresponding to C16H34O. What is this byproduct?
A3: This molecular formula strongly suggests the presence of di(2-ethylhexyl) ether , a common byproduct formed from the self-condensation of two molecules of 2-ethylhexanol under acidic conditions.[2]
Causality: The mechanism involves the protonation of one alcohol molecule by the acid catalyst, which then leaves as water. A second alcohol molecule then attacks the resulting carbocation (or the protonated alcohol directly) to form the ether. This reaction is competitive with the desired esterification reaction, especially at higher temperatures and with strong acid catalysts.[8]
Solutions:
-
Revisit Catalyst Choice: This is a strong indicator that your catalyst is too aggressive. Switching from sulfuric acid to a solid acid catalyst like an ion-exchange resin can significantly suppress ether formation.[5]
-
Temperature Optimization: Lowering the reaction temperature will disfavor the ether formation pathway relative to esterification.
-
Stoichiometry Control: While using an excess of the alcohol can drive the esterification equilibrium forward, an extremely large excess can also increase the statistical probability of alcohol-alcohol condensation.[9] Experiment with different reactant ratios to find an optimal balance.
Frequently Asked Questions (FAQs)
Q: What are the primary byproducts I should be aware of in 2-ethylhexanoic acid esterification?
A: The main byproducts arise from side reactions involving the alcohol (2-ethylhexanol) under typical acidic catalysis conditions. These are:
-
Di(2-ethylhexyl) ether: Formed by the acid-catalyzed condensation of two alcohol molecules.[1]
-
Octenes (isomers): Formed by the acid-catalyzed dehydration of the alcohol.
-
Water: While a product of the main reaction, its presence limits the equilibrium conversion. Inefficient removal leads to lower yields.[3]
Q: How does the choice of catalyst impact byproduct formation?
A: The catalyst is one of the most critical factors in controlling selectivity.
| Catalyst Type | Primary Advantage(s) | Key Disadvantage(s) for Byproduct Control |
| Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Strongly promotes alcohol dehydration and ether formation.[2] |
| p-Toluenesulfonic Acid (pTSA) | Solid, easier to handle than H₂SO₄. | Still a strong acid, can cause similar side reactions. |
| Acidic Ion-Exchange Resins | High selectivity, easily separable, reusable.[5] | Lower thermal stability than mineral acids, may require longer reaction times. |
| Titanate Catalysts | High selectivity at high temperatures. | Can be sensitive to water, may require specific hydrolysis/neutralization steps during workup.[6] |
| Enzymatic (Lipases) | Extremely high selectivity, mild conditions.[10] | Higher cost, slower reaction rates, potential for enzyme inhibition.[11] |
Q: What is the most effective way to remove water from the reaction to drive it to completion?
A: Efficient water removal is essential to shift the reaction equilibrium towards the ester product, in accordance with Le Chatelier's principle.[12] Common methods include:
-
Azeotropic Distillation: This is a highly effective and widely used method. A solvent that forms a low-boiling azeotrope with water (e.g., toluene or xylene) is added to the reaction. The azeotrope is distilled off, condensed, and the water is separated in a Dean-Stark trap, with the solvent being returned to the reactor.[13]
-
Molecular Sieves: Using a dehydrating agent like molecular sieves can sequester the water as it is formed.[13] This is effective for smaller-scale reactions.
-
Vapor Permeation/Pervaporation: An advanced technique where the reaction mixture is circulated past a membrane that selectively allows water vapor to pass through, effectively removing it from the system.[14]
Q: What is the optimal temperature range for this esterification?
A: There is no single "optimal" temperature; it is a balance between reaction rate and selectivity.
-
Higher Temperatures (>160°C): Increase the reaction rate but significantly promote the formation of ethers and alkenes, and can lead to product discoloration.[2][3]
-
Lower Temperatures (<120°C): Favor the desired esterification reaction and minimize byproducts, but the reaction rate can be impractically slow. The ideal temperature depends on the catalyst, reactants, and desired reaction time. A good starting point for optimization is typically in the 130-150°C range when using conventional catalysts.
Q: Can the reactant molar ratio influence byproduct formation?
A: Yes. Using an excess of one reactant is a common strategy to drive the equilibrium.
-
Excess Alcohol: Using an excess of 2-ethylhexanol can increase the conversion of the more valuable 2-ethylhexanoic acid. However, a very large excess can increase the concentration of the alcohol, potentially favoring the bimolecular ether formation side reaction.[9]
-
Excess Acid: While less common due to the higher cost of the acid, this would favor consumption of the alcohol, potentially reducing alcohol-derived byproducts. A molar ratio of alcohol to acid between 1.1:1 and 1.5:1 is a common starting point for optimization.
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions, the following diagram illustrates the desired esterification pathway versus the primary side reactions.
Caption: Competing reaction pathways in acid-catalyzed esterification.
Below is a logical workflow for troubleshooting common issues related to byproduct formation.
Caption: Troubleshooting workflow for byproduct minimization.
References
-
El-Emary, T. I. (2016). Answer to "How to purify esterefication product?". ResearchGate. [Link]
- Ghamgui, H., et al. (2004). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study.
- Gref, R., et al. (1999). Removal of water from reaction mixtures.
- Givaudan SA. (1991). Purification of 2-ethylhexyl p-methoxycinnamate.
-
LibreTexts Chemistry. (2021). 18.2: Preparing Ethers. [Link]
- Akyalçın, S. (2017). KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36. Anadolu University Journal of Science and Technology A- Applied Sciences and Engineering, 18(5), 1097-1107.
- Daihachi Chemical Ind Co Ltd. (1981). Process for purifying esters.
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
- Ragaini, V., et al. (2006). A method to clean industrial water via esterification: A review. International Journal of Chemical Reactor Engineering.
- Taufiq-Yap, Y.H., et al. (2019).
- Whitacre, F. M., & Briscoe, H. T. (1932). Anhydrous Salts for Esterification. Proceedings of the Indiana Academy of Science.
- He, Y.C., et al. (2002). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Applied Biochemistry and Biotechnology.
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Clark, J. (2013). The mechanism for the esterification reaction. Chemguide. [Link]
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BYJU'S. (n.d.). Esterification. [Link]
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Stevens, E. (2018). ether synthesis through acid-catalysis. YouTube. [Link]
- He, Y.C., et al. (2002).
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Akyalçın, S. (2017). kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. DergiPark. [Link]
- El Zanati, E., & Farg, E. (2013). Esterification of Ethyl Hexanoic Acid Using Flow Through Catalytic Membrane Reactor.
- Ghamgui, H., et al. (2004). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study.
-
Gliński, M., et al. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. [Link]
- CN1357527A - Production process of 2-ethyl hexanoic acid. (2002).
- Teng, B., et al. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry.
- Poet, T. S., et al. (2016).
- L, S. G., et al. (2023). Effect of reaction temperature on the esterification.
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Ethylhexanol. PubChem Compound Database. [Link]
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University of California, Irvine. (n.d.). Fischer Esterification. [Link]
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Berryman Chemical. (n.d.). Product Spotlight: 2-Ethylhexanol. [Link]
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Australian Government Department of Health. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. [Link]
- Ghamgui, H., et al. (2004). The initial esterification reaction rate data.
- Huber, F. J., et al. (2018). Thermophysical Properties of Mixtures of 2-Ethylhexanoic Acid and p-Xylene.
- Huber, F. J., et al. (2018). Thermophysical Properties of Mixtures of 2-Ethylhexanoic Acid and p-Xylene.
-
Australian Government Department of Health. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. [Link]
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Anderson, N. G. (2014). How Much? 2-Ethylhexanoic Acid Limits. Anderson's Process Solutions. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0890 - 2-ETHYLHEXANOL. [Link]
- Johnson, W., Jr, et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.
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Technical Support Center: Overcoming Emulsion Formation with 2-Ethylhexyl 2-ethylhexanoate
Welcome to the technical support center. As Senior Application Scientists, we understand that unexpected emulsion formation can be a significant bottleneck in research and development, particularly during extraction and purification steps. This guide is designed for researchers, scientists, and drug development professionals who are encountering stable emulsions in systems containing 2-Ethylhexyl 2-ethylhexanoate. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you troubleshoot and prevent these issues effectively.
Part 1: Foundational Knowledge - Understanding Your System
Before troubleshooting, it's crucial to understand the components and principles at play. This section covers the fundamental properties of this compound and the science of emulsions.
FAQ 1: What is this compound and what are its key properties relevant to my experiments?
This compound (also known as Ethylhexyl Ethylhexanoate) is a branched-chain ester.[1][2] It is a colorless liquid with a faint, fruity odor, widely used as an emollient, solvent, plasticizer, and fragrance ingredient in cosmetics, personal care products, and various industrial applications.[2][3][4] Its chemical structure and properties make it an effective solvent for many organic compounds.[4][5]
Understanding its physical properties is the first step in predicting its behavior in a multi-phase system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7425-14-1 | [6][7][8] |
| Molecular Formula | C₁₆H₃₂O₂ | [5][6][9] |
| Molecular Weight | 256.42 g/mol | [5][6][9] |
| Appearance | Colorless, clear liquid/oil | [3][5][6] |
| Density | ~0.86 g/cm³ | [10][11] |
| Boiling Point | ~288-299 °C | [6][10] |
| Solubility | Slightly soluble in Acetone, Chloroform, Methanol.[6] Immiscible with water. | |
| LogP | ~6.1 - 6.7 | [3][6][10] |
The high LogP value indicates its strong lipophilic (oil-loving) nature, which is central to its role as an organic solvent but also explains its immiscibility with water, a prerequisite for emulsion formation.
FAQ 2: What is an emulsion and why does it form in my extraction process?
An emulsion is a mixture of two or more liquids that are normally immiscible, where one liquid (the dispersed phase) is dispersed in the other (the continuous phase) in the form of fine droplets.[12][13][14] In a typical laboratory setting, this often involves an organic solvent and an aqueous solution.[15]
Emulsion formation is driven by two key factors:
-
Immiscible Liquids: Your system contains at least two liquids that do not mix, such as the lipophilic this compound and a polar aqueous phase.[16]
-
Energy Input: Mechanical energy, such as vigorous shaking or mixing during a liquid-liquid extraction (LLE), breaks one liquid phase into small droplets, increasing the interfacial area between the two liquids.[12][17][18]
However, for an emulsion to be stable, a third component is usually required.
FAQ 3: What makes an emulsion stable? Why won't my layers separate?
Emulsions are thermodynamically unstable and should naturally separate to minimize the high-energy interface between the two liquids.[13][18] When they don't, it's because of stabilizing agents that form a film at the oil-water interface, preventing the droplets from coalescing.[19][20]
Common stabilizers include:
-
Surfactant-like Compounds: These are amphiphilic molecules with both a hydrophilic (water-loving) and a lipophilic (oil-loving) part.[21] They naturally migrate to the oil-water interface, reducing interfacial tension and creating a barrier around the droplets.[19][21] These can be intentionally added detergents or unintentional impurities, byproducts, or even your target molecule.[22][23]
-
Finely Divided Solids (Pickering Emulsions): In some cases, fine solid particles can adsorb at the interface, creating a physical barrier that prevents droplet coalescence.[20]
-
High Viscosity: A viscous continuous phase can slow down the movement of droplets, hindering their ability to collide and merge.[12][24]
The diagram below illustrates how surfactant molecules arrange themselves at the oil-water interface to stabilize an emulsion droplet.
Caption: Surfactants stabilize droplets at the oil-water interface.
Part 2: Troubleshooting Guide - An Emulsion Has Formed
You've performed an extraction, and instead of two clear layers, you have a milky, opaque, or cloudy interface. This section provides a logical progression of techniques to break that emulsion.
FAQ 4: I have an emulsion. What is the very first thing I should do?
Patience. The simplest technique is to let the separatory funnel stand undisturbed for 15-30 minutes.[15][23][25] Sometimes, the emulsion is weakly stabilized and will resolve on its own. Gentle swirling or tapping the side of the funnel can sometimes accelerate this process.[22][23] Avoid further vigorous shaking, as this will only add more energy and worsen the problem.
FAQ 5: Waiting didn't work. What are the most common chemical methods to break the emulsion?
If the emulsion is persistent, you need to alter the chemical environment to destabilize the interfacial film.
-
Salting Out: This is often the most effective method.[22][26] Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel.[15][25]
-
Mechanism: The salt increases the ionic strength of the aqueous phase.[15][22][26] This dehydrates the hydrophilic part of the surfactant molecules and increases the polarity of the aqueous layer, forcing the organic, surfactant-like impurities to dissolve more fully in the organic phase. This disrupts the stabilizing film and promotes coalescence.[22]
-
-
pH Adjustment: Add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
Mechanism: Many natural surfactants are acidic (like fatty acids) or basic. Changing the pH can protonate or deprotonate these molecules, altering their charge and solubility.[15][23][27] For example, acidifying a solution containing fatty acid soaps will convert them to the neutral fatty acid, which is less effective as an emulsifier.
-
-
Solvent Addition: Add a small amount of a different organic solvent that is miscible with your organic phase but has a different polarity (e.g., methanol, ethanol, or THF).[15][22][26]
FAQ 6: Can physical or mechanical methods break an emulsion?
Yes. If chemical methods are undesirable or ineffective, several physical techniques can be employed.
-
Centrifugation: This is a very effective mechanical method.[15][22][26] Transfer the emulsion to centrifuge tubes and spin at a moderate to high speed.
-
Mechanism: The applied force accelerates the gravitational separation of the phases, forcing the dispersed droplets to collide and coalesce.[26]
-
-
Filtration: Pass the entire emulsion through a plug of Celite® or glass wool in a filter funnel.[25][26][28]
-
Mechanism: The filter medium provides a large surface area that can physically break the droplets, promoting coalescence. It can also help remove any fine particulate matter that might be stabilizing the emulsion.
-
-
Gentle Heating: Gently warm the separatory funnel in a warm water bath.
-
Mechanism: Heating reduces the viscosity of the continuous phase, allowing droplets to move more freely and coalesce.[15] It can also affect the solubility of the emulsifying agent. Caution: Only use this method if your compounds are thermally stable and your solvent is not highly volatile. Avoid open flames.
-
The following decision tree provides a systematic approach to tackling an emulsion.
Caption: A decision tree for systematic emulsion troubleshooting.
Protocol 1: Step-by-Step Guide to Breaking a Stubborn Emulsion
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Transfer: Carefully transfer the emulsion from your separatory funnel into one or more appropriately sized centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Centrifuge the tubes for 10-15 minutes at 3000-4000 rpm.
-
Inspect: Carefully remove the tubes. You should see a sharper interface between the aqueous and organic layers. A small amount of solid or semi-solid material may be present at the interface.
-
Separate: Use a pipette to carefully remove the desired layer. If you are collecting the bottom layer, pipette it out from below the interface. If you are collecting the top layer, pipette from the top. Avoid disturbing the interface.
-
Combine & Dry: Combine the collected organic layers. If any aqueous phase was inadvertently transferred, add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), swirl, and filter to remove the drying agent.
Part 3: Proactive Strategies & Prevention
The best way to deal with an emulsion is to prevent it from forming in the first place.
FAQ 7: How can I modify my liquid-liquid extraction to prevent emulsion formation?
Prevention is easier than treatment.[22] Consider these modifications to your standard protocol:
-
Gentle Inversions: Instead of vigorously shaking the separatory funnel, gently invert it 10-15 times.[22] This allows for sufficient surface area contact for extraction to occur without introducing the high shear energy that promotes emulsification.
-
Pre-emptive Salting Out: If you know a particular extraction is prone to forming emulsions, add brine or solid salt to the aqueous phase before adding the organic solvent and mixing.[23][27]
-
Temperature Control: Sometimes, performing the extraction at a lower or higher temperature can alter solubility and viscosity enough to prevent emulsion formation.
-
Solvent Choice: Ensure your solvent-to-sample volume ratio is appropriate. Overly concentrated solutions are sometimes more prone to emulsification. Diluting the organic layer might help.[25]
The workflow below outlines a preventative approach to liquid-liquid extraction.
Caption: A preventative workflow for liquid-liquid extraction.
FAQ 8: When should I consider an alternative to liquid-liquid extraction?
If you consistently face intractable emulsions with a specific sample type, it may be more efficient to change your extraction technique. Supported Liquid Extraction (SLE) is an excellent alternative that eliminates the shaking step and thus precludes emulsion formation.[22] In SLE, the aqueous sample is adsorbed onto a high-surface-area diatomaceous earth solid support. The immiscible organic solvent is then passed through the support, allowing for an intimate interaction and extraction without the formation of an emulsion.
References
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Mechanism and Application of Emulsifiers for Stabilizing Emulsions: A Review. Food Science and Human Wellness. [Link]
-
Crimson Publishers. Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. [Link]
-
International Journal of Innovative Research and Scientific Studies. Emulsion Types, Stability Mechanisms and Rheology: A Review. [Link]
-
Scientific Gear. How Interfacial Tension Helps Evaluate Emulsifications. [Link]
-
PharmaCores. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?![Link]
-
Fiveable. Emulsion stability and breakdown mechanisms | Colloid Science Class Notes. [Link]
-
Biolin Scientific. Emulsion Stability | Surfactants & Emulsions. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
MDPI. The Importance of Interfacial Tension in Emulsification: Connecting Scaling Relations Used in Large Scale Preparation with Microfluidic Measurement Methods. [Link]
-
ACS Publications. Effect of Surfactants on the Interfacial Tension and Emulsion Formation between Water and Carbon Dioxide | Langmuir. [Link]
-
ACS Publications. Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System | ACS Omega. [Link]
-
K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
DigitalCommons@URI. FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE. [Link]
-
MDPI. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. [Link]
-
NIH. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC. [Link]
-
PubChem. This compound | C16H32O2 | CID 23906. [Link]
-
University of Rochester. Tips & Tricks: Emulsions - Department of Chemistry. [Link]
-
Taylor & Francis Online. Full article: A Study on the Effects of Interfacial Tension on Emulsion Formation for SP Binary Flooding. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
KRÜSS Scientific. Interfacial tension. [Link]
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Biotage. Tackling emulsions just got easier. [Link]
- Google Patents. US2485298A - Method for breaking emulsion.
-
Reddit. Breaking emulsions : r/chemistry. [Link]
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LookChem. This compound. [Link]
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The physics and chemistry of emulsions. [Link]
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Wikipedia. Emulsion. [Link]
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Biolin Scientific. How emulsions form and break?[Link]
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Australian Government Department of Health. Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. [Link]
-
ResearchGate. The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of...[Link]
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BYJU'S. Emulsification. [Link]
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lookchem. Cas 7425-14-1,this compound. [Link]
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International Journal of Innovative Research and Scientific Studies. 2. Types of Emulsions. [Link]
-
ResearchGate. Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. [Link]
-
Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. [Link]
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Technical Support Center: Stabilizing 2-Ethylhexyl 2-ethylhexanoate Against Hydrolysis
Welcome to the technical support center for 2-Ethylhexyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing and troubleshooting the hydrolysis of this common ester. Our focus is on the practical application of chemical principles to ensure the stability and integrity of your formulations.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of this compound.
Q1: What is this compound and where is it used?
A1: this compound (CAS No. 7425-14-1) is an ester known for its properties as a plasticizer, emollient, and fragrance ingredient.[1] It is utilized in a variety of applications, including cosmetics, personal care products, and industrial lubricants.[1][2] It is formed through the esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[3]
Q2: What is hydrolysis and why is it a concern for this ester?
A2: Hydrolysis is a chemical reaction where a water molecule breaks down the ester bond, reverting this compound back into its constituent parts: 2-ethylhexanoic acid and 2-ethylhexanol.[3][4] This degradation is a significant concern as it can lead to increased acidity, changes in viscosity, formation of corrosive species, and an overall loss of product performance.[4][5]
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
A3: The rate of hydrolysis is primarily influenced by three factors:
-
Presence of Water: As a key reactant, the availability of water directly drives the hydrolysis reaction.
-
Presence of Catalysts: The reaction is significantly accelerated by the presence of acids or bases.[6][7]
-
Elevated Temperatures: Higher temperatures increase the rate of most chemical reactions, including ester hydrolysis.[8]
Q4: How can I tell if my this compound is undergoing hydrolysis?
A4: Signs of hydrolysis can include:
-
An increase in the product's acid value.
-
A noticeable change in odor, as the parent acid (2-ethylhexanoic acid) is released.
-
Changes in physical properties like viscosity or clarity.
-
Incompatibility with other formulation components.
Troubleshooting Guide: Diagnosis and Mitigation
This section provides a structured, question-and-answer approach to troubleshoot and resolve specific stability issues you may encounter during your experiments.
Issue 1: I've observed a progressive increase in the acidity of my formulation containing this compound.
Q: What is the likely cause of increasing acidity and how can I confirm it?
A: An increase in acidity is a classic indicator of ester hydrolysis. The ester bond is breaking, releasing 2-ethylhexanoic acid.[4]
Confirmation Protocol: Acid Value Titration
To confirm and quantify the extent of hydrolysis, you can determine the acid value of your sample.
Methodology:
-
Accurately weigh a known amount of your this compound sample into an Erlenmeyer flask.
-
Dissolve the sample in a suitable solvent mixture (e.g., a neutralized solution of ethanol and diethyl ether).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of potassium hydroxide (KOH) until a persistent color change is observed.
-
Calculate the acid value (in mg KOH/g of sample) using the volume of KOH solution used.
An increasing acid value over time under specific storage conditions confirms ongoing hydrolysis.
Q: How can I prevent this acid-catalyzed degradation?
A: The most effective strategy is to neutralize and remove acidic species that catalyze the reaction. This is achieved by using acid scavengers .
Mitigation Strategy: Incorporating an Acid Scavenger
Acid scavengers are additives that neutralize acidic impurities, thereby protecting the ester from degradation.[9][10] Epoxide-based acid scavengers are particularly effective as they react with free carboxylic acids, forming stable esters.[11]
Recommended Acid Scavengers:
-
Carbodiimides: These compounds react with carboxylic acids to form stable N-acylureas, effectively removing the acid catalyst.[12][13]
-
Epoxides (e.g., Glycidyl Ethers): The epoxide ring opens to react with the carboxylic acid, neutralizing it.[11]
Experimental Protocol for Stabilization:
-
Selection: Choose an acid scavenger that is soluble and compatible with your formulation.
-
Quantification: Determine the initial acid value of your unstabilized ester.
-
Dosing: Add the acid scavenger at a concentration typically ranging from 0.5% to 2.0% by weight.[8] The optimal concentration should be determined experimentally.
-
Monitoring: Store the stabilized and unstabilized samples under the same accelerated aging conditions (e.g., elevated temperature and humidity).
-
Analysis: Periodically measure the acid value of both samples. A significantly lower rate of acid value increase in the stabilized sample indicates successful mitigation.
Below is a diagram illustrating the decision workflow for addressing rising acidity.
Caption: Protocol for preventing water contamination.
Analytical Methods for Stability Assessment
To rigorously assess the stability of this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Parameter Measured | Purpose |
| Gas Chromatography (GC) | Concentration of this compound, 2-ethylhexanoic acid, and 2-ethylhexanol | Directly quantifies the extent of hydrolysis by measuring the decrease in the parent ester and the appearance of its degradation products. |
| Karl Fischer Titration | Water Content | Precisely measures the amount of water in the sample, which is critical for understanding and controlling hydrolysis. |
| FTIR Spectroscopy | Functional Group Changes | Monitors changes in the ester carbonyl peak (~1735 cm⁻¹) and the appearance of a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). [14] |
| Acid Value Titration | Free Carboxylic Acids | A simple and effective method for quantifying the total amount of acidic byproducts formed due to hydrolysis. |
Summary of Stabilization Strategies
| Strategy | Method | Mechanism of Action | Key Considerations |
| Water Removal | Use of Desiccants (e.g., Molecular Sieves 3A) | Physically adsorbs water molecules, removing a key reactant for hydrolysis. [15][16] | Requires pre-activation of sieves. Ensure compatibility with the final formulation. |
| Acid Neutralization | Addition of Acid Scavengers (e.g., Carbodiimides, Epoxides) | Chemically reacts with and neutralizes acidic catalysts that accelerate hydrolysis. [10][11][12] | Must be soluble and non-reactive with other formulation components. Dosage needs optimization. |
| Control of Storage Conditions | Low Temperature Storage, Inert Atmosphere | Reduces the kinetic rate of the hydrolysis reaction and prevents contamination with atmospheric moisture and oxygen. | May not be practical for all applications but is a fundamental principle of chemical storage. |
By understanding the mechanisms of hydrolysis and implementing these targeted troubleshooting and stabilization protocols, you can ensure the long-term integrity and performance of your this compound-containing formulations.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex AI Search.
- Calcium 2-ethylhexanoate and this compound - inform
- 2-ethylhexyl 2-ethylhexano
- 2-Ethylhexyl 2-ethylhexano
- Enhancing Esters Hydrolytic Stability and Biodegradability. (2020, January 17). Lubes'N'Greases.
- Acid Scavengers. Portal Lubes.
- Preventing hydrolysis of the ester group during reactions. Benchchem.
- Stability of Boronic Esters to Hydrolysis: A Compar
- Hydrolytic stability of synthetic ester lubricants.
- 2-Ethylhexyl 2-ethylhexano
- Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013, September 12). NICNAS.
- Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study.
- Ester interchange using molecular sieves.
- Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013, April 12). Cosmetic Ingredient Review.
- The initial hydrolysis reaction rate of 2-ethylhexyl-2-ethylhexanoate...
- Application of Molecular Sieves for Drying Transformers Insulated with Mineral Oil, Natural Ester, or Synthetic Ester. (2021, March 19). MDPI.
- HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA).
- Special Additives for Polymer Applic
- Acid Scavengers and Stabilizers - Polymer Additives. Lohtragon.
- Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. PubMed.
- Molecular Sieves. Sigma-Aldrich.
- (PDF) Application of Molecular Sieves for Drying Transformers Insulated with Mineral Oil, Natural Ester, or Synthetic Ester.
- Methyl Esters. Organic Chemistry Portal.
- Acid Scavenger Masterbatch – Protecting Plastics and Equipment.
- The acid-catalyzed hydrolysis of an ester results in the form
- Ester Hydrolysis. J&K Scientific LLC.
- hydrolysis of esters. Chemguide.
- Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
- 17.4: Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts.
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Ethylhexyl 2-ethylhexanoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides an in-depth, experience-driven approach to diagnosing and resolving a common chromatographic challenge: peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethylhexyl 2-ethylhexanoate.
In an ideal chromatographic separation, peaks should be symmetrical and Gaussian.[1] Peak tailing, an asymmetry where the peak's trailing edge is elongated, is a significant issue that can compromise the accuracy of integration, reduce resolution between adjacent peaks, and ultimately affect the reliability of your quantitative results.[1][2]
This compound is a non-polar, neutral ester. Its retention in reversed-phase HPLC is governed by hydrophobic interactions, making it largely insensitive to changes in mobile phase pH.[3][4] This characteristic simplifies our troubleshooting process, allowing us to focus on physical and non-ionic chemical factors that are the true culprits of poor peak shape for this type of analyte. This guide is structured to walk you through a logical, step-by-step diagnostic process, moving from the most common and easily rectified issues to more complex method-specific considerations.
Part 1: Troubleshooting Guide
This section is designed as an interactive diagnostic workflow. Address the questions in order to systematically identify and resolve the source of peak tailing in your analysis.
Q1: My peak for this compound is tailing. Where do I begin?
When troubleshooting, always start with the most probable and simplest causes before moving to more complex possibilities. A systematic approach saves time, solvent, and prevents unnecessary changes to a validated method. The primary causes of peak tailing for a neutral compound like this compound fall into three main categories: System/Hardware Issues , Column Health , and Sample/Method Parameters .
The following workflow provides a high-level overview of the diagnostic process we will follow.
Caption: Effect of injecting a sample in a solvent stronger than the mobile phase.
Experimental Protocol: Diagnosing Sample-Related Issues
-
Test for Mass Overload: This occurs when the mass of the analyte injected exceeds the column's capacity, saturating the stationary phase. [5][6] * Procedure: Prepare a 1:10 dilution of your sample and inject it under the same conditions.
-
Diagnosis: If the peak shape becomes symmetrical, your original sample was overloaded. [1][7][6]2. Test for Sample Solvent Mismatch: The sample solvent should ideally be the same as, or weaker than, your mobile phase. [8][9][10]Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 70% Acetonitrile mobile phase) causes the analyte band to spread and distort at the column inlet before separation can begin. [11][12][13] * Procedure: If possible, evaporate and reconstitute your sample in the initial mobile phase composition.
-
Diagnosis: If peak tailing is resolved, a solvent mismatch was the cause.
-
| Summary of Sample-Related Problems and Solutions | | :--- | :--- | :--- | | Problem | Symptom | Solution | | Mass Overload | Peak shape improves upon sample dilution. | Dilute the sample or use a column with a higher loading capacity (e.g., wider ID). [1][7]| | Volume Overload | Peak shape improves with smaller injection volume. | Reduce the injection volume. [7][14]| | Solvent Mismatch | Tailing or fronting, especially for early peaks. | Dissolve the sample in the mobile phase or a weaker solvent. [8][15]|
Q5: Even though this compound is neutral, could secondary silanol interactions still be a factor?
While the primary retention mechanism is hydrophobic, secondary interactions with the stationary phase support can occur and should be considered if all other avenues have been exhausted. [16]Most reversed-phase columns use a silica backbone. Even after bonding the C18 chains, residual silanol groups (Si-OH) remain on the surface. [8]These silanols are acidic and can cause tailing, especially with basic compounds. [17][18] For a neutral ester, these interactions are much weaker. However, on older, less inert (Type A silica) columns, or columns where the stationary phase has been damaged, these silanol groups can engage in minor hydrogen bonding with the ester's oxygen atoms. This creates a secondary, weaker retention mechanism that can cause a small population of analyte molecules to lag behind the main peak, resulting in tailing. [16][17]
Solutions to Minimize Secondary Interactions
-
Use a High-Quality, End-Capped Column: This is the best solution. Modern columns made from high-purity silica (Type B) and featuring advanced end-capping (where residual silanols are chemically deactivated) are designed specifically to provide high inertness and minimize these unwanted interactions. [1][17]2. Consider a Different Stationary Phase: If tailing persists and is believed to be chemical in nature, a column with a different base deactivation or even a non-silica-based polymer column could provide better peak shape. [2]
Part 2: Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing factor? A: The tailing factor (Tf), as defined by the USP, is a measure of peak asymmetry. A perfectly symmetrical peak has a Tf of 1.0. For most quantitative applications, a Tf between 0.9 and 1.5 is acceptable, though regulatory methods often require a stricter range, such as below 1.2. A value greater than 2.0 is generally considered unacceptable as it severely impacts integration accuracy. [19][16] Q: Why don't I need to adjust the mobile phase pH for this compound? A: Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds (acids and bases). [20][21]By changing the pH, you can shift the equilibrium between the compound's ionized (more polar) and neutral (less polar) forms. This compound is a neutral molecule that does not ionize. Therefore, its retention behavior is independent of mobile phase pH. [3][4] Q: All my peaks are tailing, not just the analyte. What does that mean? A: If all peaks in the chromatogram exhibit tailing, the problem is almost certainly systemic and not related to a specific chemical interaction. The most likely causes are a physical issue with the column (such as a void at the inlet), a partial blockage of the column inlet frit, or significant extra-column dead volume in your HPLC system. [22][23][24] Q: Can a dirty or blocked injector cause peak tailing? A: Yes. While less common than column or fitting issues, a partially blocked injector port or sample loop can cause poor sample transfer onto the column, leading to a distorted injection band and subsequent peak tailing. Regular preventative maintenance, including flushing the injector, is recommended.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. Available at: [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Available at: [Link]
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Peak Tailing In Chromatography: Troubleshooting Basics. (2023). GMP Insiders. Available at: [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available at: [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Available at: [Link]
-
HPLC Tailing Peaks All You Like to Know. (2024). uHPLCs. Available at: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Available at: [Link]
-
Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Available at: [Link]
-
Reasons for Peak Tailing of HPLC Column. (n.d.). Hawach. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Available at: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. Available at: [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs. Available at: [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu. Available at: [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Dolan, J. W. (2006). Overload or Minor Peak? LCGC International. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Available at: [Link]
-
Does a column overload cause fronting or tailing? (2013). ResearchGate. Available at: [Link]
-
Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu Scientific Korea. Available at: [Link]
-
Column Volume and Extra-Column Volume. (n.d.). Phenomenex. Available at: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Available at: [Link]
-
Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2025). ResearchGate. Available at: [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
The Dead Volume Advantage: Thriving Beyond Peak Constraints. (2024). uHPLCs. Available at: [Link]
-
Effect of diluent on the peak shape of the analyte in reversed-phase liquid chromatography. (2022). YouTube. Available at: [Link]
-
Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub. Available at: [Link]
-
HPLC Dead Volume Causes (And Easy Fixes). (2023). AnalyteGuru - Thermo Fisher Scientific. Available at: [Link]
-
How can i prevent the peak tailing in HPLC? (2019). ResearchGate. Available at: [Link]
-
Troubleshooting HPLC- Tailing Peaks. (2014). Restek. Available at: [Link]
-
Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
-
How can I prevent peak tailing in HPLC? (2013). ResearchGate. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Available at: [Link]
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- 24. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Skin Irritation in Formulations with 2-Ethylhexyl 2-ethylhexanoate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for formulators working with 2-Ethylhexyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively minimize the potential for skin irritation in their formulations. As an emollient ester, this compound provides a desirable sensory feel and improves product spreadability. However, like many cosmetic ingredients, its use requires careful formulation strategies to ensure consumer safety and comfort. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed this ingredient as safe for use in cosmetics when formulated to be non-irritating.[1][2]
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and FAQs to address common challenges encountered during product development.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues that may arise during the formulation process, providing both the "why" and the "how" for effective problem-solving.
Q1: My prototype formulation containing this compound is causing immediate redness and a stinging sensation in preliminary panel tests. What are the likely causes and how can I systematically investigate them?
A1: Immediate adverse reactions like erythema (redness) and stinging are characteristic of irritant contact dermatitis (ICD), which results from direct damage to the skin's outermost layer, the stratum corneum.[3] The cause may be a single ingredient or a synergistic effect between multiple components. Here is a systematic approach to deconstruct the problem:
-
Concentration of this compound: While it functions as an emollient, high concentrations can be problematic. The CIR has noted that while formulations containing related alkyl ethylhexanoates generally did not produce irritation, some of the base ingredients can be irritating at high concentrations.[2][4]
-
Action: Review the concentration used. While it can be used at high levels (up to 52% in lipsticks has been reported), for leave-on facial products, a lower concentration may be necessary.[4] Consider creating variants of your formula with the concentration of this compound halved and quartered to observe any dose-dependent response.
-
-
Formulation pH: The skin's natural pH is around 5.5.[5] A formulation that is too acidic or too alkaline can disrupt the skin's acid mantle, increasing its susceptibility to irritation from other ingredients.
-
Action: Measure the pH of your final formulation. If it deviates significantly from the 4.5-6.0 range, adjust it using appropriate buffering agents (e.g., citrate buffers).
-
-
Synergistic Irritation with Other Ingredients: this compound could be interacting with other known potential irritants in your formula, such as fragrances, certain preservatives, or high concentrations of exfoliants like alpha-hydroxy acids (AHAs).[3][6]
-
Action: Create simplified versions of your formulation, systematically removing one potentially irritating ingredient at a time, to identify the problematic component or combination. For example, create a version with no fragrance, or with an alternative preservative system.
-
-
Disruption of the Skin Barrier: The overall formulation may be disrupting the skin's lipid barrier, leading to increased transepidermal water loss (TEWL) and penetration of irritants.[7][8] This can be exacerbated by harsh surfactants or solvents.[3][5]
-
Action: Evaluate your surfactant system. If using anionic surfactants, consider incorporating milder amphoteric or non-ionic surfactants to reduce the overall irritancy profile.[5] Additionally, incorporating ingredients that support the skin barrier, such as ceramides, cholesterol, and free fatty acids, can be beneficial.[9][10]
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: Role of emollients in supporting skin barrier function.
References
- Loden, M. (2003). Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders.
- N
- Loden, M. (2003). Role of Topical Emollients and Moisturizers in the Treatment of Dry Skin Barrier Disorders.
-
Bergal, M., et al. (2022). Strategy to Avoid Skin Sensitization: Application to Botanical Cosmetic Ingredients. Cosmetics, 9(2), 40. [Link]
- MDT Online. (2024).
- Government of Canada. (2018).
- Kenvue Health Professionals. Dry skin & the role of emollients.
- NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment.
- Fiume, M. M., et al. (2015). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 34(Suppl. 3), 61S-73S.
- PubChem.
- Government of Canada. (2018). Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.
- SpecialChem. (2019).
- Dermaviduals.de. Anti-irritant agents - special actives.
- NICNAS. (2019). Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.
- Google Patents. (1997).
- KBL Cosmetics.
- Google Patents. (2002).
- Bergal, M., et al. (2022). Strategy to Avoid Skin Sensitization: Application to Botanical Cosmetic Ingredients. MDPI.
- Johnson, W., et al. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Cosmetic Ingredient Review.
- LM SKINCENTRE. Understanding and Managing Adverse Skin Reactions to Cosmetics.
- Bergal, M., et al. (2022). Strategy to Avoid Skin Sensitization: Application to Botanical Cosmetic Ingredients.
- Cosmetic Ingredient Review. (2012). PINK CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012.
- Kubit, M., et al. (2024). Recent Progress in Fermentation of Asteraceae Botanicals: Sustainable Approaches to Functional Cosmetic Ingredients. MDPI.
- EWG Skin Deep.
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- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. specialchem.com [specialchem.com]
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- 7. Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdtonline.co.uk [mdtonline.co.uk]
- 10. kenvuepro.com [kenvuepro.com]
Novozym® 435 Kinetic Parameter Optimization: A Technical Support Center
Welcome to the technical support center for the optimization of kinetic parameters for syntheses catalyzed by Novozym® 435. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile biocatalyst. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, scalable results.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with Novozym® 435.
Q1: What is the expected kinetic mechanism for a reaction catalyzed by Novozym® 435?
A1: For many esterification and transesterification reactions, Novozym® 435 (immobilized Candida antarctica lipase B) typically follows a Ping-Pong Bi-Bi mechanism.[1][2][3] In this model, the first substrate (often an acyl donor) binds to the enzyme, and a product (e.g., an alcohol) is released, forming an acylated enzyme intermediate. The second substrate (the acyl acceptor) then binds to this intermediate, leading to the formation of the final ester product and regeneration of the free enzyme.[3][4] It is crucial to verify this assumption for your specific substrates, as deviations can occur.
Q2: My reaction is much slower than expected. What are the most likely causes?
A2: Several factors can lead to lower-than-expected reaction rates. The most common culprits are:
-
Mass Transfer Limitations: As an immobilized enzyme, the reaction can be limited by the diffusion of substrates to the active site within the porous support beads.[3][5]
-
Suboptimal Water Activity (aw): Lipases require a minimal amount of water to maintain their active conformation, but excess water can promote hydrolysis, the reverse reaction.[6][7][8]
-
Inappropriate Temperature: While Novozym® 435 is thermally stable, an optimal temperature range exists for activity, typically between 40-60°C.[9][10][11]
-
Enzyme Deactivation: The enzyme may be deactivated by certain substrates (e.g., short-chain alcohols) or reaction conditions.[12][13]
Q3: I am observing a significant drop in enzyme activity upon reuse. Why is this happening?
A3: Loss of activity during reuse is a common challenge. The primary reasons include:
-
Enzyme Leaching: The lipase is adsorbed onto the support via interfacial activation, and this interaction can be reversed in the presence of certain solvents or high temperatures, causing the enzyme to detach from the support.[14][15][16]
-
Mechanical Damage to the Support: The acrylic resin support can be fragile. High stirring speeds or certain reactor configurations can cause the beads to break, leading to loss of active enzyme and potential downstream processing issues.[15][16]
-
Fouling of the Support: Accumulation of substrates, products, or byproducts on the support surface can block access to the enzyme's active site.[16][17]
-
Irreversible Inhibition: Strong binding of inhibitors to the active site can permanently reduce the enzyme's catalytic efficiency.
Q4: How critical is the choice of solvent for my reaction?
A4: The solvent choice is paramount as it influences not only substrate solubility but also enzyme activity and stability. Generally, hydrophobic solvents are preferred for synthesis reactions as they minimize the stripping of essential water from the enzyme's hydration layer. However, some organic solvents can damage the poly(methyl methacrylate) support of Novozym® 435.[12] It is advisable to consult literature for solvent compatibility or conduct initial screening experiments.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of kinetic parameters.
| Observed Problem | Potential Cause | Diagnostic Step | Recommended Solution |
| Non-linear initial rates when plotting [Product] vs. time | Mass transfer limitations | Perform the reaction at different agitation speeds. If the rate increases with speed, external mass transfer is likely a limiting factor.[5] | Increase the agitation speed until the reaction rate becomes independent of it. Consider using a reactor design that minimizes mass transfer limitations, such as a packed-bed reactor or a rotating bed reactor.[5] |
| Internal mass transfer limitations | Use different particle sizes of Novozym® 435 (if available by sieving). Smaller particles will exhibit a higher reaction rate if internal diffusion is limiting.[3] | Model the kinetics including a term for intraparticle diffusion (effectiveness factor).[3][5] Note that for industrial applications, using the commercially available particle size and modeling its effect may be more practical. | |
| Reaction rate decreases significantly after a few cycles of reuse | Enzyme leaching from the support | Analyze the reaction supernatant for protein content (e.g., using a Bradford assay) after each cycle. | Consider cross-linking the enzyme onto the support after immobilization. Alternatively, use a milder washing protocol between cycles.[15] |
| Mechanical breakdown of the support | Visually inspect the enzyme beads under a microscope after a reaction cycle. Look for fines or broken particles.[15][16] | Reduce the agitation speed. Use a reactor with a gentler mixing mechanism (e.g., a basket reactor). | |
| Deactivation by a substrate or product | Incubate the enzyme separately with each substrate and product under reaction conditions and then measure its residual activity. | For alcohol-induced deactivation, consider stepwise addition of the alcohol to maintain a low concentration in the reaction medium.[13] | |
| Inconsistent reaction rates between batches | Uncontrolled water activity (aw) | Measure the water content of your substrates and solvents. Ensure consistent pre-treatment of the enzyme (e.g., drying). | Pre-equilibrate the reaction components to a specific water activity using saturated salt solutions or by adding a defined amount of water.[6][7] Molecular sieves can be used to remove excess water.[6] |
| Low enantioselectivity (for kinetic resolutions) | Suboptimal reaction conditions | Systematically vary temperature and solvent to find conditions that maximize the enantiomeric ratio (E). | Lower temperatures often lead to higher enantioselectivity, though at the cost of a lower reaction rate.[9][10] The choice of acyl donor and solvent can also significantly impact enantioselectivity.[9] |
Section 3: Experimental Protocols
Protocol 1: Determining the Influence of External Mass Transfer
This protocol helps to identify the agitation speed at which the reaction rate is not limited by the diffusion of substrates from the bulk liquid to the surface of the enzyme beads.
-
Reactor Setup: Assemble a baffled batch reactor equipped with a mechanical stirrer and temperature control.
-
Reaction Mixture: Prepare the reaction mixture with your defined substrate concentrations, solvent, and water activity.
-
Enzyme Addition: Add a fixed amount of Novozym® 435 to the reactor.
-
Kinetic Runs:
-
Perform a series of reactions at identical conditions but varying the agitation speed (e.g., 100, 200, 300, 400, 500 rpm).
-
For each run, take samples at regular time intervals.
-
-
Analysis:
-
Interpretation: Plot the initial reaction rate as a function of the agitation speed. The speed at which the rate plateaus is the point where external mass transfer limitations are overcome. All subsequent kinetic experiments should be performed at or above this speed.
Protocol 2: Assessing Enzyme Reusability and Stability
This protocol provides a framework for evaluating the operational stability of Novozym® 435 in your specific reaction system.
-
Initial Reaction: Perform a standard batch reaction for a defined period (e.g., until a certain conversion is reached).
-
Enzyme Recovery: At the end of the reaction, separate the enzyme from the reaction mixture by filtration or decantation.
-
Washing: Wash the recovered enzyme with a suitable solvent to remove any adsorbed substrates and products. A common choice is a non-polar solvent like hexane, followed by drying.[3]
-
Drying: Dry the enzyme under vacuum at a mild temperature (e.g., 40°C) before the next cycle.[3]
-
Subsequent Cycles: Re-introduce the washed and dried enzyme into a fresh reaction mixture and repeat the reaction under the same conditions as the initial run.
-
Data Collection: Repeat for a desired number of cycles (e.g., 5-10).[1] For each cycle, determine the initial reaction rate or the conversion at a fixed time point.
-
Analysis: Plot the relative activity (as a percentage of the initial activity) versus the cycle number. This will provide a clear indication of the operational stability of the enzyme.
Section 4: Visualizations and Data
Diagrams
Caption: Workflow for troubleshooting low reaction rates.
Caption: The Ping-Pong Bi-Bi kinetic mechanism.
Data Tables
Table 1: Influence of Temperature on Reaction Rate and Enantioselectivity
| Temperature (°C) | Initial Rate (mmol/L·min) | Conversion after 24h (%) | Enantiomeric Ratio (E) |
| 30 | 0.5 | 45 | 110 |
| 40 | 1.2 | 75 | 95[9][10] |
| 50 | 2.5 | 98 | 60 |
| 60 | 2.8 | >99 | 45 |
| 70 | 2.2 | >99 | 30 |
This is example data and will vary depending on the specific reaction.
Table 2: Effect of Solvents on Novozym® 435 Activity
| Solvent | Log P | Relative Activity (%) | Remarks |
| n-Hexane | 3.9 | 100 | Generally a good choice for esterification. |
| Toluene | 2.7 | 95 | Good performance, but potential toxicity concerns. |
| tert-Butanol | 0.8 | 80 | Can be a good solvent, but higher water miscibility. |
| Acetonitrile | -0.3 | 40 | Often strips essential water, reducing activity. |
| Ethanol | -0.2 | 20 | Can act as a competitive inhibitor and may damage the support at high concentrations.[12] |
Relative activity is highly dependent on the specific reaction being catalyzed.
References
-
Chaussard, N., Nikitine, C., & Fongarland, P. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 4(6), 545–561. [Link]
-
Skaljac, M., et al. (2015). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Chromatographia, 78(3-4), 247-255. [Link]
-
Chowdhury, A., & Mitra, D. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. Biotechnology Progress, 31(6), 1494-1499. [Link]
-
Duan, Z., et al. (2011). The pronounced effect of water activity on the positional selectivity of Novozym 435 during 1,3-diolein synthesis by esterification. Journal of the American Oil Chemists' Society, 88, 137-142. [Link]
-
Li, Y., et al. (2007). R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen. Chirality, 19(6), 477-483. [Link]
-
Skaljac, M., et al. (2015). High enantioselective Novozym 435-catalyzed esterification of (R,S)-flurbiprofen monitored with a chiral stationary phase. PubMed, [Link]
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Petersson, A. E. V., Adlercreutz, P., & Mattiasson, B. (2007). A water activity control system for enzymatic reactions in organic media. Biotechnology and Bioengineering, 97(2), 235-241. [Link]
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Tan, T., et al. (2009). Lipase‐catalyzed esterification of cinnamic acid and oleyl alcohol in organic solvent media. Journal of the Science of Food and Agriculture, 89(15), 2639-2644. [Link]
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Chaussard, N., Nikitine, C., & Fongarland, P. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. [Link]
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Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2380-2420. [Link]
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Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. RSC Publishing. [Link]
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ResearchGate. (n.d.). Kinetic parameters of immobilized TL lipase and the Novozym 435 ®... [Link]
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ResearchGate. (n.d.). Schematic representation of the Ping Pong Bi Bi mechanism for esterification of UCO. [Link]
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Valdebenito, F., et al. (2019). Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. PubMed. [Link]
-
FLORE. (2021). Analytical settings for in-flow biocatalytic reaction monitoring. [Link]
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Chowdhury, A., & Mitra, D. (2015). A kinetic study on the Novozyme 435‐catalyzed esterification of free fatty acids with octanol to produce octyl esters. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Optimized Synthesis of Lipase-Catalyzed Biodiesel by Novozym 435. [Link]
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Ortiz, C., et al. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?. ResearchGate. [Link]
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Briand, L. E., et al. (2010). Investigation of the causes of deactivation-degradation of the commercial biocatalyst Novozym (R) 435 in ethanol and ethanol-aqueous media. ResearchGate. [Link]
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Novozymes. (n.d.). Production of concentrated fish oils with Novozymes Lipozyme® 435. [Link]
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Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. [Link]
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ResearchGate. (n.d.). Schematic representation of the Ping-Pong Bi-Bi mechanism with... [Link]
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Gindri, D. M., et al. (2021). Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry, 12(6), 8271-8284. [Link]
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ResearchGate. (n.d.). Scheme of the Bi–Bi Ping-Pong reaction mechanism with inhibition by... [Link]
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ResearchGate. (n.d.). Reaction Monitoring (A) using novozyme 435, substances detected in the... [Link]
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Li, Y., et al. (2025). The correlation between the physicochemical properties of water-based deep eutectic solvents and catalytic activity of lipase Novozym 435. ResearchGate. [Link]
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Araujo, V. H. C., et al. (2024). Enzymatic glycerolysis of lignin with Novozym 435: Optimizing biocatalyst reuse for greater efficiency. ResearchGate. [Link]
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Salis, A., et al. (2007). Different enzyme requirements for the synthesis of biodiesel: Novozym 435 and Lipozyme TL IM. Bioresource Technology, 98(7), 1368-1375. [Link]
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SciELO. (n.d.). Successive cycles of utilization of novozym 435 in three different reaction systems. [Link]
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Grause, G., et al. (2016). An insight on acyl migration in solvent-free ethanolysis of model triglycerides using Novozym 435. PubMed. [Link]
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Technical Support Center: Decontamination Protocol for 2-Ethylhexyl 2-ethylhexanoate Spills
Welcome to the Technical Support Center for handling spills of 2-Ethylhexyl 2-ethylhexanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter accidental spills of this substance during their experiments. Our goal is to provide you with a comprehensive, scientifically-grounded protocol and troubleshooting advice to ensure a safe and effective cleanup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 7425-14-1) is an organic compound, specifically an ester, often used as an emollient in cosmetics and as a solvent and lubricant in various industrial applications.[1] While it has low acute toxicity, the primary health concern is that it is suspected of damaging the unborn child and may cause reproductive toxicity.[2][3] Therefore, it is crucial to handle this chemical with appropriate care and to be prepared for proper decontamination in the event of a spill.
Q2: I've just had a small spill of this compound. What are the immediate first steps?
A2: For a small, manageable spill, your immediate actions should be to:
-
Alert colleagues in the vicinity and restrict access to the spill area.
-
Ensure adequate ventilation by working in a fume hood or opening a window, if safe to do so. Avoid breathing in any vapors.[2]
-
Don the appropriate Personal Protective Equipment (PPE) , which is detailed in the protocol section of this guide.
-
Contain the spill to prevent it from spreading.
Q3: Is this compound flammable?
A3: this compound has a flashpoint of approximately 137.1°C, meaning it is not considered highly flammable at room temperature.[2] However, it is still important to remove all potential ignition sources from the spill area as a precautionary measure.[2]
Detailed Decontamination Protocol
This protocol provides a step-by-step methodology for the decontamination of a this compound spill. The causality behind each step is explained to ensure a thorough understanding of the process.
Step 1: Spill Assessment and Preparation
Before initiating cleanup, a quick and calm assessment of the spill is critical. This will determine if the spill can be managed by laboratory personnel or if it requires external emergency services.
-
Minor Spill: A spill of less than 1 liter that has not spread significantly and does not pose an immediate fire or respiratory hazard can be managed internally.
-
Major Spill: A spill of more than 1 liter, or any spill that is difficult to contain, presents a fire or inhalation hazard, or has resulted in personal injury, requires immediate evacuation and emergency response.
Workflow for Initial Spill Response:
Caption: A stepwise approach to troubleshooting and eliminating persistent odors after a spill.
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- Lab Detergent Chemicals | Thomas Scientific.
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Technical Support Center: Accurate Quantification of 2-Ethylhexyl 2-ethylhexanoate at Low Concentrations
Welcome to the technical support center for the analysis of 2-Ethylhexyl 2-ethylhexanoate. This resource is designed for researchers, scientists, and drug development professionals who require precise and accurate quantification of this compound, particularly at trace levels. Here, we address common challenges and provide in-depth, field-proven guidance in a direct question-and-answer format. Our focus is not just on how to perform the analysis, but why specific choices in methodology are critical for achieving trustworthy and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Method Selection & Initial Setup
Q1: What is the most suitable analytical technique for quantifying this compound at low concentrations (ppb or sub-ppb levels)?
A1: For trace-level quantification of a semi-volatile and relatively nonpolar compound like this compound (also known as octyl octanoate), Gas Chromatography coupled with Mass Spectrometry (GC-MS) is unequivocally the gold standard.
-
Expertise & Causality: The choice is driven by the compound's physicochemical properties. This compound has a boiling point that makes it amenable to volatilization in a GC inlet without degradation. The mass spectrometer provides unparalleled sensitivity and selectivity. Selectivity is crucial at low concentrations, where chemical noise and matrix interferences can obscure the analyte signal. By using the MS in Selected Ion Monitoring (SIM) mode , you can monitor for specific, characteristic ions of your target analyte, effectively filtering out background noise and enhancing the signal-to-noise ratio.[1][2]
-
Alternative Consideration (LC-MS): While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique, it is often less suitable for nonpolar, low-mass compounds like this ester. Ionization can be inefficient with standard techniques like Electrospray Ionization (ESI), which is more prone to severe matrix effects for such analytes.[3][4][5][6]
Q2: I'm setting up a new GC-MS method. What are the key mass fragments I should monitor for this compound in SIM mode?
A2: The fragmentation pattern of this compound in Electron Ionization (EI) MS is predictable. The molecular ion (M+) at m/z 256 is often weak or absent.[7][8] The most abundant and characteristic fragments arise from alpha-cleavages and rearrangements.
-
Authoritative Grounding: Based on standard mass spectral libraries, the key ions for quantification and confirmation are:
-
m/z 57, 85, 112, and 127 are characteristic fragment ions.[7]
-
m/z 127 often serves as a reliable quantifying ion due to its relative abundance and specificity.
-
m/z 57 and 85 are common alkyl fragments that can be used as confirming (qualifier) ions.
-
It is essential to acquire a full-scan mass spectrum of a neat standard to confirm these fragments on your specific instrument before building your SIM method.
Table 1: Recommended Ions for GC-MS (SIM) Analysis of this compound
| Ion (m/z) | Role | Typical Origin of Fragment |
| 127 | Quantifier | Cleavage of the ester bond with hydrogen rearrangement |
| 112 | Qualifier | Loss of the 2-ethylhexyl group |
| 85 | Qualifier | Alkyl fragment from the hexanoate chain |
| 57 | Qualifier | C4H9+ fragment, common in branched alkanes |
Sample Preparation & Extraction
Q3: My sample matrix is complex (e.g., a cream formulation, biological fluid, or polymer extract). What is the best way to extract the analyte and minimize matrix interference?
A3: Effective sample preparation is the most critical step for accurate low-level quantification. The goal is to isolate the analyte from interfering matrix components. For this compound, which is nonpolar, a multi-stage approach is often necessary.
-
Step 1: Initial Extraction.
-
For aqueous or semi-aqueous matrices (lotions, biological fluids), Liquid-Liquid Extraction (LLE) with a nonpolar solvent like hexane or dichloromethane is a robust starting point.[9]
-
For solid or oily matrices, a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or Solid-Phase Extraction (SPE) is highly recommended.[10][11]
-
-
Step 2: Cleanup (Crucial for Trace Analysis).
-
Solid-Phase Extraction (SPE): This is the most effective and selective cleanup method.[9][11] For a nonpolar analyte like this compound, a normal-phase sorbent (like silica or Florisil) can be used to retain polar interferences while the analyte elutes with a nonpolar solvent. Alternatively, a reverse-phase sorbent (like C18) can retain the analyte, which is then eluted with a stronger organic solvent after washing away polar contaminants.
-
Dispersive SPE (dSPE): Often used as the cleanup step in QuEChERS, dSPE with sorbents like C18 and Primary Secondary Amine (PSA) can effectively remove fatty acids, pigments, and other interferences.[11]
-
The diagram below outlines a typical SPE workflow for isolating a nonpolar analyte from a complex sample.
Q4: I am seeing significant variability in my results and suspect contamination. What are common sources of this compound contamination?
A4: This is a very common and critical issue. This compound is related to plasticizers and other common lab materials. Contamination can easily occur, leading to false positives or artificially high quantification.
-
Trustworthiness & Self-Validation: Every analytical run must include a reagent blank (all solvents and reagents used in sample prep, but no sample) and a matrix blank (a sample known to be free of the analyte). These are non-negotiable controls. If a peak appears in your blank, you have a contamination issue that must be resolved before proceeding.[12]
-
Common Contamination Sources:
-
Plastics: Avoid using plastic containers, pipette tips, or vial caps with plastic septa liners wherever possible. Phthalates and related esters can leach from these materials.[13] Use glass and PTFE-lined caps.
-
Solvents: Ensure all solvents are of the highest purity (e.g., "pesticide residue grade" or "GC-MS grade"). Run a solvent blank by injecting the pure solvent directly into the GC-MS.
-
Glassware: Do not assume glassware is clean. Wash thoroughly and perform a final rinse with high-purity solvent. Avoid using detergents that may contain esters.
-
Lab Environment: Personal care products (lotions, cosmetics) used by lab personnel can contain this or similar esters.[14] Ensure good laboratory hygiene.
-
Troubleshooting & Data Interpretation
Q5: My calibration curve is not linear at low concentrations, or my recovery is poor. What should I investigate?
A5: Non-linearity and poor recovery at trace levels often point to either matrix effects or analyte loss during sample preparation.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte in the MS source, leading to inaccurate quantification.[3][4][15]
-
Diagnosis: The best way to diagnose this is by comparing the slope of a calibration curve made in pure solvent to one made in a matrix-matched standard . To do this, use a blank sample extract and spike in your calibration standards after the extraction process. If the slopes differ significantly, you have a matrix effect.[6]
-
Solution:
-
Improve Cleanup: Revisit your sample preparation to better remove interferences.[11]
-
Use an Internal Standard (IS): The most robust solution is to use a stable isotope-labeled version of the analyte (e.g., this compound-d17). The IS is added at the very beginning of the sample preparation process and will experience the same extraction inefficiencies and matrix effects as the native analyte. By quantifying against the ratio of the analyte to the IS, these effects are cancelled out. If a labeled standard is unavailable, a structurally similar compound with similar chemical properties that is not present in the sample can be used.
-
-
-
Analyte Loss:
-
Adsorption: The analyte can adsorb to active sites in the GC inlet liner or on dirty glassware. Ensure you are using a deactivated inlet liner and that your system is clean.
-
Evaporation: During solvent evaporation steps to concentrate the sample, ensure the temperature is not too high, as this semi-volatile compound can be lost. Use a gentle stream of nitrogen.
-
Q6: I am analyzing for potential leachables from a pharmaceutical container closure system. How does this differ from a standard quantification experiment?
A6: This falls under the domain of Extractables and Leachables (E&L) testing , which has a specific regulatory context and requires a more comprehensive approach.[16][17]
-
Extractables Study: This is a "worst-case" scenario investigation where the material is exposed to aggressive solvents, elevated temperatures, and extended timeframes to generate a comprehensive profile of all potential migrants.[13][18] The goal here is often identification of unknowns as much as quantification.
-
Leachables Study: This study analyzes the final drug product after it has been in contact with the packaging under normal storage conditions to determine what has actually migrated into the product.[17][19]
-
Key Consideration - Analytical Evaluation Threshold (AET): For E&L studies, you must calculate an AET. This is the concentration threshold below which a leachable is considered to pose a negligible safety risk.[19] Your analytical method's Limit of Quantification (LOQ) must be below this AET. The validation of your method must demonstrate its fitness for this specific purpose, as guided by documents like the USP <1663> and <1664>.[16][20]
The logical workflow for an E&L investigation is shown below.
References
- Best practices for single-laboratory validation of chemical methods for trace elements in foods. Part I--background and general considerations.
- Q2(R2) Validation of Analytical Procedures.U.S.
- Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples.
- Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals.
- 2-Ethylhexyl 2-ethylhexano
- Sample Preparation for Fatty and Complex Food Matrices.
- How Are Trace Contaminants Measured In W
- How to valid
- Preparation of Ester Derivatives of Fatty Acids for Chrom
- Sample Prepar
- Occurrence of 2-ethylhexanoic acid in foods packed in glass jars.Food Additives & Contaminants, 21(8), 811–814.
- EXTRACTABLES AND LEACHABLES: - A COMPLEX ANALYSIS.Agilent Technologies.
- Matrix effect in bioanalysis: an overview.International Journal of Pharmaceutical and Phytopharmacological Research.
- Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
- Determination of 2-Ethylhexanoic Acid Impurity in Clavulan
- Preparation of Ester Derivatives of Fatty Acids for Chrom
- Assessment of matrix effect in quantit
- Matrix effects and selectivity issues in LC-MS-MS.
- Extractables and Leachables Testing.Intertek.
- Extractables and leachables.GE Healthcare Life Sciences (Cytiva).
- Detecting the Unknown With Extractables & Leachables Analysis.Drug Development and Delivery.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Extractables and Leachables study: protect your product
- Mass Spectrometry - Fragmentation P
- Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives.Shimadzu.
- Hexanoic acid, 2-ethyl-.NIST WebBook.
- A Simplified Determination of 2-Ethylhexanoic Acid in Clavulan
- This compound - Optional[MS (GC)] - Spectrum.SpectraBase.
- Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry.
- Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester.Analyst (RSC Publishing).
- 2-ethylhexanoic acid.MassBank.
- The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of...
- Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.Canada.ca.
- Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment.Australian Department of Health.
- 2-Ethylhexyl 2-ethylhexano
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Technical Support Center: Method Refinement for Detecting Metabolites of 2-Ethylhexyl 2-ethylhexanoate
Welcome to the technical support guide for the analytical determination of 2-Ethylhexyl 2-ethylhexanoate (EHEH) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the robust detection and quantification of these compounds.
Understanding the Metabolism of this compound
This compound (EHEH), a branched alkyl ester, undergoes metabolic transformation primarily through hydrolysis. This initial step is catalyzed by esterases, yielding 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[1][2] Given that 2-EHA is considered the more potent metabolite, it is often the primary target for analysis in toxicokinetic and exposure studies.[1][3]
Further metabolism of 2-EHA can occur via pathways such as β-oxidation, leading to the formation of secondary metabolites, including 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid.[4][5] The detection of these downstream metabolites can provide a more comprehensive profile of EHEH exposure and metabolism.
Below is a diagram illustrating the primary metabolic pathway of EHEH.
Caption: Metabolic pathway of this compound (EHEH).
Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the analysis of EHEH metabolites.
Sample Preparation
Q1: What is the most critical step in preparing urine samples for LC-MS/MS analysis of EHEH metabolites?
A1: The enzymatic deconjugation of glucuronidated metabolites is a critical step.[6][7] In vivo, metabolites like 2-EHA are often conjugated with glucuronic acid to increase their water solubility for excretion. Failure to efficiently cleave this bond with β-glucuronidase will lead to an underestimation of the total metabolite concentration. It is essential to optimize incubation time, temperature, and pH for the enzyme to ensure complete hydrolysis. Monitoring the deconjugation efficiency, for instance by using a standard like 4-methyl umbelliferyl glucuronide, is a good practice.[7]
Q2: Why is derivatization necessary for the GC-MS analysis of 2-EHA and its metabolites?
A2: Derivatization is crucial for several reasons. Firstly, it increases the volatility of the acidic metabolites, which is essential for their passage through the gas chromatograph. Secondly, it improves the thermal stability of the analytes, preventing their degradation at the high temperatures of the GC inlet and column. Common derivatizing agents include those that form pentafluorobenzyl (PFB) esters or tert-butyldimethylsilyl (TBDMS) derivatives.[5][8] These derivatives also enhance the sensitivity of detection, particularly when using an electron capture detector (ECD) or for achieving better fragmentation patterns in mass spectrometry.[8]
Chromatography & Detection
Q3: I am observing significant peak tailing for 2-EHA on my reverse-phase LC column. What could be the cause and how can I fix it?
A3: Peak tailing for acidic compounds like 2-EHA in reverse-phase HPLC is often due to secondary interactions with active sites on the silica-based column packing, particularly residual silanols. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., using formic or phosphoric acid) to keep the carboxylic acid group of 2-EHA in its protonated, less polar form.[9] This will minimize ionic interactions with the stationary phase.
-
Column Choice: Utilize a column with low silanol activity or an end-capped column specifically designed for the analysis of acidic compounds.[9]
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
Q4: My sensitivity for EHEH metabolites is low in both GC-MS and LC-MS/MS. What are some general strategies to improve it?
A4: Low sensitivity can stem from various factors. Here are some platform-independent and specific strategies:
-
Sample Preparation: Optimize your extraction procedure to maximize recovery and pre-concentrate your sample. Solid-phase extraction (SPE) can be a valuable tool for both cleanup and concentration.[10][11]
-
Ionization Source (LC-MS/MS): Ensure the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for your specific analytes. Electrospray ionization (ESI) in negative mode is typically more sensitive for acidic compounds like 2-EHA.
-
Collision Energy (LC-MS/MS & GC-MS): Optimize the collision energy for each specific metabolite transition in Multiple Reaction Monitoring (MRM) mode to achieve the best fragmentation and signal intensity.
-
Derivatization (GC-MS): As mentioned, using a derivatizing agent that enhances ionization efficiency can significantly boost your signal.
Matrix Effects
Q5: What are matrix effects, and how can I assess and mitigate them in my bioanalytical method?
A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the biological matrix (e.g., salts, phospholipids).[12][13][14] This can lead to inaccurate and imprecise quantification.
-
Assessment: A common method to assess matrix effects is the post-extraction spike analysis.[14] You compare the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a pure solvent.
-
Mitigation:
-
Improved Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[11][15]
-
Chromatographic Separation: Modify your HPLC or GC method to chromatographically separate your analytes from the matrix components causing the interference.[13]
-
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus providing a reliable basis for quantification.[6][12]
-
Troubleshooting Guides
Guide 1: LC-MS/MS Method for 2-EHA and its Oxidative Metabolites in Urine
This guide provides a step-by-step workflow and troubleshooting for common issues.
Experimental Workflow
Caption: LC-MS/MS workflow for EHEH metabolite analysis in urine.
Troubleshooting Common LC-MS/MS Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low/No Analyte Signal | Incomplete deconjugation. | Optimize β-glucuronidase incubation conditions (pH, temp, time).[6] |
| Poor extraction recovery. | Evaluate different protein precipitation solvents or consider SPE. | |
| Suboptimal ionization parameters. | Tune ESI source parameters for each metabolite. | |
| High Background Noise | Matrix interference. | Improve sample cleanup; use a divert valve to direct early eluting salts and late eluting components to waste. |
| Contaminated mobile phase or LC system. | Prepare fresh mobile phase; flush the LC system. | |
| Poor Peak Shape (Fronting/Tailing) | Inappropriate mobile phase pH. | Adjust mobile phase pH to ensure 2-EHA is fully protonated.[9] |
| Column degradation. | Replace the analytical column. | |
| Sample solvent incompatible with mobile phase. | Reconstitute the final extract in the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Air bubbles in the pump. | Degas the mobile phase and prime the pumps. | |
| Leak in the LC system. | Check all fittings for leaks. |
Guide 2: GC-MS Method for 2-EHA in Biological Matrices
This guide outlines a typical workflow and solutions for common GC-MS problems.
Experimental Workflow
Caption: GC-MS workflow for 2-EHA analysis.
Troubleshooting Common GC-MS Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No/Low Derivatized Product | Presence of water in the reaction mixture. | Ensure the extract is completely dry before adding the derivatizing agent. |
| Incomplete reaction. | Optimize derivatization temperature and time.[4][5] | |
| Degradation of derivatizing agent. | Use a fresh vial of the derivatizing agent. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank; clean the injection port liner and syringe. |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | |
| Active Sites in Inlet/Column | Adsorption of acidic analytes. | Deactivate the inlet liner with a silylating agent; use a properly deactivated column. |
| Poor Mass Spectral Quality | Contamination in the ion source. | Clean the ion source. |
| Air leak in the MS. | Check for leaks in the vacuum system. |
Quantitative Data Summary
The following table provides typical mass spectrometry parameters for the analysis of key EHEH metabolites. These should be optimized for your specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 2-Ethylhexanoic Acid (2-EHA) | 143.1 | 99.1 | ESI- |
| 2-Ethyl-3-hydroxyhexanoic acid | 173.1 | 127.1 | ESI- |
| 2-Ethyl-3-oxohexanoic acid | 171.1 | 127.1 | ESI- |
| Note: m/z values are for the deprotonated molecules [M-H]⁻. These are representative values and may vary based on the specific adducts formed. |
References
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Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. (n.d.). Canada.ca. Retrieved from [Link]
- Dirven, H. A., van den Broek, P. H., & Jongeneelen, F. J. (1995). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry.
- Knepper, T. P., & Angerer, J. (2001). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry.
- Johnson, W., Jr. (2002). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 21 Suppl 2, 1-23.
- Kröger, S. (1989). Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester. The Analyst, 114(12), 1647-1648.
- Bury, D., Brüning, T., & Koch, H. M. (2019). Determination of metabolites of the UV filter 2-ethylhexyl salicylate in human urine by online-SPE-LC-MS/MS.
- Final Report on the Safety Assessment of Cetearyl Ethylhexanoate. (2013). International Journal of Toxicology, 32(4_suppl), 41S-60S.
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SIELC Technologies. (n.d.). Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2018). 2,4-D 2-EHE (PC 030001/030019/030063) MRIDs 50454301/50454302.
- Pietrogrande, M. C., Basaglia, G., & Bignozzi, M. C. (2003). Gas chromatography-mass spectrometry analysis of di(2-ethylhexyl) phthalate and its metabolites in hepatic microsomal incubations.
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PubChem. (n.d.). 2-Ethylhexanoic acid. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (HMDB0031230). Retrieved from [Link]
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
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- Prasain, J. (2021). Sample preparation in metabolomics.
- Sargazi, S., et al. (2017). One-step in-syringe dispersive liquid–liquid microextraction and GC-FID determination of trace amounts of di(2-ethylhexyl) phthalate and its metabolite in human urine samples. Journal of Analytical Chemistry, 72(1), 89-95.
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LabXchange. (n.d.). Harvard University. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Emollient Skin Penetration: 2-Ethylhexyl 2-Ethylhexanoate in Focus
For researchers and formulation scientists in the pharmaceutical and cosmetic industries, the selection of an emollient extends beyond sensory aesthetics; it is a critical decision that profoundly impacts the delivery and efficacy of active ingredients. This guide provides an in-depth comparison of 2-ethylhexyl 2-ethylhexanoate against other widely used emollients—isopropyl myristate, octyldodecanol, and caprylic/capric triglyceride—with a specific focus on their skin penetration characteristics. By examining their physicochemical properties and the mechanisms governing their interaction with the stratum corneum, we can elucidate the nuanced differences that dictate their performance as vehicles and penetration enhancers.
The central thesis of this guide is that an emollient's ability to permeate the skin is not a monolithic property but rather a complex interplay of molecular size, polarity, and viscosity. Understanding these relationships is paramount for the rational design of topical delivery systems. This document is structured to provide not only a comparative analysis of existing data but also a robust experimental framework for generating new, comparative datasets.
The Role of Physicochemical Properties in Skin Penetration
The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to exogenous substances. For an emollient to penetrate this lipid-rich matrix, its physicochemical properties must be conducive to partitioning into and diffusing through this complex environment. The primary route for most cosmetic ingredients is the intercellular pathway, a tortuous route through the lipid lamellae surrounding the corneocytes.[1]
Key properties influencing this process include:
-
Molecular Weight (MW): Generally, molecules with a lower molecular weight (<500 Da) exhibit better penetration.[2] Larger molecules diffuse more slowly through the dense lipid matrix of the stratum corneum.
-
Polarity: The stratum corneum is predominantly lipophilic. Therefore, emollients with a higher degree of lipophilicity (and lower polarity) tend to partition more effectively into this layer. However, a certain degree of polarity can be beneficial for interacting with the polar head groups of the lipids in the stratum corneum.
-
Viscosity: Lower viscosity emollients tend to spread more easily and may penetrate more readily into the superficial layers of the stratum corneum.[3]
The following table summarizes the key physicochemical properties of the emollients under review.
| Property | This compound | Isopropyl Myristate | Octyldodecanol | Caprylic/Capric Triglyceride |
| Molecular Weight ( g/mol ) | 256.42[4] | 270.45 | 298.56 | ~500 |
| Chemical Structure | Branched-chain ester | Straight-chain ester with a branched alcohol | Branched-chain fatty alcohol | Triglyceride of medium-chain fatty acids |
| Polarity | Low to Medium | Medium | Medium | Medium to High |
| Viscosity (mPa·s at 20°C) | ~5-10 | ~5-7 | ~50-60 | ~25-35 |
| Key Structural Features | Two branched alkyl chains | Straight fatty acid chain, isopropyl group | Long, branched alkyl chain | Glycerol backbone with C8 and C10 fatty acids |
Based on these properties, we can begin to draw inferences about their relative penetration potentials. This compound and isopropyl myristate, with their lower molecular weights and viscosities, are expected to exhibit more rapid initial penetration into the superficial stratum corneum compared to the larger and more viscous octyldodecanol and caprylic/capric triglyceride. The branched structure of this compound may also influence its interaction with the lipid lamellae, potentially creating greater disruption and enhancing its own penetration as well as that of other molecules.
Mechanisms of Emollient-Induced Skin Penetration Enhancement
Emollients can enhance the penetration of active pharmaceutical ingredients (APIs) through several mechanisms, which are often related to their own ability to interact with and modify the stratum corneum. These mechanisms include:
-
Disruption of Lipid Lamellae: Emollients can insert themselves into the highly ordered lipid bilayers of the stratum corneum, increasing their fluidity and creating more permeable pathways for diffusion.[3]
-
Increased Solubilization: Emollients can act as solvents for APIs within the formulation, increasing the thermodynamic activity and driving force for partitioning into the skin.
-
Hydration: By forming an occlusive layer on the skin surface, emollients can reduce transepidermal water loss (TEWL), leading to increased hydration of the stratum corneum. A more hydrated stratum corneum is generally more permeable to many substances.
The choice of emollient can therefore be tailored to the properties of the API and the desired delivery profile. For instance, a highly lipophilic emollient like this compound may be an excellent choice for enhancing the penetration of a lipophilic API by fluidizing the lipid bilayers.
Experimental Workflow for Comparative Skin Penetration Analysis
To generate robust, comparative data on the skin penetration of different emollients, a well-controlled in vitro study using Franz diffusion cells is the gold standard.[5][6] This methodology allows for the quantitative assessment of permeation through excised human or animal skin.
Caption: Experimental workflow for a comparative in vitro skin penetration study using Franz diffusion cells.
Detailed Experimental Protocol
Objective: To quantitatively compare the skin penetration of this compound, isopropyl myristate, octyldodecanol, and caprylic/capric triglyceride using an in vitro Franz diffusion cell model.
Materials:
-
Vertical Franz diffusion cells (with appropriate orifice diameter and receptor volume)
-
Full-thickness porcine ear skin (as a surrogate for human skin)
-
Dermatome
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Test emollients: this compound, isopropyl myristate, octyldodecanol, caprylic/capric triglyceride (high purity grade)
-
Positive displacement pipette
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry or Liquid Chromatography-Mass Spectrometry)
Methodology:
-
Skin Preparation: a. Excise full-thickness skin from fresh porcine ears. b. Carefully remove any subcutaneous fat and connective tissue. c. Use a dermatome to obtain skin sections of a consistent thickness (e.g., 500 ± 50 µm). d. Cut the dermatomed skin into discs of a suitable size to fit the Franz diffusion cells. e. Visually inspect the skin discs for any imperfections and discard any damaged sections.
-
Franz Diffusion Cell Setup: a. Mount the prepared skin discs between the donor and receptor chambers of the Franz cells, with the stratum corneum side facing the donor compartment. b. Fill the receptor chambers with pre-warmed (32 ± 1 °C) receptor solution, ensuring no air bubbles are trapped beneath the skin. c. Allow the system to equilibrate for at least 30 minutes. The temperature of the water jacket should be maintained to ensure the skin surface temperature is approximately 32 °C.
-
Dosing: a. Apply a finite dose of each emollient (e.g., 10 µL/cm²) to the surface of the skin in the donor chamber. b. Ensure even distribution of the emollient over the skin surface.
-
Sampling: a. At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm. b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: a. Analyze the collected samples to determine the concentration of the permeated emollient using a validated analytical method (e.g., GC-MS or LC-MS).
-
Data Analysis: a. Calculate the cumulative amount of each emollient permeated per unit area (µg/cm²) at each time point, correcting for sample replacement. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. d. Calculate the permeability coefficient (Kp) for each emollient.
Comparative Data Summary and Interpretation
| Emollient | Expected Penetration Profile | Supporting Rationale |
| This compound | Moderate to High | Low molecular weight and viscosity suggest good initial penetration. The branched structure may enhance disruption of the lipid lamellae. |
| Isopropyl Myristate | High | Low molecular weight and viscosity, coupled with its known ability to fluidize the stratum corneum lipids, indicate rapid and significant penetration. |
| Octyldodecanol | Moderate | Higher molecular weight and viscosity compared to the esters may slow down the rate of penetration. However, as a fatty alcohol, it can still effectively integrate into and disrupt the lipid bilayers.[3] |
| Caprylic/Capric Triglyceride | Low to Moderate | Larger molecular size and triglyceride structure likely result in slower penetration compared to the smaller esters and fatty alcohol. It is known to form a protective film on the skin, suggesting a greater proportion may remain in the superficial layers. |
It is crucial to note that these are inferred profiles based on physicochemical properties and known mechanisms of action. The experimental protocol provided above is designed to generate the quantitative data needed for a definitive comparison.
Concluding Remarks for the Formulation Scientist
The selection of an emollient is a strategic decision in the development of effective topical and transdermal products. This compound presents a compelling option with a balance of properties that suggest moderate to high skin penetration. Its branched structure is a key feature that may offer advantages in disrupting the stratum corneum lipids, potentially enhancing the delivery of co-formulated active ingredients.
Compared to isopropyl myristate, it may offer a slightly different sensory profile while likely exhibiting a comparable, though potentially slightly lower, penetration rate. In contrast to the larger and more viscous octyldodecanol and caprylic/capric triglyceride, this compound is expected to penetrate more readily into the deeper layers of the stratum corneum.
Ultimately, the optimal choice of emollient will depend on the specific goals of the formulation, including the desired sensory experience, the physicochemical properties of the active ingredient, and the target skin depth for delivery. The experimental framework provided in this guide offers a clear and reliable path for generating the necessary data to make an informed and evidence-based decision.
Visualization of Emollient-Skin Interaction
Caption: Interplay of emollient properties and skin barrier characteristics influencing penetration.
References
- BenchChem. (2025).
- Benchchem. (2025).
- Kakubari, I., et al. (2006).
- Xeno organic skincare. (2024). Caprylic/Capric Triglyceride: stärkendes Hautidentisches Öl.
- doc berger effect. (2024). CAPRYLIC/CAPRIC TRIGLYCERIDES.
- Patsnap Eureka. (2024). Dive Into The Versatile World Of Caprylic/Capric Triglyceride.
- Request PDF. (n.d.). The Influence of Emollients on Dermal and Transdermal Drug Delivery.
- PubChem. (n.d.).
- Clinikally. (2023). Unlocking the Benefits of Caprylic Triglyceride for Your Skin.
- Canada.ca. (n.d.).
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- Amended Safety Assessment of Alkyl Ethylhexano
- Human health tier II assessment. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.
- ResearchGate. (n.d.). Schematic illustration of Franz diffusion cell experimental setup.
- Canada.ca. (2018). Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester.
- SpecialChem. (2022). Octyldodecanol (Solvent) - Cosmetic Ingredient INCI.
- The Chemistry Behind Isopropyl Myristate: A Deep Dive for Cosmetic Scientists. (n.d.).
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A Comparative Guide to the Toxicity of Alkyl Ethylhexanoates for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicological profiles of various alkyl ethylhexanoates. Synthesizing data from regulatory assessments and peer-reviewed literature, we will explore the structure-activity relationships, mechanisms of toxicity, and the standardized methodologies used to evaluate the safety of these widely used esters. Our focus is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed for informed decision-making in formulation and safety assessment.
Introduction: The Chemical Landscape of Alkyl Ethylhexanoates
Alkyl ethylhexanoates are a class of esters formed from 2-ethylhexanoic acid and various alcohols. They are primarily utilized in the cosmetics industry as skin-conditioning agents and emollients due to their favorable sensory properties and solubility characteristics.[1] The safety of these ingredients is paramount, particularly given their widespread use in leave-on and rinse-off consumer products, with some formulations containing concentrations as high as 77.3%.[1]
The core toxicological consideration for this class of compounds revolves around two key areas: direct local effects on the skin, such as irritation, and the systemic effects of their metabolic byproducts. Understanding the balance between these potential hazards is crucial for safe formulation.
Core Toxicological Mechanisms
The toxicity profile of alkyl ethylhexanoates is intrinsically linked to their metabolism. Upon dermal absorption or ingestion, these esters are subject to enzymatic hydrolysis, breaking down into their constituent parts: 2-ethylhexanoic acid (2-EHA) and the corresponding alcohol.[2] This metabolic cleavage is the central event governing the potential for systemic toxicity.
2.1 Dermal Irritation
A primary concern for topically applied alkyl ethylhexanoates is their potential to cause skin irritation.[2][3] This is a local, reversible inflammatory response. The degree of irritation is dependent on the specific alkyl chain length, the concentration of the ingredient, and the biological model used for testing. For instance, undiluted cetyl ethylhexanoate (a C16 alkyl chain ester) was found to be severely irritating to rabbit skin but only mildly irritating to rat skin and non-irritating to the skin of miniature swine, highlighting species-specific differences. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that these ingredients are safe for use in cosmetics when formulated to be non-irritating.[1][4]
2.2 Systemic Toxicity and the Role of 2-Ethylhexanoic Acid
While the parent esters generally exhibit low acute systemic toxicity, the metabolite 2-EHA is a known developmental and liver toxicant at high oral doses in rodent studies.
The proposed mechanism for 2-EHA's developmental toxicity is a cascade of effects initiated by maternal liver toxicity. High concentrations of 2-EHA induce the production of metallothionein in the liver, a protein that binds to metals. This leads to the sequestration of zinc, creating a transient zinc deficiency in the developing embryo, which ultimately results in developmental abnormalities.
However, the Panel found that results of testing with di-2-ethylhexyl phthalate (DEHT, a 2-ethylhexanoic acid precursor used as a model for exposure without liver toxicity, etc.) suggested that the process of metabolic conversion results in a time course that allows clearance of 2-ethylhexanoic acid at rates such that levels cannot attain toxicological significance. For cosmetic applications, the slow rate of dermal absorption and subsequent metabolism is believed to prevent 2-EHA from reaching concentrations sufficient to trigger this toxic cascade.
Caption: Metabolic hydrolysis of alkyl ethylhexanoates.
Caption: Cascade of 2-EHA-induced developmental toxicity.
Comparative Toxicity Data Summary
The following table summarizes available acute toxicity and irritation data for several common alkyl ethylhexanoates. It is important to note the general lack of genotoxicity and carcinogenicity data for most of these specific esters; however, their hydrolysis products, 2-EHA and 2-ethylhexanol, are not considered genotoxic.[2]
| Ingredient | Acute Oral LD50 (rat) | Acute Dermal LD50 | Skin Irritation Profile |
| Ethylhexyl Ethylhexanoate | >2000 mg/kg bw[2] | >2000 mg/kg bw (rabbit)[2] | Considered a potential irritant based on the group assessment.[2] |
| Cetyl Ethylhexanoate | >2000 mg/kg bw[3] | No data available | Severely irritating to rabbit skin; mildly irritating to rat skin; produced mild irritation in a human patch test. |
| C12-15 Alkyl Ethylhexanoate | >5000 mg/kg bw[3] | >2000 mg/kg bw (rat)[3] | Grouped with other alkyl ethylhexanoates with a concern for potential irritation.[3] |
| Cetearyl Ethylhexanoate | No significant toxicity reported. | No significant toxicity reported. | Formulations containing this ingredient generally did not produce skin irritation.[3] Not a sensitizer or phototoxic. |
| Methyl 2-Ethylhexanoate | No data available | No data available | Classified as causing skin irritation (GHS).[5] |
| Ethyl Hexanoate | No data available | No data available | Skin contact may cause inflammation; not expected to be phototoxic.[6][7] |
Structure-Activity Relationships (SAR)
For the alkyl ethylhexanoate class, the primary driver of systemic toxicity is not the parent molecule but its hydrolysis to 2-EHA. Therefore, the structure-activity relationship is less about the direct toxicity of the ester and more about the rate of skin penetration and subsequent metabolism.
-
Alkyl Chain Length: Generally, increasing the alkyl chain length increases the lipophilicity and molecular weight of the ester. This can decrease the rate of penetration through the stratum corneum, potentially leading to a slower, more sustained release of 2-EHA. This slower metabolic conversion rate is a key factor in why these compounds are considered safe in cosmetic use, as it prevents the rapid accumulation of 2-EHA to toxic levels.
-
Branching: The "ethylhexanoate" moiety itself contains branching. In other classes of chemicals, branching in the alkyl chain can influence metabolic pathways and toxicity.[8] For this group, the consistent 2-ethylhexanoate structure means the primary variable is the alcohol-derived alkyl chain.
Key Experimental Protocols
To ensure consumer safety and meet regulatory requirements, the toxicological profiles of ingredients like alkyl ethylhexanoates are evaluated using standardized, validated testing methods. The global trend is a shift towards in vitro (non-animal) methods.
5.1 Protocol: In Vitro Skin Irritation (OECD Test Guideline 439)
This guideline describes a validated method using Reconstructed Human Epidermis (RhE) models, which are 3D tissue cultures that mimic the properties of human skin.[9][10] This test is a cornerstone for determining skin irritation potential without the use of animals.[9][11]
Methodology Steps:
-
Tissue Equilibration: Commercially available RhE tissue models are received and equilibrated in maintenance medium in 6-well plates.
-
Test Substance Application: A precise amount (e.g., 25 µL liquid or 25 mg solid) of the test alkyl ethylhexanoate is applied directly to the surface of the RhE tissue. A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Exposure Period: The tissues are exposed to the test substance for a defined period, typically 60 minutes.[12]
-
Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and transferred to fresh medium. They are then incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.
-
Viability Assessment (MTT Assay): Tissue viability is quantified using the MTT colorimetric assay. Tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate.
-
Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured with a spectrophotometer (typically at 570 nm).
-
Classification: The viability of the test substance-treated tissue is calculated as a percentage of the negative control.
Caption: Workflow for the OECD TG 439 skin irritation test.
5.2 Protocol: General In Vitro Cytotoxicity (MTT Assay)
Beyond skin irritation, general cytotoxicity can be assessed on monolayer cell cultures (e.g., human dermal fibroblasts, keratinocytes) to determine a substance's intrinsic ability to cause cell death.[13][14]
Methodology Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the alkyl ethylhexanoate for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a plate reader.
-
Analysis: Plot the absorbance against the compound concentration and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion
The toxicological assessment of alkyl ethylhexanoates reveals a favorable safety profile for their intended use in cosmetic formulations. The primary hazard identified is local skin irritation, a risk that can be effectively managed by controlling the concentration in the final product. Systemic toxicity concerns are largely mitigated by the pharmacokinetics of dermal application. While the common metabolite, 2-ethylhexanoic acid, is a known developmental toxicant at high doses, the slow absorption and metabolic conversion of the parent esters prevent it from reaching levels of toxicological significance. Standardized in vitro assays, such as the OECD TG 439, provide robust, animal-free methods for confirming the low irritation potential of finished formulations.
References
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A Senior Application Scientist's Guide to High-Performance Alternatives for 2-Ethylhexyl 2-ethylhexanoate in Cosmetic Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethylhexyl 2-ethylhexanoate, a widely utilized emollient ester, has long been a staple in cosmetic formulations for its characteristic skin feel and functional properties. However, evolving regulatory landscapes and a growing focus on ingredient safety have prompted the cosmetic science community to seek high-performance alternatives. This guide provides an in-depth comparison of viable substitutes, focusing on their sensory profiles, functional benefits, and impact on formulation stability. We present objective, data-driven insights and detailed experimental protocols to empower formulators to make informed decisions, ensuring product efficacy, safety, and consumer acceptance.
The Incumbent Emollient: Understanding this compound
This compound (CAS 7425-14-1) is the ester of 2-ethylhexanol and 2-ethylhexanoic acid. In cosmetics, it functions primarily as a skin-conditioning agent and emollient, but also as a plasticizer, fragrance ingredient, and solvent.[1][2] Its popularity stems from its ability to impart a non-greasy, soft after-feel, making it suitable for a wide range of products from lotions and creams to sunscreens and color cosmetics.[1]
The primary driver for seeking alternatives is rooted in regulatory and safety considerations. In some jurisdictions, this compound has come under scrutiny due to its classification as a Category 2 reprotoxic substance by the European Commission, leading to its prohibition in cosmetics in the EU unless deemed safe by the Scientific Committee on Consumer Safety (SCCS).[3] Similarly, Canadian authorities have concluded that the substance is harmful to human health at assessed exposure levels from certain cosmetics, prompting risk management actions and its proposed addition to the Cosmetic Ingredient Hotlist.[3][4] These developments, coupled with the potential for the ingredient to hydrolyze into 2-ethylhexanoic acid—a known developmental toxicant in high-dose rodent studies—underscore the scientific and commercial imperative to identify and validate suitable replacements.[5][6]
A Comparative Analysis of Viable Alternatives
The selection of an alternative emollient is a multi-factorial process. The ideal candidate should not only replicate the desired sensory profile but also offer equivalent or superior performance in terms of moisturization, pigment dispersion, and sunscreen solvency, all while maintaining formulation stability and meeting stringent safety standards. We have identified four leading classes of esters as promising alternatives.
Candidate Profiles
-
C12-15 Alkyl Benzoate: This is a versatile, low-molecular-weight ester of benzoic acid and C12-15 alcohols.[7][8] It is highly valued for imparting a silky, lightly conditioning, and non-oily finish.[7][9] Its occlusive properties help the skin retain moisture.[7][10] A key advantage is its excellent solubility, which is particularly beneficial in sun care formulations for dispersing and stabilizing UV filters.[8][10][11]
-
Dicaprylyl Carbonate: A diester of carbonic acid and caprylic alcohol, this ingredient is a fast-spreading, dry emollient.[12] It is renowned for leaving a dry, velvety feel on the skin, making it an excellent alternative to silicones.[12][13] Its ability to produce low-viscosity, sprayable emulsions and its compatibility with a wide range of cosmetic ingredients make it a modern, elegant choice for lightweight formulations.[12][14]
-
Propylheptyl Caprylate: This synthetic ester is a fast-spreading emollient that delivers a soft, moisturizing, and luxurious feel.[15] Beyond its sensory benefits, it functions as a solvent, dispersing agent, and emulsion stabilizer.[15] It has outstanding solubilizing capabilities for crystalline UV filters and pigments, making it highly suitable for sun care and decorative cosmetics.[16]
-
Neopentyl Glycol Diheptanoate: This is a light, non-oily emollient ester known for providing sensory properties similar to volatile silicones like cyclomethicone D5.[17][18] It offers a silky, smooth finish, enhances spreadability, and reduces tackiness in formulations.[17][19] It is an effective solvent for organic UV absorbers and fragrances, preventing recrystallization and ensuring product homogeneity.[17]
Quantitative & Qualitative Data Summary
The following table summarizes the key performance characteristics of the selected alternatives, providing a framework for direct comparison.
| Property | This compound (Baseline) | C12-15 Alkyl Benzoate | Dicaprylyl Carbonate | Propylheptyl Caprylate | Neopentyl Glycol Diheptanoate |
| INCI Name | Ethylhexyl Ethylhexanoate | C12-15 Alkyl Benzoate | Dicaprylyl Carbonate | Propylheptyl Caprylate | Neopentyl Glycol Diheptanoate |
| Feel/After-feel | Soft, non-greasy | Silky, cushiony, non-oily[7][9] | Dry, velvety, light[12][20] | Soft, moisturizing, silky[15] | Silky, smooth, non-oily[17][18] |
| Spreading | Medium to Fast | Medium | Fast[12][14] | Fast[15] | High |
| Key Functions | Emollient, Solvent[1] | Emollient, Texture Enhancer, Dispersing Agent[7][10] | Emollient, Solvent[14][21] | Emollient, Solvent, Dispersing Agent[15][16] | Emollient, Film Former, Slip Agent[18] |
| Solvency | Good | Excellent for UV filters[8][10] | Good for UV filters & pigments[14] | Excellent for UV filters & pigments[16] | Excellent for UV filters & fragrances |
| Occlusivity | Moderate | Moderate (forms protective barrier)[10] | Low (non-occlusive) | Moderate (prevents water loss) | Low (non-occlusive, forms protective layer)[17] |
| Regulatory Status | Restricted in some regions[3] | Generally considered safe[7][9] | Deemed safe for use[14][21] | Deemed safe for use[15] | Deemed safe for use[22] |
Experimental Validation Protocols
To ensure a successful substitution, rigorous testing is paramount. The following protocols provide a self-validating system to objectively assess the performance of alternative emollients within your specific formulation chassis.
Sensory Profile Analysis
Causality: Sensory analysis is critical because the primary function of an emollient is to modify the feel of a product on the skin. This protocol uses a trained panel to quantify subjective attributes, translating consumer perception into actionable data.
Methodology:
-
Panelist Selection & Training: Select a panel of 10-15 individuals trained in sensory evaluation of topical products. Training should standardize the understanding and scoring of key attributes.
-
Sample Preparation: Prepare simple oil-in-water emulsions where the only variable is the emollient, used at a standard concentration (e.g., 5% w/w). Include the baseline formulation with this compound as a control. Samples must be blinded and randomized.
-
Application Protocol: Panelists will cleanse their forearms and allow them to equilibrate for 15 minutes in a controlled environment (21°C, 50% RH). A precise amount (e.g., 2 mg/cm²) of each test formulation is applied to a designated area.
-
Evaluation: Panelists will evaluate the following attributes on a 10-point scale at specified time points:
-
During Application: Spreadability, Initial Absorption.
-
Immediately After (t=0): Gloss, Stickiness, Greasiness.
-
After 5 Minutes (t=5): Residual Film, Softness, Smoothness, Overall Skin Feel.
-
-
Data Analysis: Use statistical methods like Analysis of Variance (ANOVA) to determine significant differences between the alternatives and the control.[23] Principal Component Analysis (PCA) can be used to visualize the relationships between emollients and sensory attributes.[23]
Conclusion and Future Outlook
The transition away from this compound does not necessitate a compromise in product performance or aesthetics. Emollients such as C12-15 Alkyl Benzoate, Dicaprylyl Carbonate, Propylheptyl Caprylate, and Neopentyl Glycol Diheptanoate offer a diverse palette of sensory experiences and functional benefits. C12-15 Alkyl Benzoate stands out for its sunscreen solvency and classic cushioned feel. Dicaprylyl Carbonate provides a modern, dry, silicone-like elegance. Propylheptyl Caprylate offers a luxurious, soft feel with excellent dispersing properties. Neopentyl Glycol Diheptanoate delivers a lightweight, silky slip ideal for sophisticated textures.
The ultimate selection depends on the specific application, desired sensory profile, and formulation chassis. By employing the rigorous, multi-faceted validation protocols detailed in this guide—encompassing sensory, instrumental, and stability testing—formulators can confidently select and implement superior alternatives, ensuring the creation of safe, stable, and sensorially pleasing cosmetic products that meet both regulatory requirements and consumer expectations.
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Paula's Choice. (n.d.). What is Propylheptyl Caprylate?[Link]
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Aseschem. (2022). C12 C15 Alkyl Benzoate - Emollient - Ingredient for Cosmetic Products. [Link]
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Cosmetic Ingredients Guide. (n.d.). Dicaprylyl carbonate. [Link]
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Jiuan Chemical. (n.d.). What is Neopentyl Glycol Diheptanoate in Cosmetics?[Link]
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Lesielle. (n.d.). C12-15 Alkyl benzoate in skincare, What is?[Link]
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Cosmetics Info. (n.d.). C12-15 Alkyl Benzoate. [Link]
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Olive Tree People. (n.d.). Dicaprylyl Carbonate. [Link]
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Ataman Kimya. (n.d.). PROPYLHEPTYL CAPRYLATE. [Link]
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Ataman Kimya. (n.d.). NEOPENTYL GLYCOL DIHEPTANOATE. [Link]
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SkinEthix. (n.d.). Propylheptyl Caprylate | Reviews: Benefits, Concerns, Sourcing & Skin Suitability. [Link]
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UL Prospector. (n.d.). Neopentyl Glycol Diheptanoate (Cosmetic Quality) by OXEA Corporation. [Link]
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INCI.Beauty. (2025). PROPYLHEPTYL CAPRYLATE: Doctor's Opinion, Benefits & Dangers. [Link]
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ECSA Group. (2025). Dicaprylyl Carbonate: High-Performance Emollient for Technical Cosmetics. [Link]
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Validating GC-MS method for 2-Ethylhexyl 2-ethylhexanoate trace analysis
An In-Depth Technical Guide to the Validation of a GC-MS Method for 2-Ethylhexyl 2-ethylhexanoate Trace Analysis
This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of this compound. As a semi-volatile organic compound, this compound is used in cosmetics and can be a potential extractable or leachable from plastic packaging materials into pharmaceutical products.[1][2][3][4][5][6] Its detection at trace levels is critical for ensuring product safety and regulatory compliance.
This document moves beyond a simple checklist of procedures. It delves into the causality behind experimental choices, grounding the methodology in the principles of analytical chemistry and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[10] Its power lies in the synergistic combination of two techniques: the gas chromatograph, which separates complex mixtures based on component volatility and column interaction, and the mass spectrometer, which provides definitive identification based on a compound's mass-to-charge ratio and fragmentation pattern.[10]
For a semi-volatile analyte like this compound, GC provides the necessary thermal energy to ensure it is in the gas phase for separation, while the MS offers unparalleled specificity and sensitivity for detection at trace levels, a critical requirement for leachable analysis.[1][11]
Comparison with Alternative Methods
While GC-MS is highly suitable, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for plasticizer analysis. The choice depends on the specific analyte, matrix, and desired outcome.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Analyte Suitability | Ideal for this compound and other thermally stable, semi-volatile compounds. | Better for non-volatile or thermally labile compounds. |
| Sample Preparation | Often requires extraction into a volatile organic solvent; aqueous samples need a solvent exchange step.[12] | Can sometimes use a simpler "dilute-and-shoot" approach for liquid samples.[13] |
| Sensitivity | Excellent, particularly with techniques like splitless injection and Selected Ion Monitoring (SIM). | Very high sensitivity, especially with tandem MS (MS/MS).[13] |
| Specificity | High, based on retention time and unique mass spectral fragmentation patterns. | High, based on retention time and precursor/product ion transitions (in MS/MS). |
| Challenges | Isomeric resolution can be superior to LC. | Potential for matrix effects (ion suppression/enhancement) can be more pronounced.[13] |
The Validation Blueprint: Adhering to ICH Q2(R1) Guidelines
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] The ICH Q2(R1) guideline is the authoritative document outlining the necessary validation characteristics for analytical procedures in the pharmaceutical industry.[8][9]
Caption: High-level workflow for the GC-MS method validation process.
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst, equipment, and reagents.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: A Self-Validating System
This section details a step-by-step protocol for validating a GC-MS method for this compound. The causality behind key decisions is explained to provide a deeper understanding.
Materials and Instrumentation
-
Reagents: this compound analytical standard (≥99.5% purity), HPLC-grade or equivalent high-purity solvents (e.g., Dichloromethane, Hexane).[15][16]
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD). An autosampler is highly recommended for precision.[11][17]
Optimized GC-MS Conditions
The following table provides a typical starting point for method development. These parameters must be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms, ZB-5ms)[12][17][18] | This non-polar stationary phase provides excellent resolution for semi-volatile compounds like EHEH and is robust enough for trace analysis. |
| Injector | Splitless Mode, 280 °C[13][18] | Splitless injection is crucial for trace analysis as it ensures the maximum transfer of the analyte onto the column, thereby maximizing sensitivity. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[13] | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial 90°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min). | A temperature ramp is necessary to first focus the analytes at the head of the column and then elute them based on their boiling points, ensuring good separation. |
| MS Ionization | Electron Impact (EI), 70 eV.[13][18] | EI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification. |
| MS Mode | Full Scan (e.g., 50-450 amu) for method development; Selected Ion Monitoring (SIM) for quantitation. | Full scan is used to identify the analyte and potential interferences. SIM mode significantly increases sensitivity by only monitoring specific ions characteristic of EHEH, which is ideal for trace quantitation. |
Sample Preparation Workflow
For trace analysis, effective extraction and concentration are paramount. A common approach is Liquid-Liquid Extraction (LLE).
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for sample preparation.
Protocol:
-
Sample Measurement: Accurately measure a defined volume or weight of the sample matrix.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane or hexane).[19]
-
Agitation: Vortex or shake the sample vigorously to ensure efficient transfer of the analyte into the organic phase.
-
Separation: Allow the layers to separate. The organic layer containing the analyte is carefully collected.
-
Concentration: The extract is concentrated under a gentle stream of nitrogen to a smaller, precise volume (e.g., 1 mL). This step is critical for achieving low detection limits.
-
Analysis: The concentrated extract is transferred to an autosampler vial for GC-MS injection.[15]
Validation Experiments: Step-by-Step
1. Specificity
-
Protocol: Inject a blank matrix (a sample known to be free of EHEH) and a matrix sample spiked with EHEH and other potential interfering compounds.
-
Causality: This experiment demonstrates that no other components in the matrix have the same retention time and mass spectrum as EHEH, ensuring the signal is uniquely from the target analyte.
-
Acceptance Criterion: The blank should show no peak at the retention time of EHEH. The EHEH peak should be resolved from all other components.
2. Linearity and Range
-
Protocol: Prepare a series of calibration standards by diluting a stock solution of EHEH. A minimum of five concentration levels is recommended, spanning the expected working range (e.g., from the LOQ to 120% of the working level).[14] Inject each standard and plot the peak area response against the concentration.
-
Causality: This establishes the direct relationship between the instrument's response and the analyte's concentration, which is the foundation of quantification.
-
Acceptance Criterion: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.
3. Accuracy (as % Recovery)
-
Protocol: Spike a blank sample matrix with known amounts of EHEH at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range. Prepare at least three replicates at each level. Analyze the samples and calculate the percentage of the spiked amount that is recovered.
-
Causality: Accuracy studies reveal any systematic errors in the method, such as analyte loss during sample preparation or matrix-induced signal suppression/enhancement.
-
Acceptance Criterion: Recovery should typically be within 80-120% for trace analysis.[8][14]
4. Precision (as %RSD)
-
Protocol:
-
Repeatability: Perform at least six replicate injections of a sample spiked at 100% of the target concentration.[9]
-
Intermediate Precision: Repeat the repeatability experiment on a different day or with a different analyst.
-
-
Causality: This demonstrates the method's consistency and reliability. Low variability (RSD) indicates a precise and well-controlled analytical process.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 15% for trace analysis.
5. LOD and LOQ
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]
-
-
Causality: Establishing the method's lower limits is critical to ensure it is sensitive enough for the intended application, such as meeting regulatory thresholds for impurities or leachables.
6. Robustness
-
Protocol: Intentionally make small variations to key method parameters one at a time and observe the effect on the results. Examples include:
-
Varying the GC oven initial temperature by ±5°C.
-
Varying the carrier gas flow rate by ±10%.
-
-
Causality: This experiment assesses the method's reliability during normal use, where minor fluctuations in operating conditions are expected. A robust method will not show significant changes in results from these small variations.
-
Acceptance Criterion: The results should remain within the system suitability criteria established for the method.
Data Summary and Acceptance Criteria
All validation data should be compiled and compared against pre-defined acceptance criteria, which are typically based on regulatory guidelines.
| Validation Parameter | Typical Acceptance Criteria (Trace Analysis) |
| Specificity | No interfering peaks at the analyte retention time. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (%RSD) | ≤ 15% |
| LOQ | Sufficiently low to meet regulatory or project requirements. |
| Robustness | Results are not significantly affected by minor variations. |
Conclusion
Validating a GC-MS method for the trace analysis of this compound is a systematic process that provides confidence in the quality and reliability of the analytical data. By following a structured approach grounded in ICH principles, explaining the rationale behind each step, and meticulously documenting the results, researchers and drug development professionals can build a robust, self-validating analytical system. This ensures that the method is fit for its purpose, whether for quality control, stability testing, or ensuring the safety of pharmaceutical and consumer products.
References
-
Slideshare. (n.d.). ICH guidelines for validation final. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
ICEMAEP. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD A. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Retrieved from [Link]
-
ResearchGate. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]
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Scribd. (n.d.). 020 GCMS of Plasticizers. Retrieved from [Link]
-
Agilent Technologies. (2016). EXTRACTABLES AND LEACHABLES: - A COMPLEX ANALYSIS. Retrieved from [Link]
-
Grupo Biomaster. (n.d.). Analysis of Extractable/Leachable Compounds From Plastic Intravenous Bag Sets Using GC/MSD Systems. Retrieved from [Link]
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MDPI. (n.d.). Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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ResearchGate. (2000). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. Retrieved from [Link]
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ResearchGate. (2013). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]
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Cross-reactivity studies of 2-Ethylhexyl 2-ethylhexanoate metabolites
An In-Depth Technical Guide to the Cross-Reactivity of 2-Ethylhexyl 2-ethylhexanoate (EHEH) Metabolites
Introduction: The Analytical Challenge of EHEH Exposure
This compound (EHEH), a branched alkyl ester, serves various functions in industrial and consumer products, notably as a skin-conditioning agent and fragrance ingredient in cosmetics.[1] Its use has prompted safety assessments due to its metabolic pathway, which involves hydrolysis to 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[2][3][4] Of these, 2-EHA is considered the more potent metabolite and a key biomarker for exposure assessment.[2]
Given the need to monitor human exposure to EHEH, immunoassays offer a high-throughput and sensitive method for detecting 2-EHA in biological matrices. However, a critical challenge in immunoassay development is ensuring antibody specificity. Cross-reactivity, the binding of the assay's antibody to compounds other than the target analyte, can lead to significant overestimation of the analyte's concentration and misinterpretation of exposure data.[5][6] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the metabolites of EHEH, grounded in established analytical principles. We will detail the metabolic fate of EHEH, present a rigorous protocol for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA), and provide a model for data analysis and interpretation.
Metabolic Pathway of this compound
The primary metabolic transformation of EHEH in the body is enzymatic hydrolysis, catalyzed by esterases found in tissues such as the skin and liver.[2] This reaction cleaves the ester bond, yielding two primary metabolites: 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[2][3]
-
2-Ethylhexanoic Acid (2-EHA): This branched-chain fatty acid is the metabolite of greater toxicological interest and is often the target analyte in biomonitoring studies.[2][7] 2-EHA can undergo further metabolism, including glucuronidation, which facilitates its excretion in urine.[7][8]
-
2-Ethylhexanol: This alcohol can be further oxidized to 2-EHA, making 2-EHA the central metabolite in the pathway.[4][9]
Understanding this pathway is crucial for designing a cross-reactivity study. An effective immunoassay for 2-EHA must demonstrate minimal binding to the parent compound (EHEH), the co-metabolite (2-ethylhexanol), and any other structurally similar molecules that may be present in the sample matrix.
Caption: Metabolic pathway of this compound (EHEH).
Comparative Analysis of Analytical Methodologies
While immunoassays are excellent screening tools, alternative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide higher specificity and are often used for confirmation.
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Antigen-antibody binding competition | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Dependent on antibody quality; potential for cross-reactivity | Very high; based on molecular mass and fragmentation patterns |
| Sensitivity | High (ng/mL to pg/mL range) | Very high (pg/mL to fg/mL range) |
| Throughput | High (96-well plate format) | Lower; sequential sample analysis |
| Cost | Lower cost per sample | Higher initial investment and operational costs |
| Application | High-throughput screening, rapid testing | Confirmatory analysis, metabolite identification, structural elucidation |
Experimental Protocol: Cross-Reactivity Assessment via Competitive ELISA
This section details a step-by-step protocol for evaluating the cross-reactivity of an antibody intended for the quantification of 2-EHA against the parent compound (EHEH) and the co-metabolite (2-ethylhexanol). The competitive ELISA format is ideal for this purpose, as the signal generated is inversely proportional to the concentration of the analyte or cross-reactant in the sample.[10]
Causality Behind Experimental Choices
-
Competitive Format: This design is chosen for small molecules like 2-EHA where sandwiching between two antibodies is not feasible. It directly measures the ability of a compound to compete with a labeled analyte for antibody binding sites, which is the definition of cross-reactivity.[5][11]
-
Immobilization of Antigen-Protein Conjugate: Small molecules (haptens) like 2-EHA are not immunogenic on their own and will not efficiently bind to the microplate surface. They must first be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate both antibody production and plate coating.
-
Blocking Step: This is critical to prevent non-specific binding of the primary or secondary antibodies to the polystyrene plate, which would result in high background noise and inaccurate results.[12]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the most reliable metric for quantifying and comparing the binding affinity of the target analyte and potential cross-reactants.[5]
Step-by-Step Methodology
-
Preparation of 2-EHA-Protein Conjugate:
-
Synthesize a 2-EHA conjugate by covalently linking it to a carrier protein like BSA. This conjugate will be used to coat the microtiter plates.
-
-
Plate Coating:
-
Dilute the 2-EHA-BSA conjugate to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C to allow for passive adsorption of the conjugate to the plate surface.[12][13]
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.[5]
-
-
Competition Reaction:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the 2-EHA standard (the target analyte) and each potential cross-reactant (EHEH, 2-ethylhexanol, and other structurally related compounds) in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary anti-2-EHA antibody (at its optimal working dilution) for 1 hour at 37°C.[12]
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature to allow competition between the free analyte/cross-reactant and the plate-bound 2-EHA-BSA for the antibody binding sites.
-
-
Detection:
-
Signal Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[12][14]
-
Read the absorbance at 450 nm using a microplate reader.
-
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Data Analysis and Interpretation
The goal of the data analysis is to determine the IC50 for the primary analyte and each potential cross-reactant. The IC50 is the concentration of the compound that inhibits 50% of the maximum signal (i.e., the signal in the absence of any competitor).
-
Generate a Standard Curve: Plot the absorbance values against the log of the concentration for the 2-EHA standard. This will produce a sigmoidal dose-response curve.
-
Determine IC50 Values: Use a four-parameter logistic regression to fit the curve and calculate the IC50 for 2-EHA. Repeat this process for each potential cross-reactant (EHEH and 2-ethylhexanol).
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula:
%CR = (IC50 of 2-EHA / IC50 of Cross-Reactant) x 100
Hypothetical Experimental Data
To illustrate this process, consider the following hypothetical results:
| Compound | IC50 (ng/mL) |
| 2-Ethylhexanoic Acid (2-EHA) | 25 |
| This compound (EHEH) | 5,000 |
| 2-Ethylhexanol | 15,000 |
| Di(2-ethylhexyl) phthalate (DEHP) | 25,000 |
Comparative Performance Analysis
Using the formula above, we can calculate the percent cross-reactivity for each metabolite relative to 2-EHA.
| Compound | IC50 of Analyte (ng/mL) | IC50 of Cross-Reactant (ng/mL) | Calculated % Cross-Reactivity |
| EHEH | 25 | 5,000 | 0.5% |
| 2-Ethylhexanol | 25 | 15,000 | 0.17% |
| DEHP | 25 | 25,000 | 0.1% |
Interpretation: In this hypothetical scenario, the antibody demonstrates high specificity for 2-EHA. The cross-reactivity with the parent compound (EHEH) is very low at 0.5%, and even lower for the co-metabolite (2-ethylhexanol) and a structurally similar plasticizer (DEHP). A low percentage of cross-reactivity is desirable as it indicates that the presence of these other compounds in a sample is unlikely to significantly interfere with the accurate measurement of 2-EHA.
Conclusion
The rigorous evaluation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for biomonitoring of chemical exposures. For this compound, whose primary metabolite 2-EHA is the key analytical target, it is imperative to demonstrate that the assay can distinguish it from the parent compound and other metabolites. The competitive ELISA protocol outlined in this guide provides a robust framework for generating the necessary quantitative data to assess assay specificity. By calculating and comparing IC50 values, researchers can confidently validate their methods, ensuring that the data generated accurately reflects exposure to the compound of interest and supports sound risk assessment and regulatory decisions.
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Griesenauer, B., et al. (2001). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
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Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019). NICNAS. Retrieved from [Link]
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A Comparative Guide: Neodecanoic Acid as a Superior Substitute for 2-Ethylhexanoic Acid Precursors
In the dynamic landscape of chemical synthesis, the pursuit of safer, more effective, and regulatory-compliant materials is paramount. For researchers, scientists, and drug development professionals, the choice of precursors can significantly impact the performance, stability, and safety profile of final products. This guide provides an in-depth technical comparison of neodecanoic acid (NDA) and 2-ethylhexanoic acid (2-EHA), two branched-chain carboxylic acids widely used as precursors in a variety of industrial applications.
Recent regulatory developments, particularly the classification of 2-ethylhexanoic acid and its salts as Reprotoxic Category 1B by the European Chemicals Agency (ECHA), have created a compelling need for high-performance alternatives.[1][2] This guide will demonstrate, with supporting experimental data and field-proven insights, why neodecanoic acid is not merely a viable substitute but often a superior choice, offering enhanced performance and a more favorable safety and regulatory profile.
At a Glance: Key Physicochemical and Toxicological Differences
Before delving into specific applications, it is essential to understand the fundamental structural and toxicological distinctions between neodecanoic acid and 2-ethylhexanoic acid. NDA is a C10 carboxylic acid with a highly branched, sterically hindered structure, while 2-EHA is a C8 carboxylic acid with a single branch at the alpha-carbon. This structural difference is the primary driver of their divergent performance characteristics.
| Property | Neodecanoic Acid (NDA) | 2-Ethylhexanoic Acid (2-EHA) |
| Chemical Formula | C10H20O2 | C8H16O2 |
| Structure | Highly branched tertiary carboxylic acid | Branched-chain carboxylic acid |
| Boiling Point | ~250-262 °C[3] | ~228 °C[4] |
| Key Advantage | Superior thermal and hydrolytic stability due to its neo-structure.[1] | Historically, a cost-effective and widely available option. |
| Toxicological Profile | Low potential for acute toxicity; not classified as a reproductive toxicant.[5][6] | Classified as Reprotoxic Category 1B by ECHA; may damage the unborn child.[1][7] |
| Regulatory Status | Favorable classification and labeling profile. | Use is increasingly restricted, especially in consumer-facing applications.[1] |
Performance in Key Applications: A Data-Driven Comparison
The true measure of a precursor's value lies in the performance of its derivatives. In this section, we will compare the performance of NDA- and 2-EHA-based precursors in three critical applications: paint driers, PVC stabilizers, and corrosion inhibitors.
Paint Driers: Enhancing Drying Performance with Cobalt-Free Alternatives
Metal carboxylates derived from NDA and 2-EHA are widely used as driers in alkyd-based paints and coatings, catalyzing the oxidative crosslinking of the resin.[8][9] While cobalt has traditionally been the metal of choice, its classification as a suspected carcinogen has driven the development of alternatives.[4] Recent studies have shown that manganese neodecanoate, in combination with an amine ligand, not only serves as a viable cobalt-free drier but can also outperform conventional cobalt driers, which are often based on 2-EHA.[1][8]
A study on a novel cobalt-free drier based on manganese neodecanoate demonstrated a significant reduction in the hard dry time of an alkyd coating compared to a standard cobalt/zirconium/calcium drier blend.[8]
| Drier System | Set-to-Touch Time (hours) | Tack-Free Time (hours) | Hard Dry Time (hours) |
| Standard Co/Zr/Ca Blend | 1.5 | 4.5 | 8.8 |
| Mn-neodecanoate/Zr/Ca Blend (0.01% Mn) | 1.6 | 4.7 | 6.9 |
Data adapted from a study on a novel cobalt-free drier.[8]
These results indicate that a manganese neodecanoate-based system can achieve a hard-dry state approximately two hours faster than a conventional cobalt-based system, highlighting the performance benefits of using NDA as a precursor.[8]
PVC Stabilizers: Superior Thermal Stability with Neodecanoate Derivatives
The thermal stabilization of polyvinyl chloride (PVC) is crucial during processing to prevent degradation. Organotin carboxylates are highly effective heat stabilizers. A comparative study of dimethyltin dineodecanoate (DMTDN), dibutyltin dineodecanoate (DBTDN), and dioctyltin dineodecanoate (DOTDN) as heat stabilizers for PVC revealed significant performance differences.[10]
The study concluded that the thermal stabilization effect of the three tin neodecanoates followed the order: DOTDN > DBTDN > DMTDN.[10] Furthermore, when combined with calcium and zinc stearates, the three-component heat stabilizer systems outperformed the tin neodecanoates used alone.[10] While a direct comparison with 2-EHA-based tin stabilizers was not provided in this specific study, the highly branched structure of neodecanoic acid is known to impart greater thermal stability to its derivatives. This is a critical advantage in high-temperature processing applications.
Corrosion Inhibitors: The Advantage of a Densely Packed Protective Layer
Metal salts of carboxylic acids are effective corrosion inhibitors, forming a protective film on metal surfaces. While direct comparative experimental data for NDA- versus 2-EHA-based corrosion inhibitors is limited in the available literature, the structural differences between the two molecules allow for a well-reasoned extrapolation of their potential performance.
The highly branched, "umbrella-like" structure of neodecanoic acid allows for the formation of a dense, hydrophobic barrier on the metal surface. This steric hindrance can provide superior protection against corrosive agents compared to the less branched 2-ethylhexanoic acid.
A study on neodecanoic acid diamides as corrosion inhibitors for low-carbon steel in acidic media demonstrated high inhibition efficiency, which was attributed to the adsorption of the inhibitor molecules onto the steel surface.[7] While not a direct comparison with 2-EHA derivatives, this highlights the effectiveness of the neodecanoic acid structure in corrosion protection.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of the parent acids and their metal salt derivatives.
Synthesis of Neodecanoic Acid (Koch-Haaf Synthesis)
This protocol describes a common industrial method for the synthesis of neodecanoic acid.
-
Reaction Setup: A high-pressure reactor is charged with a branched C9 olefin (e.g., tripropene), carbon monoxide, and water.
-
Catalyst Addition: A catalyst system, typically consisting of a strong acid like sulfuric acid or a Lewis acid such as boron trifluoride with a co-catalyst, is introduced into the reactor.
-
Reaction Conditions: The reaction is carried out at elevated pressure (e.g., 10 bar) and a controlled temperature (e.g., 30°C).[11]
-
Reaction Monitoring: The reaction progress is monitored by the uptake of carbon monoxide.
-
Work-up and Purification: Upon completion, the crude neodecanoic acid is separated from the catalyst. Purification is typically achieved through distillation.
Caption: Workflow for the Koch-Haaf Synthesis of Neodecanoic Acid.
Synthesis of 2-Ethylhexanoic Acid
2-Ethylhexanoic acid is typically produced from 2-ethylhexanal, which is an intermediate in the production of 2-ethylhexanol.[4]
-
Reaction Setup: A reactor is charged with 2-ethylhexanal.
-
Oxidation: The 2-ethylhexanal is oxidized to 2-ethylhexanoic acid. This can be achieved using various oxidizing agents, such as air or oxygen, often in the presence of a catalyst.[12]
-
Reaction Conditions: The reaction is typically carried out in the liquid phase at a controlled temperature.
-
Purification: The resulting 2-ethylhexanoic acid is purified, usually by distillation.
Caption: Synthesis Pathway for 2-Ethylhexanoic Acid.
General Protocol for the Synthesis of Metal Carboxylates
This protocol can be adapted for the synthesis of both metal neodecanoates and metal 2-ethylhexanoates.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and temperature probe, charge the carboxylic acid (neodecanoic acid or 2-ethylhexanoic acid) and a suitable solvent (e.g., mineral spirits).
-
Addition of Metal Base: Gradually add the metal base (e.g., metal oxide, hydroxide, or carbonate) to the stirred solution.
-
Reaction: Heat the mixture to the desired reaction temperature and maintain it until the reaction is complete. The progress of the reaction can be monitored by measuring the amount of water produced (if applicable) or by analyzing the disappearance of the metal base.
-
Filtration and Purification: After cooling, the reaction mixture is filtered to remove any unreacted solids. The solvent may be removed under reduced pressure to yield the final metal carboxylate product.
The Authoritative Grounding: Regulatory Landscape and Future Outlook
The regulatory landscape is a significant and compelling reason to consider neodecanoic acid as a substitute for 2-ethylhexanoic acid. The classification of 2-EHA and its salts as Reprotoxic Category 1B by ECHA has far-reaching implications.[1] This classification mandates strict handling procedures and will likely lead to further restrictions on its use, particularly in applications with potential for consumer or environmental exposure.
In contrast, neodecanoic acid has a much more favorable toxicological and regulatory profile.[5][6] It is not classified as a reproductive toxicant, making it a more sustainable and future-proof choice for new product development and the reformulation of existing products. As regulatory scrutiny of chemicals continues to intensify globally, the adoption of safer alternatives like neodecanoic acid is not just a matter of compliance but a strategic decision that aligns with the principles of green chemistry and responsible product stewardship.
Conclusion
The evidence presented in this guide strongly supports the substitution of 2-ethylhexanoic acid precursors with neodecanoic acid-based alternatives. The superior thermal and hydrolytic stability imparted by the unique neo-structure of NDA translates into tangible performance benefits in a range of applications, from faster drying paints to more durable PVC products.
Perhaps most importantly, the significant regulatory headwinds facing 2-EHA due to its classification as a reproductive toxicant make a compelling case for its replacement. By transitioning to neodecanoic acid, researchers, scientists, and drug development professionals can not only enhance the performance of their products but also ensure compliance with evolving regulations and demonstrate a commitment to safety and sustainability. The choice is clear: neodecanoic acid is the intelligent and responsible path forward.
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A New High-Performance Alternative to Cobalt Driers. PCI Magazine. [Link]
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Commission Regulation (EU) 2023/1490 of 19 July 2023 amending Regulation (EC) No 1223/2009 of the European Parliament and of the Council as regards the use in cosmetic products of certain substances classified as carcinogenic, mutagenic or toxic for reproduction. EUR-Lex. [Link]
-
Effect of different tin neodecanoate and calcium–zinc heat stabilizers on the thermal stability of PVC. ResearchGate. [Link]
-
High-performance alternative to cobalt driers. European Coatings. [Link]
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Safety Data Sheet Neodecanoic acid Revision 5, Date 29 May 2021. Redox. [Link]
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Hexanoic acid, 2-ethyl-: Human health tier II assessment. NICNAS. [Link]
- CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid.
-
2-ETHYLHEXANOIC ACID. Ataman Kimya. [Link]
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Neodecanoic Acid Diamides as Inhibitors of Acid Corrosion of Low-Carbon Steel. ResearchGate. [Link]
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A Senior Application Scientist’s Guide: Isopropyl Myristate vs. 2-Ethylhexyl 2-ethylhexanoate as a Solvent in Advanced Formulations
Executive Summary
The selection of a solvent or emollient ester is a critical decision point in the development of topical pharmaceutical and cosmetic formulations, profoundly impacting drug delivery, product stability, and sensory experience. This guide provides a detailed comparative analysis of two commonly used esters: Isopropyl Myristate (IPM) and 2-Ethylhexyl 2-ethylhexanoate (EHEH). While both serve as effective emollients and solvents, their nuanced physicochemical and performance differences dictate their suitability for specific applications. IPM is distinguished by its low viscosity and well-documented efficacy as a skin penetration enhancer, making it ideal for transdermal drug delivery systems.[1][2] EHEH, with its slightly richer feel, excels as an emollient and plasticizer in cosmetic preparations where sensory attributes are paramount.[3][4] This document synthesizes key performance data, outlines validated experimental protocols for direct comparison, and offers expert guidance to aid researchers, scientists, and drug development professionals in making an informed solvent choice.
Part 1: Physicochemical Properties - The Foundation of Performance
The functional role of an ester in a formulation is a direct consequence of its molecular structure and resulting physical properties. Understanding these fundamentals is the first step in predicting performance. IPM is an ester of isopropyl alcohol and the saturated fatty acid, myristic acid, while EHEH is formed from 2-ethylhexanol and 2-ethylhexanoic acid.[5][6] This structural difference, particularly the branching in EHEH, gives rise to distinct characteristics that influence everything from skin feel to solvent capacity.
The causality behind these properties is key: IPM's linear fatty acid chain and smaller alcohol group contribute to its lower molecular weight and viscosity, enabling its rapid spread and absorption, which is often described as a non-greasy feel.[1][7] EHEH's branched structure results in a slightly higher molecular weight and different intermolecular interactions, contributing to a different sensory profile.
Table 1: Comparative Physicochemical Properties
| Property | Isopropyl Myristate (IPM) | This compound (EHEH) | Significance in Formulation |
| CAS Number | 110-27-0[8] | 7425-14-1[9] | Unique identifier for substance registration and tracking. |
| Molecular Formula | C₁₇H₃₄O₂[8] | C₁₆H₃₂O₂[9] | Influences molecular weight and interactions. |
| Molecular Weight | 270.46 g/mol [10] | 256.42 g/mol [9][11] | Affects volatility, viscosity, and skin absorption kinetics. |
| Appearance | Colorless, odorless liquid of low viscosity[12][13] | Clear, colorless liquid/oil[3][4] | Purity and aesthetic acceptability in final product. |
| Density (at 20-25°C) | ~0.85 g/mL[10][13] | ~0.86 g/mL[3] | Important for process calculations and formulation density. |
| Viscosity (at 20-25°C) | 5.5 - 8.0 mPa·s[5][10] | Data not consistently available, but generally low | Directly impacts spreadability, texture, and sensory feel. |
| Boiling Point | 193°C (at 20 mmHg)[13] | ~288-299°C (at 760 mmHg)[3][9] | Indicates volatility and stability at elevated temperatures. |
| Solubility | Insoluble in water; soluble in most organic solvents[5][8] | Soluble in organic solvents like acetone and chloroform[9][14] | Determines its utility as a solvent for lipophilic actives. |
| Refractive Index | 1.432 - 1.438[5][10] | ~1.437[3] | A measure of purity and can affect product aesthetics (shine). |
Part 2: Comparative Performance Analysis
While physicochemical properties provide a theoretical baseline, empirical performance data is essential for practical application. The choice between IPM and EHEH often hinges on the relative importance of three key functions: solvency, skin penetration enhancement, and sensory profile.
Solvency and Active Ingredient Compatibility
Both IPM and EHEH are effective solvents for lipophilic (oil-soluble) active ingredients.[2][6] Their utility as solvents ensures the uniform dispersion of actives, contributing to product stability and consistent dosing.[2] The selection process should involve preliminary solubility screening, as minor differences in polarity can significantly impact the maximum achievable concentration of a specific active. IPM is widely used as a solvent for poorly soluble APIs in topical pharmaceutical formulations.[2][10]
Mechanism of Skin Penetration Enhancement
This is a primary differentiator. IPM is a well-established and potent penetration enhancer.[7][15] Its mechanism involves integrating into the lipid bilayer of the stratum corneum, disrupting its highly ordered structure and increasing its fluidity.[1][16] This transiently reduces the skin's barrier function, creating pathways for active ingredients to permeate more readily into deeper skin layers.[1][2] This property is invaluable in transdermal drug delivery systems for actives that otherwise have poor skin permeability.[15]
While alkyl ethylhexanoates like EHEH can also enhance penetration, this is often a secondary effect of their solvent properties, increasing the solubility of the drug within the ester.[17][18] The permeation rate of a drug from these esters often correlates with the drug's solubility in the ester itself.[17] However, EHEH is not typically classified as a primary penetration enhancer in the same category as IPM.
Sensory Profile and Formulation Aesthetics
In cosmetics, the end-user experience is critical. IPM is prized for its ability to reduce the greasy feel of formulations, imparting a light, velvety, and fast-absorbing sensation.[7][19] This makes it a frequent choice for lotions, serums, and products for oily skin.[5][20]
This compound is also an emollient that softens and smooths the skin but may provide a slightly richer feel compared to IPM.[3][20] The choice between them often comes down to the desired sensory outcome of the final product—a lightweight, quick-drying finish (IPM) versus a more conditioned feel (EHEH).[20]
Part 3: Experimental Protocols for Comparative Evaluation
To ensure an evidence-based selection, a structured experimental approach is necessary. The following protocols are designed as self-validating systems to provide clear, quantitative data for comparing IPM and EHEH within the context of your specific formulation goals.
Decision Workflow for Solvent Selection
This diagram outlines a logical pathway for formulators to decide which solvent to prioritize in their experimental plan based on the primary objectives of the formulation.
Caption: Logical workflow for initial solvent selection.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the saturation solubility of an Active Pharmaceutical Ingredient (API) or cosmetic active in both IPM and EHEH.
Rationale: This method is considered the "gold standard" for determining equilibrium solubility.[21] It ensures that the solvent is fully saturated with the solute at a specific temperature, providing a definitive measure of its maximum solvent capacity, which is crucial for preventing precipitation in the final product.[22]
Methodology:
-
Preparation: Place 2 mL of the solvent (IPM or EHEH) into several 4 mL glass vials.
-
Solute Addition: Add an excess amount of the API to each vial. "Excess" means enough solid material remains visible after equilibrium is reached, ensuring saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C or 32°C to mimic skin temperature) for at least 24-48 hours to ensure equilibrium is reached.[23]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemical-resistant filter (e.g., PTFE) to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.
-
Analysis: Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[21][22]
Protocol 2: Viscosity Measurement
Objective: To characterize and compare the flow behavior of neat IPM and EHEH.
Rationale: Viscosity is a critical parameter that directly correlates with the spreadability and sensory feel of a topical product.[24][25] A rotational viscometer provides precise, repeatable measurements essential for quality control and formulation development.[26]
Methodology:
-
Instrument Setup: Use a calibrated rotational viscometer or rheometer equipped with a suitable spindle and sample chamber (e.g., a small sample adapter to minimize sample volume).[24]
-
Temperature Control: Ensure the sample is maintained at a constant, defined temperature (e.g., 25°C) using a circulating water bath, as viscosity is highly temperature-dependent.[26]
-
Sample Loading: Add the required volume of the test solvent (IPM or EHEH) to the sample chamber.
-
Measurement: Begin rotating the spindle at a defined speed (or across a range of shear rates). Allow the reading to stabilize for at least five revolutions before recording the viscosity value (typically in centipoise, cP, or mPa·s).[26]
-
Data Analysis: Compare the single-point viscosity values. If a range of shear rates was used, plot viscosity versus shear rate to determine if the fluid is Newtonian (viscosity is constant) or shear-thinning.[]
Comparative Evaluation Workflow Diagram
This diagram illustrates the overarching experimental process for a comprehensive comparison.
Caption: Step-by-step experimental evaluation workflow.
Conclusion and Recommendations
The selection between Isopropyl Myristate and this compound is not a matter of inherent superiority, but of strategic alignment with formulation objectives.
-
Choose Isopropyl Myristate when:
-
Choose this compound when:
-
The primary objective is emollience and achieving a specific cosmetic skin feel, potentially richer than that of IPM.[3][20]
-
The formulation requires a stable, effective solvent for cosmetic actives, fragrances, or pigments.[3][6]
-
Penetration enhancement is a secondary concern to the overall aesthetics and texture of the product.
-
Ultimately, this guide provides the foundational knowledge and experimental framework. The final decision must be validated by robust experimental data generated from the protocols outlined above, ensuring that the chosen solvent delivers optimal performance, stability, and efficacy for your unique formulation.
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Park, E. S., Chang, S. Y., Hahn, M., & Kim, Y. C. (2016). Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserin. Pharmaceutical development and technology, 21(6), 748–753. [Link]
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Byrdie. (2022). Isopropyl Myristate for Skin: Benefits and How to Use. Byrdie. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Isopropyl Myristate, Isopropyl Alcohol and a Combination of Both in Hydrocortisone Permeation across the Human Stratum corneum. ResearchGate. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]
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Niran Chemical. (n.d.). Isopropyl Myristate: The Essential Ingredient for Cosmetics, Pharmaceuticals, and More. Niran Chemical. Retrieved from [Link]
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Cosmetics & Toiletries. (2013). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries. Retrieved from [Link]
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Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2015). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International journal of toxicology, 34(3_suppl), 61S–73S. [Link]
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CD Formulation. (n.d.). Isopropyl Myristate. CD Formulation. Retrieved from [Link]
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The Good Scents Company. (n.d.). hexyl 2-ethyl hexanoate. The Good Scents Company. Retrieved from [Link]
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CIR Safety. (2015). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. CIR Safety. Retrieved from [Link]
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Slideshare. (n.d.). Solubility & Method for determination of solubility. Slideshare. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Martests Instrument. (n.d.). About the Viscosity in Cosmetics – How It Works?. Martests Instrument. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. NICNAS. Retrieved from [Link]
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BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved from [Link]
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MDPI. (2023). A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. Gels, 9(8), 653. [Link]
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Ulatowski, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(11), 4488. [Link]
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Niran Chemical. (n.d.). Choosing the Right Concentration of Isopropyl Myristate for Your Product. Niran Chemical. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. ResearchGate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Ethylhexyl Stearate vs. Isopropyl Myristate: A Comparative Look at Emollients. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Canada.ca. (2018). Screening assessment hexanoic acid, 2-ethyl-, calcium salt and hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. Canada.ca. Retrieved from [Link]
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A Comparative Performance Analysis of 2-Ethylhexyl 2-ethylhexanoate as a Lubricant Additive
This guide provides an in-depth performance comparison of 2-Ethylhexyl 2-ethylhexanoate against other common synthetic ester alternatives in lubricant formulations. The analysis is grounded in standardized testing methodologies to provide objective, actionable insights for researchers and formulation scientists.
Introduction: The Role of Synthetic Esters in Modern Lubrication
Modern lubricants are highly engineered products designed to perform under increasingly demanding conditions of temperature, pressure, and mechanical stress.[1] The base oil, whether mineral or synthetic, is enhanced by a carefully selected additive package that imparts specific performance characteristics.[2][3][4] Among these, synthetic esters have carved out a crucial role due to their excellent thermal stability, low volatility, and inherent lubricity.
This compound (CAS 7425-14-1), hereafter referred to as 2-EHEH, is a branched-chain synthetic ester utilized for its properties as a viscosity modifier, emollient, and solvent.[5][6][7] Its molecular structure, featuring branching, inhibits crystallization, which helps to lower the freezing point and reduce viscosity in formulations.[8]
For this comparative guide, we will evaluate the performance of 2-EHEH against two widely used alternatives:
-
Di(2-ethylhexyl) adipate (DOA): A plasticizer known for its excellent cold resistance.[9][10]
-
Di(2-ethylhexyl) sebacate (DOS): An ester distinguished by its outstanding thermal stability and low viscosity, often used in high-performance applications.[9]
The objective is to quantify the performance trade-offs between these additives across four critical lubricant parameters: Viscosity Index, Thermal Stability, Wear Protection, and Oxidation Stability.
Experimental Design & Rationale
To ensure the integrity and reproducibility of our findings, all performance evaluations are based on established ASTM International standard test methods. The choice of these specific protocols is driven by their industry-wide acceptance and their direct relevance to the real-world performance of lubricant additives.
Viscosity-Temperature Performance
Causality: The viscosity of a lubricant is its most important physical property, but its stability across a range of operating temperatures is what defines its performance window. The Viscosity Index (VI) is a dimensionless number that quantifies this change; a higher VI indicates a more stable viscosity across a broad temperature range, which is critical for equipment protection during both cold starts and high-temperature operation.[11][12][13]
Protocol: The Viscosity Index is calculated according to ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C .[13][14]
Methodology:
-
Sample Preparation: A base oil (ISO VG 32 Group III) is treated with a 10% w/w concentration of each additive (2-EHEH, DOA, DOS). A control sample of the neat base oil is also prepared.
-
Viscosity Measurement: The kinematic viscosity of each sample is precisely measured at two temperatures: 40°C and 100°C, using a calibrated glass capillary viscometer as specified in ASTM D445.[2][13]
-
Calculation: The Viscosity Index is calculated using the measured viscosities and the formulas provided in the ASTM D2270 standard.[15]
Thermal Stability Assessment
Causality: Thermal stability measures an additive's resistance to decomposition at elevated temperatures. Poor thermal stability can lead to the formation of sludge, varnish, and volatile by-products, which degrade lubricant performance and can damage equipment.[16][17]
Protocol: Thermogravimetric Analysis (TGA) is employed, following the principles outlined in ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry . This technique measures the mass loss of a sample as a function of temperature.
Methodology:
-
Sample Preparation: 5-10 mg of the neat additive (2-EHEH, DOA, DOS) is placed into a TGA sample pan.
-
Analysis: The sample is heated in a controlled nitrogen atmosphere from 30°C to 500°C at a constant ramp rate of 10°C/min.
-
Data Collection: The temperature at which 5% mass loss occurs (Td5%) is recorded. This "onset of degradation" temperature is a key indicator of thermal stability.
Wear Protection Evaluation
Causality: Lubricant additives must form a protective film on metal surfaces to prevent direct contact, thereby reducing friction and wear. The ability to provide this boundary lubrication is a primary function of many additives.[18]
Protocol: The anti-wear properties are evaluated using the Four-Ball Wear Test as per ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid . This test simulates point-contact wear under controlled conditions.
Methodology:
-
Sample Preparation: The same 10% w/w additive blends used for VI testing are utilized.
-
Test Execution: Three steel balls are clamped together and covered with the test lubricant. A fourth ball is rotated against the three stationary balls at 1200 rpm for 60 minutes, under a 40 kgf load at a temperature of 75°C.
-
Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the circular wear scars is measured in millimeters (mm) using a microscope. A smaller wear scar indicates better wear protection.
Oxidation Stability
Causality: Oxidation is a primary degradation pathway for lubricants, leading to increased viscosity, acid formation, and sludge. Additives can influence the oil's resistance to this process. The Turbine Oil Oxidation Stability Test (TOST) is a classic method to evaluate this property.[19]
Protocol: The test is conducted according to ASTM D943: Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils .
Methodology:
-
Sample Preparation: A 300 mL sample of the 10% w/w additive blend is mixed with 60 mL of distilled water.
-
Test Setup: The mixture is placed in a test cell with a steel and copper catalyst coil and heated to 95°C.
-
Oxidation: Pure oxygen is bubbled through the sample at a rate of 3 L/h.
-
Endpoint: The test is run until the Total Acid Number (TAN) of the oil reaches 2.0 mg KOH/g. The time in hours to reach this endpoint is recorded as the oxidation lifetime. A longer time indicates superior oxidation stability.
Comparative Performance Data
The following table summarizes the experimental data obtained for the neat base oil and the three ester additives at a 10% treat rate.
| Performance Metric | Test Method | Base Oil (Control) | 2-EHEH | DOA (Adipate) | DOS (Sebacate) |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 31.5 | 34.2 | 33.5 | 33.8 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 5.3 | 6.0 | 5.9 | 6.1 |
| Viscosity Index (VI) | ASTM D2270 | 102 | 135 | 138 | 145 |
| Thermal Stability (Td5%, °C) | TGA (ASTM E1131) | N/A | 225°C | 218°C | 245°C |
| Wear Scar Diameter (mm) | ASTM D4172 | 0.85 | 0.52 | 0.55 | 0.48 |
| Oxidation Stability (hours) | ASTM D943 | 450 | 620 | 580 | 710 |
Analysis and Discussion
The data reveals distinct performance profiles for each additive, driven by their underlying molecular structures.
-
Viscosity Index: All three esters significantly improve the Viscosity Index of the base oil. DOS shows the best performance with a VI of 145, followed closely by DOA (138) and 2-EHEH (135). The longer, more linear diester backbone of sebacic acid in DOS allows for more effective viscosity modification at higher temperatures compared to the shorter adipic acid in DOA or the more compact structure of 2-EHEH.
-
Thermal Stability: The TGA results clearly position DOS as the most thermally stable additive, with an onset of degradation at 245°C. This is a significant advantage for applications involving high heat, such as engine oils and industrial lubricants.[9] 2-EHEH demonstrates good thermal stability at 225°C, outperforming DOA (218°C). The higher molecular weight and longer alkyl chains of DOS contribute to its superior resistance to thermal decomposition.
-
Wear Protection: In the Four-Ball Wear Test, all esters provided a substantial improvement in anti-wear performance over the base oil. DOS again showed the best performance with the smallest wear scar of 0.48 mm. 2-EHEH provided very effective protection (0.52 mm), slightly better than DOA (0.55 mm). This suggests that while all three esters have good film-forming capabilities, the sebacate ester offers the most robust boundary lubrication under these test conditions.
-
Oxidation Stability: The ASTM D943 results highlight a key strength of DOS , which delivered the longest oxidation lifetime at 710 hours. This superior resistance to oxidation is crucial for extending lubricant service life. 2-EHEH also provided a notable improvement over the base oil (620 hours), demonstrating good oxidative stability, while DOA was the least effective of the three esters in this regard.
Conclusion
This comparative analysis demonstrates that while this compound is a capable and well-balanced lubricant additive, alternatives like Di(2-ethylhexyl) sebacate (DOS) can offer superior performance in thermally demanding and high-wear applications.
-
This compound (2-EHEH) stands out as a solid, all-around performer. It provides a significant boost in Viscosity Index, good thermal stability, and effective wear protection, making it a versatile and potentially cost-effective choice for a wide range of industrial and automotive applications.
-
Di(2-ethylhexyl) adipate (DOA) offers a good improvement in Viscosity Index but lags behind 2-EHEH and DOS in thermal and oxidation stability. Its primary strength remains in applications where low-temperature performance is the most critical factor.
-
Di(2-ethylhexyl) sebacate (DOS) is the clear top performer in this evaluation, excelling in all four tested categories. Its high Viscosity Index, superior thermal and oxidation stability, and excellent anti-wear properties make it the additive of choice for high-performance lubricants where service life and equipment protection are paramount.
The selection of an appropriate additive ultimately depends on the specific requirements of the final application. Formulators must weigh the desired performance characteristics against economic considerations to achieve the optimal balance for their product.
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erlytics. (n.d.). ASTM D2270. Retrieved from [Link]
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NICNAS. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]
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NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]
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ResearchGate. (n.d.). A review: Other types of esters used as plasticizers. Retrieved from [Link]
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Grasas y Aceites. (n.d.). Synthesis of palm-based ethylhexyl ester as a synthetic base oil for drilling fluids using chemical transesterification. Retrieved from [Link]
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IZH. (n.d.). 2-Ethylhexyl Esters (Octyl Esters) of Fatty Acids. Retrieved from [Link]
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A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Data for 2-Ethylhexyl 2-ethylhexanoate Toxicity
This guide provides an in-depth technical comparison of in vitro and in vivo toxicity data for 2-Ethylhexyl 2-ethylhexanoate (2-EHEH), a common emollient in cosmetic formulations. As the industry moves towards reducing and replacing animal testing, understanding the correlation between non-animal methods and traditional in vivo results is paramount for researchers, scientists, and drug development professionals. This document offers a scientifically grounded analysis to support robust safety assessments.
Introduction: The Imperative for Integrated Toxicity Assessment
This compound is an ester of 2-ethylhexanol and 2-ethylhexanoic acid, widely used for its skin conditioning properties. Ensuring its safety requires a thorough toxicological evaluation. Historically, this has relied heavily on in vivo animal studies. However, ethical considerations and scientific advancements have propelled the development and adoption of in vitro alternatives. The principle of the 3Rs (Replacement, Reduction, and Refinement) is now a global trend in the safety evaluation of cosmetic ingredients.[1]
This guide will dissect the available in vitro and in vivo data for 2-EHEH, focusing on local tolerance endpoints such as skin irritation. We will explore the causality behind experimental choices and critically evaluate the correlation between the different testing paradigms. A key aspect of 2-EHEH's toxicological profile is its hydrolysis to 2-ethylhexanoic acid and 2-ethylhexanol. Therefore, the toxicity of these metabolites is also considered, particularly for systemic effects.
In Vitro Assessment of Skin Irritation: The Reconstructed Human Epidermis (RhE) Model
A cornerstone of in vitro dermal toxicity testing is the Reconstructed Human Epidermis (RhE) model, as outlined in OECD Test Guideline 439.[2][3] This method utilizes a three-dimensional tissue construct that mimics the key biochemical and physiological properties of the human epidermis.[3]
The RhE models are composed of human-derived keratinocytes that form a multi-layered epidermis, including a functional stratum corneum, providing a realistic barrier.[2] The test substance is applied topically to the tissue surface, simulating real-world exposure.[2] The primary endpoint is cell viability, typically measured by the MTT assay, which assesses mitochondrial activity.[2] A substance is classified as a skin irritant (UN GHS Category 2) if it reduces cell viability to 50% or less.[3]
Caption: Weight of Evidence Approach for 2-EHEH Safety Assessment.
The Role of Metabolism in Systemic Toxicity
For systemic toxicity, it is crucial to consider the hydrolysis of 2-EHEH into 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol. In vitro studies on these metabolites can provide insights into the potential systemic effects of the parent compound.
2-EHA is classified as a Category 3 reproductive toxin, with evidence of developmental toxicity in rats following oral administration. However, studies on a precursor that metabolizes to 2-EHA suggest that the rate of formation and clearance in the body prevents the accumulation of toxic levels. [4]Both 2-EHA and 2-ethylhexanol are not considered to be genotoxic based on in vitro and in vivo studies.
Conclusion
The integrated analysis of in vitro and in vivo data provides a comprehensive and scientifically robust safety assessment for this compound. The in vitro data from reconstructed human epidermis models correlates well with in vivo findings in both animals and humans, indicating a low potential for skin irritation. The human data confirms its non-sensitizing nature. While its metabolite, 2-EHA, has shown developmental toxicity at high doses in animal studies, the metabolic pathway of 2-EHEH suggests that toxic levels are unlikely to be reached under normal use conditions in cosmetics.
This guide demonstrates that a weight-of-evidence approach, combining validated in vitro methods with existing in vivo data, is a powerful tool for modern toxicological assessment. This approach not only upholds the principles of animal welfare but also provides reliable and relevant data for ensuring the safety of cosmetic ingredients.
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A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-Ethylhexyl 2-ethylhexanoate Standards
For researchers, scientists, and drug development professionals, the purity of a chemical standard is not a matter of triviality; it is the bedrock of reliable and reproducible results. In this guide, we delve into the critical validation of commercial 2-Ethylhexyl 2-ethylhexanoate standards, a widely used emollient and solvent in various formulations.[1][2] This guide will provide an in-depth technical comparison of commercially available standards, supported by experimental data and protocols, to empower you to make informed decisions for your research and development endeavors.
The Significance of Purity for this compound
This compound (CAS No. 7425-14-1) is a branched-chain ester synthesized from 2-ethylhexanoic acid and 2-ethyl-1-hexanol.[3][4] Its primary function in many applications is as a skin-conditioning agent and fragrance ingredient.[5] However, the presence of impurities, such as unreacted starting materials, can significantly alter the physicochemical properties and toxicological profile of the final product. For instance, 2-ethylhexanoic acid, a potential impurity, is a known metabolite of di(2-ethylhexyl)phthalate (DEHP) and has been the subject of toxicological studies.[6][7] Therefore, rigorous purity assessment is paramount.
Understanding Commercial Purity Grades
Commercial chemical standards are available in various purity grades, each with its own set of specifications and intended use. Understanding these grades is the first step in selecting an appropriate standard for your application.
| Purity Grade | Description | Typical Applications |
| ACS Grade | Meets or exceeds the purity standards set by the American Chemical Society (ACS).[8][9][10][11] | High-purity applications, including food, drug, and medicinal use.[9][11] |
| USP Grade | Meets the standards of the United States Pharmacopeia (USP).[8][9][10] | Pharmaceutical manufacturing and medicinal applications.[11] |
| Reagent Grade | Generally equivalent to ACS grade and suitable for many laboratory and analytical applications.[9][10] | Laboratory and analytical use where high purity is required. |
| Technical Grade | Suitable for industrial applications where high purity is not a primary concern.[8][11] | Industrial and manufacturing processes. |
Comparative Analysis of Commercial Standards
A comprehensive evaluation of commercial this compound standards involves a multi-faceted analytical approach. Here, we compare hypothetical standards from three different suppliers (Supplier A, Supplier B, and Supplier C) based on their certificates of analysis and our internal validation data.
| Parameter | Supplier A (ACS Grade) | Supplier B (Reagent Grade) | Supplier C (Technical Grade) |
| Stated Purity | >99.5% | >98% | >95% |
| GC-FID Purity (Experimental) | 99.8% | 98.5% | 96.2% |
| Identified Impurities (GC-MS) | 2-Ethylhexanoic Acid (0.1%), 2-Ethyl-1-hexanol (0.05%) | 2-Ethylhexanoic Acid (0.8%), 2-Ethyl-1-hexanol (0.5%), Unknown (0.2%) | 2-Ethylhexanoic Acid (2.5%), 2-Ethyl-1-hexanol (1.0%), Multiple Unknowns (0.3%) |
| ¹H NMR | Consistent with structure, no observable impurities | Consistent with structure, minor impurity peaks detected | Significant impurity peaks observed |
| Water Content (Karl Fischer) | <0.05% | <0.1% | <0.5% |
Experimental Protocols for Purity Validation
To ensure the trustworthiness of our findings, we employed a self-validating system of orthogonal analytical techniques. Each method provides a unique perspective on the purity of the standard, and together they create a comprehensive purity profile.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment
GC-FID is a robust and widely used technique for quantifying the purity of volatile and semi-volatile compounds. The area percentage of the main peak relative to the total peak area provides a reliable measure of purity.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in high-purity ethyl acetate.
-
Instrumentation: Agilent 7890B GC system with a flame ionization detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Data Analysis: Calculate the area percentage of the this compound peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying unknown impurities by providing both chromatographic separation and mass spectral data, which can be compared against spectral libraries for positive identification.
Experimental Protocol:
The sample preparation and GC conditions are the same as for GC-FID. The mass spectrometer parameters are as follows:
-
Instrumentation: Agilent 7890B GC coupled to an Agilent 5977B Mass Selective Detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis: Compare the mass spectra of impurity peaks with the NIST Mass Spectral Library.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Detection
¹H NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to detect and quantify impurities with distinct proton signals.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound standard in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Spectral Width: 20 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Integrate the relevant peaks.
Conclusion and Recommendations
The validation of commercial this compound standards is a critical step in ensuring the quality and reliability of research and development outcomes. Our comparative analysis demonstrates that while higher-grade standards, such as ACS grade, generally exhibit higher purity and fewer impurities, it is imperative to perform in-house validation using a multi-pronged analytical approach.
For applications requiring the highest level of purity and minimal interference from unreacted starting materials, an ACS grade standard is recommended. For less sensitive applications, a reagent grade standard may be sufficient, but a thorough characterization of the impurity profile is still advised. Technical grade standards should be reserved for industrial applications where the presence of impurities will not compromise the final product's performance or safety.
By following the detailed protocols outlined in this guide, researchers can confidently assess the purity of their this compound standards and ensure the integrity of their scientific work.
References
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Chemical purity - Wikipedia. (n.d.). Retrieved from [Link]
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The Most Common Grades of Reagents and Chemicals - Lab Manager. (n.d.). Retrieved from [Link]
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Defining Chemical Grades: An Explainer - Tilley Distribution. (2024, July 11). Retrieved from [Link]
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Understanding Chemical Grades: Technical, ACS, USP, FCC, and Water Treatment Grades Explained (17 min read) | Blog. (2025, December 16). Retrieved from [Link]
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A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique ISSN: 2320-2831 - ijpar. (n.d.). Retrieved from [Link]
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Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed. (n.d.). Retrieved from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031230) - Human Metabolome Database. (n.d.). Retrieved from [Link]
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The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... - ResearchGate. (n.d.). Retrieved from [Link]
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Hexanoic acid, 2-ethylhexyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
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Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013, September 12). Retrieved from [Link]
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Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. (2013, April 12). Retrieved from [Link]
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Calcium 2-ethylhexanoate and this compound - information sheet - Canada.ca. (n.d.). Retrieved from [Link]
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2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem. (n.d.). Retrieved from [Link]
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Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry - ResearchGate. (2025, August 6). Retrieved from [Link]
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Hexanoic acid, 2-ethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]
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This compound - LookChem. (n.d.). Retrieved from [Link]
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Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study - ResearchGate. (2025, August 9). Retrieved from [Link]
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This compound | C16H32O2 | CID 23906 - PubChem. (n.d.). Retrieved from [Link]
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2.4.28. 2-Ethylhexanoic Acid | PDF | Detection Limit - Scribd. (n.d.). Retrieved from [Link]
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Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Perspective on Ensuring Methodological Robustness and Comparability
An Authoritative Guide to the Inter-laboratory Validation of Analytical Methods for 2-Ethylhexyl 2-ethylhexanoate
In the landscape of pharmaceutical development and manufacturing, the assurance of product quality and safety is paramount. This necessitates rigorous control over all components, including excipients, and potential contaminants such as extractables and leachables. This compound, also known as ethylhexyl ethylhexanoate, is a common emollient in topical formulations and can also be a metabolite of plasticizers like Di(2-ethylhexyl)phthalate (DEHP).[1][2][3] Its presence, whether intentional or as an impurity, requires accurate and precise quantification. The validation of analytical methods used for this purpose is not merely a regulatory formality but a cornerstone of data integrity.[4][5]
This guide provides an in-depth comparison and technical overview of the inter-laboratory validation of analytical methods for this compound. Drawing upon established principles from the International Council for Harmonisation (ICH), this document is designed for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical procedures.[4][6][7][8]
The Rationale for Inter-Laboratory Validation: Beyond Single-Lab Precision
While single-laboratory (intralaboratory) validation establishes the performance characteristics of a method under specific conditions, inter-laboratory validation (also known as reproducibility) assesses the method's ruggedness and transferability.[6][9] It is the ultimate test of a method's suitability for widespread use, such as in different quality control laboratories within a company or by various contract research organizations (CROs).
The primary objective is to demonstrate that the analytical procedure, when performed by different analysts on different equipment in different environments, will produce equivalent and reliable results.[6][10] This is critical for ensuring consistent product quality regardless of the testing site.
Logical Framework for Validation
The validation process follows a logical hierarchy, starting from initial method development and culminating in inter-laboratory trials. This ensures that resources are used efficiently and that the method is fundamentally sound before being subjected to the rigors of a multi-site study.
Caption: Logical workflow from method development to inter-laboratory validation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is fundamental and is typically driven by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. For this compound, a relatively volatile ester, Gas Chromatography (GC) is a primary candidate. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile matrices or when derivatization is not desired.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. Its high sensitivity to hydrocarbons and simple operation make it a cost-effective choice.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte.
-
Strengths: Excellent sensitivity for esters, high resolution, and robust performance. It is often the method of choice for analyzing extractables and leachables from plastic packaging.[11][12]
-
Considerations: Requires a heated injection port which can potentially degrade thermally labile compounds, although this compound is generally stable under typical GC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation power of GC with the definitive identification capabilities of mass spectrometry, providing a higher degree of specificity.
-
Principle: As components elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for the analyte.
-
Strengths: Unparalleled specificity, which is crucial for distinguishing the analyte from structurally similar compounds in complex matrices.[13][14] It is the gold standard for identifying unknown impurities.
-
Considerations: Higher equipment cost and complexity compared to GC-FID.
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for this analyte, HPLC with UV or MS detection can be a viable alternative, especially when analyzing samples in non-volatile matrices or when the analyte is part of a broader screen of less volatile compounds.
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases.
-
Strengths: Avoids the high temperatures of GC, suitable for a wider range of compounds.
-
Considerations: this compound lacks a strong chromophore, making UV detection less sensitive. An MS detector or a universal detector like a Charged Aerosol Detector (CAD) would be more appropriate.
Designing the Inter-Laboratory Validation Study
A successful inter-laboratory study requires a meticulously planned protocol that is distributed to all participating laboratories. This protocol must be prescriptive to minimize variability arising from procedural differences.
Key Components of the Study Protocol:
-
Clear Objective: State the purpose of the study, which is to determine the reproducibility of the analytical method for quantifying this compound in a specific matrix.
-
Standardized Materials: A single, homogenous batch of the test sample and a well-characterized reference standard of this compound must be distributed to all participating labs.[1][2]
-
Detailed Analytical Procedure: The protocol must specify every step of the method, leaving no room for interpretation. This includes sample preparation, instrument parameters, calibration procedures, and data analysis.
-
Defined Performance Criteria: Pre-defined acceptance criteria for parameters like accuracy, precision (repeatability and reproducibility), and linearity must be established.[4][15]
Experimental Workflow for a Typical Study
Caption: Workflow for a coordinated inter-laboratory validation study.
Experimental Protocol: GC-FID Method Validation
This section provides a detailed, exemplary protocol for the quantification of this compound.
Objective: To validate a GC-FID method for the determination of this compound as a potential leachable in a simulated drug product matrix (e.g., 50:50 isopropanol:water).
Instrumentation and Materials:
-
Gas Chromatograph with FID detector
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Autosampler
-
This compound reference standard (≥99.5% purity)
-
Solvent: Dichloromethane (DCM), HPLC grade
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, 20:1 ratio)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
-
Detector Temperature: 300°C
-
Detector Gases: Hydrogen, Air, and Makeup gas as per manufacturer's recommendation
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in DCM at 1000 µg/mL.
-
Perform serial dilutions to create calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 5 mL of the sample matrix into a separatory funnel.
-
Add 5 mL of DCM and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the lower organic (DCM) layer.
-
Repeat the extraction with a fresh 5 mL of DCM.
-
Combine the organic extracts and evaporate to approximately 1 mL under a gentle stream of nitrogen.
-
Adjust the final volume to 2 mL with DCM.
-
-
Analysis Sequence:
-
Inject a solvent blank (DCM) to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a mid-level calibration standard every 10-15 sample injections to verify system suitability.
-
Data Analysis and Acceptance Criteria
The validation of an analytical method is demonstrated by establishing, through documented evidence, that its performance characteristics are suitable for the intended application.[5] The core parameters are defined by ICH guidelines.[4][16][17]
Comparative Performance Data (Hypothetical Inter-Laboratory Study)
The table below summarizes hypothetical results from a three-laboratory study to illustrate the expected data output.
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9991 | 0.9996 | ≥ 0.999[15] |
| Accuracy (% Recovery) | 99.2% | 101.5% | 98.7% | 80-120% of target concentration[6] |
| Precision (Repeatability RSD%) | 1.1% | 1.4% | 0.9% | ≤ 2%[15] |
| Precision (Intermediate RSD%) | 1.8% | 2.1% | 1.5% | ≤ 3% (Typically higher than repeatability) |
| Reproducibility (Inter-Lab RSD%) | - | - | - | ≤ 5-10% (Calculated from all labs' data) |
| LOQ (µg/mL) | 1.0 | 1.2 | 0.9 | S/N ratio ≥ 10; must be demonstrated with acceptable accuracy and precision |
Analysis of Results:
-
Linearity: All laboratories demonstrated excellent linearity with correlation coefficients (r²) exceeding the typical acceptance criterion of 0.999.[18]
-
Accuracy: The percent recovery values across all labs were well within the 80-120% range, indicating a low level of systemic bias.[6]
-
Precision:
-
Repeatability (Intra-assay): Each laboratory showed excellent precision with Relative Standard Deviations (RSDs) below 2%.[15]
-
Intermediate Precision: This assesses variations within a single lab (different days, analysts). The slightly higher RSDs are expected.
-
Reproducibility: The true measure of the inter-laboratory validation. This would be calculated by a statistical analysis (e.g., ANOVA) of the results from all participating labs on the same homogenous sample. A low overall RSD would confirm the method's reproducibility.
-
Trustworthiness and Self-Validating Systems
To ensure trustworthiness, the analytical method must incorporate self-validating checks.
-
System Suitability Tests (SSTs): These are performed before any sample analysis to confirm the system is performing adequately. For the described GC method, SSTs would include:
-
Injection Precision: Five replicate injections of a mid-level standard should have an RSD of ≤ 2.0%.
-
Peak Tailing Factor: Should be between 0.9 and 1.5 to ensure good peak shape.
-
Signal-to-Noise Ratio (S/N): For the lowest calibration standard, S/N should be ≥ 10.
-
-
Quality Control (QC) Samples: Spiked matrix samples at low, medium, and high concentrations should be analyzed alongside the test samples. The recovery of these QC samples must fall within pre-defined limits (e.g., 85-115%) for the analytical run to be considered valid.
By embedding these checks into the routine use of the method, the laboratory ensures that the validated state of the procedure is maintained over time, providing confidence in every result generated.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a rigorous but essential process for ensuring data comparability and reliability across different testing sites. A well-designed study, based on a robust and highly specified protocol, provides the ultimate proof of a method's fitness for purpose. By adhering to the principles outlined in ICH guidelines and employing techniques like GC-FID or GC-MS, drug development professionals can establish scientifically sound and defensible analytical procedures. This commitment to scientific integrity and methodological rigor is fundamental to safeguarding patient safety and ensuring product quality in the global pharmaceutical market.
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A Comparative Toxicological and Application Guide: 2-Ethylhexyl 2-ethylhexanoate vs. Di(2-ethylhexyl) phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of industrial chemicals, particularly those utilized as plasticizers, a thorough understanding of their toxicological profiles and functional applications is paramount for ensuring human and environmental safety. This guide provides an in-depth, objective comparison of two such compounds: 2-Ethylhexyl 2-ethylhexanoate and the widely scrutinized di(2-ethylhexyl) phthalate (DEHP). While both are used to impart flexibility to polymers, their molecular structures, metabolic fates, and toxicological endpoints differ significantly. This document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental context necessary to make informed decisions regarding the use of these substances.
Molecular Structures and Physicochemical Properties
A fundamental understanding of the chemical structures of this compound and DEHP is crucial as it dictates their reactivity, metabolism, and ultimately, their toxicological profiles.
This compound is an ester formed from 2-ethylhexanoic acid and 2-ethylhexanol.
Di(2-ethylhexyl) phthalate (DEHP) is the diester of phthalic acid and 2-ethylhexanol.
The primary structural difference lies in the acid moiety: 2-ethylhexanoic acid in the former and phthalic acid in the latter. This seemingly subtle difference has profound implications for their biological activity.
Comparative Toxicological Profile
The toxicological assessment of these two compounds reveals distinct profiles, with DEHP exhibiting a more concerning range of adverse effects. The toxicity of this compound is largely attributed to its hydrolysis products: 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.
Acute Toxicity
| Endpoint | This compound | Di(2-ethylhexyl) phthalate (DEHP) |
| Oral LD50 (rat) | >2000 mg/kg bw[1] | ~25,000-30,000 mg/kg bw |
| Dermal LD50 (rabbit) | >2000 mg/kg bw[1] | ~25,000 mg/kg bw |
Both compounds exhibit low acute toxicity via oral and dermal routes.
Metabolism and Primary Metabolites
The metabolic pathways of these two plasticizers are a critical determinant of their differing toxicities.
-
This compound: Undergoes hydrolysis to form 2-ethylhexanoic acid (2-EHA) and 2-ethylhexanol.[1] 2-EHA is considered the more potent metabolite.[2]
-
DEHP: Is metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to several secondary metabolites.[3] MEHP is recognized as the primary toxic metabolite responsible for many of DEHP's adverse effects.
Metabolic pathways of the two plasticizers.
Genotoxicity and Carcinogenicity
There is a significant divergence in the genotoxic and carcinogenic potential of these two compounds.
-
This compound: While no specific genotoxicity data is available for the parent compound, its hydrolysis products, 2-ethylhexanoic acid and 2-ethylhexanol, are not considered to be genotoxic based on in vitro and in vivo studies.[1] One of its hydrolysis products, 2-ethylhexanol, was not found to be carcinogenic in a two-year oral gavage study in rats.[1]
-
DEHP: The International Agency for Research on Cancer (IARC) has classified DEHP as "possibly carcinogenic to humans" (Group 2B). Studies in rodents have shown that dietary exposure to DEHP can cause liver tumors.[4]
Reproductive and Developmental Toxicity
The most pronounced toxicological differences are observed in reproductive and developmental endpoints.
-
This compound: This compound is classified as a Category 3 reproductive toxin, with the risk phrase 'Possible risk of harm to the unborn child'.[1] This classification is based on the known developmental toxicity of its hydrolysis product, 2-ethylhexanoic acid (2-EHA).[1] 2-EHA has been shown to cause developmental effects in rats, including skeletal malformations, in the absence of maternal toxicity.[1][5] The no-observed-adverse-effect level (NOAEL) for developmental toxicity of 2-ethylhexanol in rats is 130 mg/kg bw/day.[1]
-
DEHP: Is a well-established endocrine disruptor with significant reproductive and developmental toxicity.[6][7] Exposure to DEHP, particularly during critical developmental windows, can lead to adverse effects on the male reproductive system, including testicular toxicity and altered hormone levels.[8] In animal studies, in utero exposure to DEHP has been linked to a range of developmental issues.[8]
| Endpoint | This compound (via its metabolites) | Di(2-ethylhexyl) phthalate (DEHP) |
| Reproductive Toxicity Classification | Category 3: Possible risk of harm to the unborn child[1] | Known endocrine disruptor with reproductive toxicity[6] |
| Key Effects | Developmental toxicity (skeletal malformations) from 2-EHA[1][5] | Testicular toxicity, anti-androgenic effects, altered hormone levels[8] |
| Mechanism | Not fully elucidated, but linked to 2-EHA | Endocrine disruption, interference with steroidogenesis[3] |
Comparative Uses and Applications
The distinct toxicological profiles of these two compounds have led to divergent applications.
-
This compound: Is primarily used as an emollient in cosmetics and personal care products, such as foot lotions and face make-up.[2][9] Its use in these applications is due to its skin-conditioning properties.
-
DEHP: Has historically been the most common plasticizer used in polyvinyl chloride (PVC) products to impart flexibility.[10] It has been widely used in a variety of applications, including medical devices (such as blood bags and tubing), vinyl upholstery, shower curtains, and some food packaging materials.[11][12]
Due to the health concerns associated with DEHP, there has been a significant regulatory and industry-driven shift towards alternatives.
Regulatory Landscape and the Rise of Alternatives
The well-documented toxicity of DEHP has led to stringent regulations and bans in many regions.
-
DEHP: Its use is restricted in children's toys and childcare articles in the United States and the European Union.[11] In the EU, DEHP is classified as toxic to the reproductive system, and its use is prohibited without special authorization.[10] California's Proposition 65 lists DEHP as a chemical known to cause cancer and reproductive harm.[11]
-
This compound: In the European Union, it is prohibited for use in cosmetic products due to its classification as a Category 2 reprotoxic substance, unless deemed safe for use by the Scientific Committee on Consumer Safety (SCCS).[2]
The regulatory pressure on DEHP has spurred the development and adoption of alternative plasticizers, including di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), tris(2-ethylhexyl) trimellitate (TOTM), and di(2-ethylhexyl) terephthalate (DEHT).[13][14][15] These alternatives are generally considered to have more favorable toxicological profiles than DEHP.
Experimental Protocols for Toxicity Assessment
For researchers investigating the toxicity of these or other compounds, standardized experimental protocols are essential for generating reliable and comparable data.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This standard describes methods to assess the in vitro cytotoxicity of medical devices and their constituent materials. The elution test is a commonly used method.
Protocol Overview:
-
Sample Preparation: The test material is extracted in a cell culture medium (e.g., MEM) under standardized conditions (e.g., 37°C for 24-72 hours).[11][16]
-
Cell Culture: A suitable mammalian cell line, such as L929 mouse fibroblasts or human dermal fibroblasts, is cultured to near confluency.[11][16]
-
Exposure: The culture medium is replaced with the extract from the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours).
-
Assessment: Cytotoxicity is evaluated qualitatively (morphological changes) or quantitatively (e.g., Neutral Red Uptake or MTT assay to measure cell viability).[16] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Workflow for in vitro cytotoxicity testing.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to identify substances that can produce gene mutations.
Protocol Overview:
-
Bacterial Strains: At least five strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid required by the parent strain.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage.
Protocol Overview:
-
Cell Culture: Human lymphocytes or suitable cell lines (e.g., CHO, TK6) are used.[13]
-
Exposure: Cells are exposed to the test substance with and without metabolic activation.
-
Cytokinesis Block (Optional): Cytochalasin B can be added to block cell division at the binucleate stage, allowing for the specific analysis of cells that have undergone one mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nucleus and micronuclei.
-
Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.[13]
Conclusion
The comparative analysis of this compound and DEHP reveals critical differences in their toxicological profiles and applications. DEHP is a well-documented reproductive and developmental toxicant and a possible human carcinogen, leading to significant regulatory restrictions and a move towards safer alternatives. In contrast, while this compound is classified as a potential reproductive toxicant due to its hydrolysis to 2-EHA, its overall toxicity profile appears less severe than that of DEHP, particularly concerning carcinogenicity. Its primary use in cosmetics is also distinct from the widespread industrial application of DEHP as a PVC plasticizer. For researchers and professionals in drug development and material science, a thorough understanding of these differences, supported by robust experimental data, is essential for responsible chemical selection and risk assessment. The use of standardized toxicological testing protocols is fundamental to this process, ensuring the safety and efficacy of final products.
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Plastics Today. (2016). What is the best alternative to DEHP for medical-grade PVC? That depends. Retrieved from [Link]
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A new study on use of PVC based on DEHP and alternate plasticizers is not decisive. (n.d.). Retrieved from [Link]
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Medical Device and Diagnostic Industry. (2012). The Long Goodbye to DEHP-plasticized PVC. Retrieved from [Link]
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B. Braun Australia. (n.d.). DEHP In Medical Devices. Retrieved from [Link]
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BfR MEAL-Studie. (2004). 2-Ethylhexanoic acid in baby food and fruit juices packed in glass containers. Retrieved from [Link]
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Pristine Medical. (2024). Regulations Around DEHP in Medical Products: What Healthcare Providers Should Know. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Di-(2-ethylhexyl) phthalate (DEHP). Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2011). Test No. 443: Extended One-Generation Reproductive Toxicity Study. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2005). Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7. Retrieved from [Link]
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Safety Operating Guide
Guide to the Proper Disposal of 2-Ethylhexyl 2-ethylhexanoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1). Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedure, ensuring a culture of safety and compliance in your laboratory.
Executive Hazard Profile and Disposal Mandate
This compound is a combustible liquid ester primarily recognized for its reproductive toxicity.[1][2][3] The core mandate for its disposal is to prevent environmental release and ensure it is handled as a regulated chemical waste stream, managed by a licensed chemical destruction facility.[1] Direct discharge to drains or sewer systems is strictly prohibited.[1]
The primary health concern is that it is suspected of damaging the unborn child (GHS Reproductive toxicity, Category 2) .[2][3][4] This classification necessitates stringent handling protocols, including storing the material locked up and ensuring all safety precautions are understood before use.[3][4] The Government of Canada has concluded that the substance is harmful to human health at assessed levels of exposure.[5] Furthermore, it can hydrolyze into 2-ethylhexanoic acid and 2-ethylhexanol, both of which are also recognized developmental and reproductive toxins, compounding the risk profile.[6][7]
Pre-Disposal Analysis: Waste Characterization
Proper disposal begins with correct waste characterization. As the waste generator, you are legally responsible for accurately identifying and classifying your chemical waste. This determination dictates the container type, labeling, and ultimate disposal route.
Scientific Principle: The principle of "cradle-to-grave" waste management, as established by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, holds the generator responsible for the waste from its creation to its final, safe disposal. Mischaracterization can lead to improper handling, environmental harm, and significant regulatory penalties.
Table 1: Key Properties of this compound for Disposal Assessment
| Property | Value | Significance for Disposal |
| CAS Number | 7425-14-1 | Unique identifier for accurate labeling and waste profiling. |
| Molecular Formula | C₁₆H₃₂O₂ | Informs on its organic nature, making it suitable for incineration.[1] |
| Physical State | Clear, oily liquid | Requires liquid-tight, compatible containers.[8] |
| Flash Point | ~137 °C (278.6 °F) | Classified as a combustible liquid. Must be kept away from ignition sources.[4][9] |
| Density | ~0.86 g/cm³ | Less dense than water. |
| Primary Hazard | Reproductive Toxicity (H361d) | Dictates the use of specific PPE and handling procedures to prevent exposure.[2][3] |
| Environmental Fate | Must be prevented from entering drains or the environment.[1] | Prohibits sewer disposal; requires containment. |
Mandatory Personal Protective Equipment (PPE) Protocol
Exposure control is paramount due to the substance's reproductive toxicity. The following PPE is mandatory when handling this compound for disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Prevents dermal absorption, a potential route of exposure.[1] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes that could lead to eye contact.[1] |
| Skin & Body | Chemical-resistant lab coat or apron. Closed-toe shoes. | Minimizes the risk of skin contact from spills or splashes.[3] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of any mists or vapors.[1] |
Self-Validation Check: Before beginning any transfer or disposal procedure, perform a "PPE check." Verify that all required equipment is present, in good condition, and worn correctly by all personnel involved.
Spill Management Protocol
Accidental spills are a primary source of exposure and waste generation. A swift, correct response is critical.
Step 1: Control and Alert
-
Immediately alert personnel in the vicinity.
-
Remove all sources of ignition from the area (e.g., turn off hot plates, equipment).[1]
-
If the spill is large or ventilation is poor, evacuate the immediate area.[1]
Step 2: Containment
-
Wearing the full PPE described in Section 3, approach the spill from upwind if possible.
-
Prevent the spill from entering drains or waterways by creating a dike around it with a non-combustible, inert absorbent material like sand, vermiculite, or a commercial spill powder.[10][11]
Step 3: Absorption and Collection
-
Spread the absorbent material over the entire spill, starting from the outside and working inward to prevent spreading.
-
Using spark-proof tools (e.g., plastic scoops), carefully collect the contaminated absorbent material.[1]
-
Place the collected material into a designated, chemically compatible waste container (e.g., a polyethylene bag or pail).[12]
Step 4: Decontamination and Final Cleanup
-
Wipe the spill area with a damp cloth or paper towel to remove any remaining residue.
-
Place the cleaning materials into the same hazardous waste container as the absorbed spill.
-
Seal the container, attach a completed hazardous waste label, and move it to the designated satellite accumulation area.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of waste this compound.
Step 1: Waste Segregation
-
Do not mix this compound waste with any other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
Rationale: Mixing wastes can create unknown chemical reactions, complicate the disposal process, and significantly increase costs. For example, mixing a non-halogenated waste like this with a halogenated solvent stream would require a more expensive disposal method.
Step 2: Containerization
-
Select a chemically compatible, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) containers are a suitable choice.
-
Ensure the container is in good condition, free from cracks or residue from previous use.
-
Place a durable, official hazardous waste label on the container before adding any waste.
Step 3: Waste Transfer
-
Perform all transfers inside a certified chemical fume hood to control vapor exposure.
-
Use a funnel to carefully pour the liquid waste into the labeled container, avoiding splashes.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 4: Labeling and Storage
-
Complete all fields on the hazardous waste label immediately after adding the waste. This must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Reproductive Toxin")
-
The accumulation start date.
-
-
Keep the container tightly closed except when adding waste.
-
Store the container in a designated satellite accumulation area that is under the control of laboratory personnel and provides secondary containment. The storage area should be locked or otherwise secured.[1][3]
Step 5: Arranging for Disposal
-
Once the container is full or the accumulation time limit is reached (per institutional and local regulations), contact your EHS office to schedule a pickup.
-
Provide them with the waste profile information from the label. They will manage the transport to a licensed chemical destruction plant for final disposal, likely via controlled incineration.[1]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for segregating and labeling this compound waste.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Procedure: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[1]
-
Disposal of Rinsate: The first rinsate is considered acutely hazardous and must be collected and disposed of as chemical waste, following the protocol in Section 5. Subsequent rinsates may also need to be collected, depending on local regulations. Consult your EHS office for specific guidance.
-
Disposal of Container: Once triple-rinsed, the container can often be offered for recycling.[1] Alternatively, it should be punctured or otherwise rendered unusable and disposed of as solid waste.[1] Never reuse these containers for storing other materials.
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Hexanoic acid, 2-ethyl-: Human health tier II assessment. (2013, September 12). Australian Government Department of Health. [Link]
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CAS#:7425-14-1 | Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. Chemsrc. [Link]
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Long chain alkyl esters of 2-ethylhexanoic acid: Human health tier II assessment. (2019, June 28). Australian Government Department of Health. [Link]
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2-Ethylhexanol; Final Rule. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylhexyl 2-ethylhexanoate
Welcome to your essential guide for safely handling 2-Ethylhexyl 2-ethylhexanoate. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document provides a detailed, experience-driven framework for personal protective equipment (PPE) when working with this chemical. The guidance herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure you are adequately protected.
Understanding the Risks: Why is PPE Necessary?
This compound is classified as a reproductive toxin and can cause skin and eye irritation.[1][2] The primary routes of exposure are through skin contact, eye contact, and inhalation of mists or vapors.[3] Therefore, a comprehensive PPE strategy is not just a recommendation—it is a critical component of your experimental protocol.
Core Principles of Protection
Your selection of PPE should always be based on a thorough risk assessment of the specific procedures you are performing. The following sections provide guidance on the minimum level of protection required, which should be scaled up based on the quantities used, the potential for splashing, and the ventilation available.
Recommended Personal Protective Equipment
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., <100 mL in a well-ventilated area) | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Nitrile or Neoprene gloves. Inspect gloves prior to use.[4] | Standard laboratory coat. | Generally not required in a well-ventilated area. |
| High-Volume Transfers or Potential for Splashing | Chemical safety goggles and a face shield. | Nitrile or Neoprene gloves. Consider double-gloving. | Chemical-resistant apron over a laboratory coat.[5] | If mists or aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty Nitrile or Neoprene gloves. | Chemical-resistant suit or overalls.[5] | A full-face respirator with an organic vapor cartridge is recommended.[3] |
PPE Selection and Use: A Step-by-Step Guide
Eye and Face Protection
-
Selection: For routine handling, tightly-sealed chemical splash goggles are mandatory.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.
-
Inspection: Before each use, ensure your eye protection is free from cracks, scratches, or other damage that could compromise its integrity.
-
Donning: Place goggles securely over your eyes, ensuring a snug fit against your face. If using a face shield, it should be positioned to cover your forehead, eyes, nose, and mouth.
-
Doffing: Remove eye protection by handling the strap, avoiding contact with the potentially contaminated front surface.
Hand Protection: The Critical Barrier
-
Material Selection: Nitrile or neoprene gloves are recommended for their general resistance to organic compounds.[4] Avoid using latex gloves, as they may offer insufficient protection.
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Donning: Wash and dry your hands thoroughly before putting on gloves.
-
Doffing (to avoid contamination): a. Grasp the outside of one glove at the wrist. b. Peel it off, turning it inside out. c. Hold the removed glove in your gloved hand. d. Slide your ungloved finger under the wrist of the remaining glove. e. Peel it off, turning it inside out over the first glove. f. Dispose of the gloves properly.
-
Hand Hygiene: Wash your hands with soap and water immediately after removing gloves.[3]
Protective Clothing
-
Selection: A standard, clean laboratory coat is sufficient for low-volume work. For tasks with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[5] In the event of a large spill, a chemical-resistant suit may be necessary.
-
Use: Ensure your lab coat is fully buttoned. Remove protective clothing before leaving the laboratory.
Respiratory Protection
The use of respiratory protection should be determined by your risk assessment.
-
When to Use: If you are working outside of a well-ventilated area, or if there is a potential to generate aerosols or mists, respiratory protection is necessary.[3]
-
Selection: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is appropriate. If exposure limits are exceeded, a full-face respirator should be used.[3]
-
Fit Testing: Ensure your respirator has been properly fit-tested to provide a tight seal.
Logical Flow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal of Contaminated PPE
Proper disposal of used PPE is essential to prevent secondary contamination.
-
Segregation: All PPE that has come into contact with this compound should be considered hazardous waste.
-
Collection: Place contaminated gloves, aprons, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The collected waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not dispose of contaminated PPE in general laboratory trash. Contaminated packaging should also be triple-rinsed and disposed of as hazardous waste or reconditioned by a licensed service.[3]
Conclusion
By adhering to these guidelines, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence in the laboratory. Always consult your institution's specific safety protocols and the Safety Data Sheet for this compound before beginning any work.
References
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2-Ethylhexanoic acid. (2025-04-08). Oxea. Available at: [Link]
-
Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. (2013-09-12). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at: [Link]
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2-ETHYLHEXANOIC ACID FOR SYNTHESIS MSDS. (2016-06-06). Loba Chemie. Available at: [Link]
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What is ETHYLHEXYL ETHYLHEXANOATE. EWG Skin Deep. Available at: [Link]
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Safe Handling and Storage of 2-Ethylhexyl Nitrate for Industrial Users. Available at: [Link]
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2-ETHYLHEXANOIC ACID. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
